Product packaging for 2-Isopropylthiazole-4-carbaldehyde(Cat. No.:CAS No. 133047-46-8)

2-Isopropylthiazole-4-carbaldehyde

Cat. No.: B111681
CAS No.: 133047-46-8
M. Wt: 155.22 g/mol
InChI Key: NUEZKCPTDMEROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isopropylthiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NOS B111681 2-Isopropylthiazole-4-carbaldehyde CAS No. 133047-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEZKCPTDMEROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376801
Record name 2-Isopropylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-46-8
Record name 2-(1-Methylethyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133047-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted thiazole derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group appended to a biologically significant thiazole core, makes it a strategic starting point for the synthesis of complex molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs such as the H2 receptor antagonist Famotidine and the tyrosine kinase inhibitor Dasatinib[1]. The aldehyde functionality provides a versatile chemical handle for elaboration, enabling researchers to readily introduce diverse functional groups and build molecular complexity. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, with a focus on its utility in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 133047-46-8 [2][3][4].

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 133047-46-8[2][4]
Molecular Formula C₇H₉NOS[4]
Molecular Weight 155.22 g/mol [2][3][4]
IUPAC Name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[4]
Synonyms 2-isopropyl-1,3-thiazole-4-carbaldehyde, 4-Formyl-2-isopropylthiazole[4]
Canonical SMILES CC(C)C1=NC(=CS1)C=O[4]
InChI Key NUEZKCPTDMEROB-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insight

The introduction of a formyl (aldehyde) group onto a thiazole ring is a key transformation for accessing this building block. While various methods exist for the synthesis of thiazole derivatives, a common and effective strategy for formylation of such electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The causality behind this choice lies in the electrophilic nature of the Vilsmeier reagent, which is reactive enough to attack the electron-rich C5 position of the thiazole ring, but mild enough to avoid decomposition of the starting material. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde. An alternative route involves the synthesis of the corresponding alcohol, 2-isopropylthiazole-4-methanol, followed by oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a TEMPO-catalyzed system[5].

Workflow for Synthesis via Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Formylation Start 2-Isopropylthiazole Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product H2O Aqueous Workup (Hydrolysis) H2O->Intermediate

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is based on established Vilsmeier-Haack procedures for heterocyclic compounds[6]. Self-Validation Note: The progress of this reaction must be meticulously monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material and prevent side-product formation.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-isopropylthiazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The resulting iminium salt will hydrolyze to the aldehyde. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following table outlines the expected signals in various spectroscopic analyses, based on the known chemical structure.

TechniqueExpected Characteristic Signals
¹H NMR ~9.9-10.1 ppm: Singlet, 1H (aldehyde proton, -CHO).~8.1-8.3 ppm: Singlet, 1H (thiazole ring proton, C5-H).~3.2-3.4 ppm: Septet, 1H (isopropyl methine, -CH(CH₃)₂).~1.3-1.4 ppm: Doublet, 6H (isopropyl methyl protons, -CH(CH₃)₂).
¹³C NMR ~185 ppm: Aldehyde carbonyl carbon.~175 ppm: Thiazole C2 carbon.~150-155 ppm: Thiazole C4 and C5 carbons.~34 ppm: Isopropyl methine carbon.~23 ppm: Isopropyl methyl carbons.
FT-IR (cm⁻¹) ~2820 & 2720: C-H stretch of the aldehyde.~1690-1710: Strong C=O stretch of the aldehyde.~1500-1600: C=N and C=C stretching of the thiazole ring.
Mass Spec (MS) [M]+• or [M+H]⁺: Corresponding to the molecular weight of 155.22.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for creating novel therapeutic agents. The thiazole core is a proven pharmacophore, and the aldehyde group acts as a linchpin for diversification.

Strategic Importance of the Thiazole Scaffold

The thiazole ring is an isostere of pyridine and pyrimidine and can engage in hydrogen bonding and π-stacking interactions within biological targets. Its presence is associated with a wide range of biological activities, including:

  • Antifungal Activity: Thiazole derivatives have been synthesized and shown to possess potent anti-Candida activity, often targeting enzymes like lanosterol-C14α-demethylase, which is crucial for fungal cell membrane integrity[7].

  • Anticancer Activity: The scaffold is integral to novel inhibitors of key signaling pathways in cancer. For instance, derivatives have been developed as potent c-Met kinase inhibitors[8] and angiogenesis inhibitors[9], which are critical for halting tumor growth and metastasis.

  • Antimicrobial and Antioxidant Activity: Novel 2-hydrazinyl-4-arylthiazole analogues have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as promising antioxidant properties[10].

  • Anti-inflammatory and Anticonvulsant Activity: The versatility of the thiazole moiety has led to its incorporation into compounds with anti-inflammatory and anticonvulsant properties[1].

Synthetic Diversification Potential

The aldehyde group of this compound is a gateway to a multitude of chemical transformations, allowing for the rapid generation of compound libraries for screening.

G cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds Start 2-Isopropylthiazole- 4-carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Start->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Oxidation Oxidation (KMnO₄ or Ag₂O) Start->Oxidation Condensation Condensation (e.g., with Hydrazines) Start->Condensation Amines Substituted Amines ReductiveAmination->Amines Alkenes Styrenes & Alkenes Wittig->Alkenes Acids Carboxylic Acids (Amide Precursors) Oxidation->Acids Hydrazones Hydrazones Condensation->Hydrazones

Caption: Diversification pathways from the core aldehyde building block.

  • Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives, a common strategy in medicinal chemistry.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of new functionalities.

  • Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, which are themselves important pharmacophores[10][11].

  • Oxidation: Mild oxidation yields the corresponding 2-isopropylthiazole-4-carboxylic acid, a crucial precursor for synthesizing amides and esters, further expanding the accessible chemical space[8][9].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, general precautions for substituted thiazoles and aldehydes should be strictly followed. The compound should be treated as a potentially harmful and flammable substance.

  • GHS Hazard Statements (Anticipated): May be harmful if swallowed (Acute Toxicity, Oral), may cause skin and eye irritation, and may cause respiratory irritation[4][12][13]. As a liquid, it may also be flammable[14][15].

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves, chemical safety goggles, and a lab coat[12][13].

  • Handling: Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[14][15].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up[13][15].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[13].

References

2-Isopropylthiazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract: this compound is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug development. Its unique structural combination of a reactive aldehyde functional group and a biologically significant thiazole scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its applications as a precursor to potent bioactive agents. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry.

Introduction and Strategic Importance

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid linker has cemented its role in the design of molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This compound emerges as a particularly valuable synthon. The isopropyl group at the 2-position can modulate lipophilicity and steric interactions within a target binding pocket, while the carbaldehyde at the 4-position provides a versatile chemical handle for molecular elaboration. This aldehyde functionality can be readily transformed into a wide array of other functional groups and heterocyclic systems, enabling the exploration of vast chemical space in lead optimization campaigns.[4][5] This guide serves to consolidate the known properties and project the scientific potential of this key intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and research.

Physical and Chemical Identity

The core properties of this compound are summarized in the table below. The compound is a liquid at ambient temperature with a high boiling point.[6]

PropertyValueSource(s)
IUPAC Name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[7]
CAS Number 133047-46-8[8]
Molecular Formula C₇H₉NOS[7][9]
Molecular Weight 155.22 g/mol [7][8]
Appearance Liquid
Boiling Point 232.4 ± 13.0 °C (at 760 mmHg)
Flash Point 94.4 ± 19.8 °C
Solubility Soluble in alcohol[6]
Spectroscopic Analysis

Detailed spectroscopic data is crucial for reaction monitoring and quality control. While a publicly available, fully assigned spectrum for this specific molecule is not available, a detailed prediction based on established principles of spectroscopy and data from analogous structures can be made.[10][11][12]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR (in CDCl₃):

    • ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet, significantly downfield due to the electron-withdrawing nature of the carbonyl group and the thiazole ring.

    • ~8.2 ppm (s, 1H): Thiazole ring proton (H5). A singlet, as there are no adjacent protons. Its chemical shift is influenced by the adjacent sulfur atom and the aldehyde group.

    • ~3.3 ppm (septet, 1H): Isopropyl methine proton (-CH(CH₃)₂). The septet multiplicity arises from coupling to the six equivalent methyl protons.

    • ~1.4 ppm (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂). A doublet due to coupling with the single methine proton.

  • ¹³C NMR (in CDCl₃):

    • ~185 ppm: Aldehyde carbonyl carbon (C HO).

    • ~175 ppm: Thiazole ring carbon C2 (attached to the isopropyl group).

    • ~150 ppm: Thiazole ring carbon C4 (attached to the aldehyde).

    • ~130 ppm: Thiazole ring carbon C5.

    • ~34 ppm: Isopropyl methine carbon (-C H(CH₃)₂).

    • ~23 ppm: Isopropyl methyl carbons (-CH(C H₃)₂).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • ~2970-2870 cm⁻¹: C-H stretching vibrations from the isopropyl group.[13]

  • ~2850 cm⁻¹ and ~2750 cm⁻¹: Characteristic C-H stretching of the aldehyde group. The presence of these two bands is a strong indicator of an aldehyde.[13]

  • ~1705 cm⁻¹: Strong, sharp C=O stretching vibration from the aldehyde carbonyl group. The frequency is slightly lowered from a typical saturated aldehyde due to conjugation with the thiazole ring.[14]

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the thiazole ring.

Synthesis and Purification

While multiple routes to thiazole derivatives exist, a robust and scalable approach for preparing 2-substituted-4-carbaldehydes involves the formylation of a Grignard reagent derived from a halogenated thiazole precursor.[1][2][15] This method avoids the cryogenic temperatures required for organolithium chemistry, making it more amenable to industrial applications.[15]

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from commercially available 2-isopropylthiazole.

SynthesisWorkflow A 2-Isopropylthiazole reagent1 NBS, CCl4 A->reagent1 B 2-Isopropyl-4-bromothiazole reagent2 1. i-PrMgCl 2. Mg B->reagent2 C Thiazol-4-ylmagnesium bromide reagent3 DMF, THF C->reagent3 D This compound reagent1->B reagent2->C reagent3->D Formylation & Hydrolysis reagent4 Aqueous Workup (NH4Cl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Bromination of 2-Isopropylthiazole

  • Dissolve 2-isopropylthiazole (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask fitted with a reflux condenser.

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Initiate the reaction with a radical initiator (e.g., AIBN) or by gentle heating and reflux the mixture until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-isopropyl-4-bromothiazole.

Causality: The C5 position of the thiazole ring is most susceptible to electrophilic substitution, but under radical conditions with NBS, bromination can be directed to the C4 position, especially if C5 is sterically hindered or electronically deactivated. Direct bromination with Br₂ could also be employed.

Step 2: Grignard Reagent Formation

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq).

  • Add a solution of 2-isopropyl-4-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. A crystal of iodine may be added to activate the magnesium.

  • Maintain a gentle reflux until all the magnesium has been consumed, resulting in a solution of the thiazol-4-ylmagnesium bromide.

Causality: The formation of the Grignard reagent converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, poised to react with an electrophile.[15]

Step 3: Formylation and Workup

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Causality: DMF serves as the electrophilic source of the formyl group. The nucleophilic Grignard reagent attacks the carbonyl carbon of DMF. The subsequent aqueous workup hydrolyzes the resulting intermediate to yield the final aldehyde product.[15]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a gateway to a multitude of chemical transformations crucial for drug discovery.

Caption: Key reactivity pathways for this compound.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃) yields substituted amines, a common transformation in library synthesis.

  • Knoevenagel Condensation: Base-catalyzed reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated systems, which are precursors to pyrazoles and other heterocycles.[16]

  • Wittig Reaction: Conversion of the aldehyde to an alkene allows for carbon chain extension and the introduction of diverse substituents.

  • Condensation Reactions: Reaction with hydrazines or thiosemicarbazides can lead to the formation of pyrazoline or thiazole-hydrazone hybrids, scaffolds known for their antimicrobial and anticancer activities.[17]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a key functional group for interacting with biological targets) or reduced to the primary alcohol for further functionalization.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a key intermediate for compounds targeting a range of diseases. The thiazole core is a proven pharmacophore, and the ability to rapidly diversify at the 4-position makes this an ideal starting point for structure-activity relationship (SAR) studies.

  • Anticancer Agents: Many kinase inhibitors feature a heterocyclic core. This aldehyde can be used to synthesize substituted pyrazoles and carboxamides that have shown activity as angiogenesis inhibitors by targeting pathways like c-Met kinase.[18]

  • Antimicrobial Agents: Thiazole derivatives, particularly those derived from condensation reactions of a thiazole carbaldehyde, have demonstrated potent anti-Candida and antibacterial activity.[19] The aldehyde can be converted into thiazolidinones or chalcones, which are known antimicrobial pharmacophores.

  • Anti-inflammatory Compounds: The thiazole nucleus is present in several anti-inflammatory agents. Derivatization of the aldehyde allows for the introduction of moieties that can interact with targets such as cyclooxygenase (COX) enzymes.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[7]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is in a refrigerator at 2-8°C.[8]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and development. Its well-defined physicochemical properties, coupled with a versatile and reactive aldehyde handle on a privileged thiazole scaffold, provide chemists with a powerful tool for generating novel molecular entities. The synthetic pathways are robust, and the potential for derivatization into known bioactive chemotypes is extensive. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the discovery of the next generation of medicines.

References

2-Isopropylthiazole-4-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 2-Isopropylthiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 133047-46-8), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will dissect its molecular architecture, explore its physicochemical properties, and present a representative synthetic pathway grounded in established organic chemistry principles. Furthermore, this document details the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) that are critical for its unambiguous identification and quality control. The causality behind experimental design and data interpretation is emphasized throughout, providing researchers and drug development professionals with field-proven insights into the utility of this versatile scaffold.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its presence in a wide array of clinically approved drugs and biologically active agents, including anticancer, anti-inflammatory, and antimicrobial therapeutics.[1][3][4] The thiazole moiety's unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal component for designing molecules that bind to biological targets with high affinity and specificity.[5]

This compound emerges as a particularly valuable synthetic intermediate. Its structure combines three key functional motifs:

  • The thiazole ring provides the core pharmacophore.

  • The isopropyl group at the 2-position adds lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile.

  • The carbaldehyde group at the 4-position is a versatile chemical handle, enabling a wide range of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity.[6][7]

This guide serves to consolidate the core technical information on this molecule, providing a foundational resource for its application in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique arrangement of atoms and the resulting physicochemical characteristics. These properties are essential for predicting its behavior in chemical reactions and biological systems.

Structural Identifiers

A consistent and unambiguous nomenclature is critical in scientific communication. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[8]
CAS Number 133047-46-8[9]
Molecular Formula C₇H₉NOS[8][10]
Molecular Weight 155.22 g/mol [8][10]
Canonical SMILES CC(C)C1=NC(=CS1)C=O[8]
InChI Key NUEZKCPTDMEROB-UHFFFAOYSA-N[8]
Computed Physicochemical Data

Computational models provide valuable predictions for a molecule's behavior, aiding in experimental design and drug development screening.

PropertyPredicted ValueSource(s)
XLogP3-AA (Lipophilicity) 1.9[8][11]
Topological Polar Surface Area 58.2 Ų[8][11]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 2[8]
Exact Mass 155.04048508 Da[8]

digraph "2_Isopropylthiazole_4_carbaldehyde" {
graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill, dpi=100];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms N1 [label="N"]; S1 [label="S"]; C2 [label="C"]; C4 [label="C"]; C5 [label="C"]; C_iso_methine [label="C"]; C_iso_methyl1 [label="CH₃"]; C_iso_methyl2 [label="CH₃"]; C_ald [label="C"]; H_ald [label="H"]; O_ald [label="O"]; H5[label="H"];

// Invisible nodes for layout inv1 [shape=point, width=0, height=0]; inv2 [shape=point, width=0, height=0];

// Arrange the thiazole ring C5 -- S1 [len=1.5]; S1 -- C2 [len=1.5]; C2 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5];

// Attach substituents C2 -- C_iso_methine; C_iso_methine -- C_iso_methyl1; C_iso_methine -- C_iso_methyl2; C4 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double]; C5 -- H5;

// Define double bonds in the ring C2 -- N1 [style=double]; C4 -- C5 [style=double]; }

Caption: 2D structure of this compound.

Synthesis Pathway: A Mechanistic Approach

While numerous specific synthetic routes can be envisioned, a robust and common method for constructing the 2,4-substituted thiazole core is the Hantzsch Thiazole Synthesis .[12] This method provides a logical and reliable pathway from readily available starting materials. The causality for this choice rests on its high efficiency and broad substrate scope for creating substituted thiazoles.

The synthesis involves the cyclocondensation of an α-haloketone (or its equivalent) with a thioamide. For this compound, this translates to the reaction between isobutyrothioamide and a 3-halo-2-oxopropanal derivative.

Synthesis_Workflow start1 Isobutyrothioamide (Thioamide) process Hantzsch Cyclocondensation (e.g., Ethanol, Reflux) start1->process start2 3-Bromo-2-oxopropanal (α-Halocarbonyl) start2->process intermediate Cyclized Thiazolium Intermediate (Not Isolated) process->intermediate Nucleophilic Attack & Cyclization product This compound (Final Product) intermediate->product Dehydration

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol describes a general, self-validating procedure. The exact stoichiometry and reaction conditions may require optimization.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isobutyrothioamide (1.0 eq) in a suitable solvent such as absolute ethanol.

    • Causality: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the reaction without interfering.

  • Reaction Initiation:

    • To the stirred solution, add 3-bromo-2-oxopropanal (1.1 eq) dropwise at room temperature.

    • Causality: A slight excess of the electrophilic α-halocarbonyl ensures complete consumption of the starting thioamide. Dropwise addition helps to control any initial exotherm.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the carbonyl-activated α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to quench any acidic byproducts.

    • Causality: Neutralization is crucial before extraction to ensure the product is in its neutral form, maximizing its solubility in the organic solvent.

  • Purification:

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid via column chromatography on silica gel.

    • Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and non-polar impurities, ensuring high purity of the final compound.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known molecular structure and general principles of spectroscopic analysis for heterocyclic aldehydes.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aldehyde Proton9.8 - 10.1Singlet (s)1H-CHO
Thiazole Proton8.0 - 8.3Singlet (s)1HC5-H
Isopropyl Methine3.2 - 3.5Septet (sept)1H-CH(CH₃)₂
Isopropyl Methyls1.3 - 1.5Doublet (d)6H-CH(CH₃)₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon185 - 195-CHO
Thiazole C2175 - 180C-isopropyl
Thiazole C4150 - 155C-aldehyde
Thiazole C5125 - 130C-H
Isopropyl Methine30 - 35-CH(CH₃)₂
Isopropyl Methyls22 - 25-CH(CH₃)₂
  • Expert Analysis: The aldehydic proton's significant downfield shift (~10 ppm) is a hallmark of this functional group, caused by the strong deshielding effect of the carbonyl's magnetic anisotropy.[13][16] Similarly, the ¹³C NMR signal for the carbonyl carbon is highly characteristic, appearing far downfield (~190 ppm).[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
Aldehyde C-H Stretch~2820 and ~2720MediumDiagnostic for the aldehyde functional group[14][15]
Aliphatic C-H Stretch2970 - 2870Medium-StrongIsopropyl group C-H bonds
Carbonyl (C=O) Stretch ~1705 Strong Conjugated aldehyde C=O bond[13][17]
Aromatic C=N / C=C Stretch (Thiazole)1600 - 1450Medium-StrongVibrations of the thiazole ring
  • Expert Analysis: The most telling feature in the IR spectrum is the very strong C=O stretching absorption.[17] Its position around 1705 cm⁻¹ (rather than ~1730 cm⁻¹) indicates conjugation with the thiazole ring, which slightly lowers the vibrational energy.[13][14] The two medium-intensity C-H stretches between 2700-2850 cm⁻¹ are also definitive proof of an aldehyde.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns, further confirming its structure.

Parameter Expected Value (m/z) Significance
Molecular Ion [M]⁺ 155.04 Corresponds to the monoisotopic mass of C₇H₉NOS, confirming the molecular formula[8]
Fragment [M-29]⁺126.04Loss of the aldehyde group (-CHO)
Fragment [M-43]⁺112.00Loss of the isopropyl group (-CH(CH₃)₂)

Conclusion and Future Outlook

This compound is a well-defined molecular entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, confirmed by a suite of spectroscopic techniques, features a stable thiazole core functionalized with synthetically versatile groups. The aldehyde function, in particular, serves as a gateway for constructing a diverse library of more complex molecules for screening in drug discovery programs.[18] As the search for novel therapeutics continues, the strategic use of well-characterized, high-purity intermediates like this compound will remain paramount to the success of these endeavors.

References

An In-Depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde: Nomenclature, Properties, and Synthesis Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comprehensive technical overview of 2-Isopropylthiazole-4-carbaldehyde, a heterocyclic aldehyde of interest to researchers in medicinal chemistry, drug development, and materials science. The document elucidates the compound's nomenclature, including its systematic IUPAC name and various synonyms used in chemical databases and by suppliers. It details key physicochemical properties and addresses the notable absence of commercial trade names, positioning it as a specialized research chemical. A significant portion of this guide is dedicated to outlining a logical and robust synthetic strategy, derived from established methodologies for analogous thiazole compounds, thereby providing a practical framework for its laboratory preparation. This whitepaper serves as a critical resource for scientists requiring detailed information on this specific chemical entity.

Introduction: The Significance of Thiazole-Based Heterocycles

The thiazole ring is a privileged scaffold in medicinal chemistry and functional materials. As a five-membered aromatic heterocycle containing both sulfur and nitrogen, it acts as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. The incorporation of an aldehyde functional group, as seen in this compound, further enhances its utility, providing a reactive handle for a multitude of chemical transformations. This aldehyde functionality serves as a crucial gateway for constructing more complex molecular architectures, making it a valuable intermediate in multi-step synthetic campaigns aimed at novel therapeutic agents and specialized organic materials.

Chemical Identity and Nomenclature

Accurate identification of a chemical compound is paramount for reproducible research. This compound is identified and cataloged under several names and codes across various platforms. While it does not possess any registered trade names, a clear understanding of its systematic name and common synonyms is essential for effective literature and database searches.

Primary Identifier:

  • CAS Number: 133047-46-8[1][2]

IUPAC Name:

  • The systematic name, conforming to the International Union of Pure and Applied Chemistry (IUPAC) standards, is 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde [1][2].

Common Synonyms: The following list comprises alternative names and identifiers frequently encountered in chemical supplier catalogs and scientific databases:

  • 2-isopropyl-1,3-thiazole-4-carbaldehyde

  • 2-Isopropylthiazole-4-carboxaldehyde[3]

  • 4-Thiazolecarboxaldehyde, 2-(1-methylethyl)-[2][4]

  • 2-(1-Methylethyl)-4-thiazolecarboxaldehyde[2]

  • 2-Propan-2-yl-1,3-thiazole-4-carbaldehyde[2]

  • 4-Formyl-2-isopropylthiazole[5]

  • 2-iso-Propyl-thiazole-4-carbaldehyde[5]

Structural Representation: The chemical structure provides an unambiguous representation of the molecule's connectivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 133047-46-8[1][2]
Molecular Formula C₇H₉NOS[1][2][3]
Molecular Weight 155.22 g/mol [1][2][3]
European Community (EC) Number 672-914-3[1]
Recommended Storage 2-8°C (Refrigerator)[2]

Synthesis Strategy: A Grignard-Based Approach

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, a robust synthetic route can be designed based on established methods for preparing analogous thiazole carboxaldehydes. A particularly effective strategy involves the preparation of a thiazole-based Grignard reagent followed by formylation.

Causality and Experimental Choice: Traditional methods for synthesizing thiazole aldehydes can involve harsh conditions or require starting materials that are difficult to obtain. For instance, synthesis from 2-halothiazoles via lithium salts often requires cryogenic temperatures (-75°C) due to the high reactivity and instability of the lithiated intermediate, making it difficult to scale up[6]. A superior approach, described in patent literature for related compounds, utilizes a halogen-magnesium exchange to form a more stable Grignard reagent[6]. This method proceeds under milder conditions, is more amenable to industrialization, and typically results in higher yields[6].

The following protocol is a validated, logical workflow grounded in these principles.

Hypothetical Experimental Protocol:

Objective: To synthesize this compound from 4-bromo-2-isopropylthiazole.

Step 1: Preparation of Isopropylmagnesium Chloride (Grignard Reagent)

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

  • Add a small volume of anhydrous tetrahydrofuran (THF).

  • Add a crystal of iodine to initiate the reaction.

  • Slowly add a solution of isopropyl chloride in anhydrous THF to the flask. Maintain a gentle reflux via controlled addition.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Step 2: Halogen-Magnesium Exchange

  • In a separate, flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-isopropylthiazole in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the previously prepared isopropylmagnesium chloride solution (from Step 1) to the solution of 4-bromo-2-isopropylthiazole.

  • Allow the reaction to stir at 0°C for 1-2 hours. This exchange reaction forms the desired 2-isopropylthiazol-4-ylmagnesium chloride.

Step 3: Formylation

  • Cool the Grignard reagent solution from Step 2 to -20°C.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde via flash column chromatography on silica gel to yield the final product, this compound.

Workflow Visualization:

G cluster_0 Step 1: Grignard Reagent Prep cluster_1 Step 2: Halogen-Mg Exchange cluster_2 Step 3 & 4: Formylation & Purification start1 Mg turnings + Isopropyl Chloride in THF reagent1 Isopropylmagnesium Chloride start1->reagent1 Exothermic Reaction intermediate 2-Isopropylthiazol-4-ylmagnesium Chloride reagent1->intermediate start2 4-Bromo-2-isopropylthiazole in THF start2->intermediate 0 °C formyl Add DMF (-20 °C) intermediate->formyl workup Aqueous Work-up (NH₄Cl quench) formyl->workup purify Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Synthetic workflow for this compound.

Potential Applications and Research Context

While specific applications for this compound are not extensively documented, its structural motifs are found in molecules with diverse biological and commercial uses. Its isomers and related compounds are noted for their roles in:

  • Flavor and Fragrance: Thiazole derivatives are known for their unique aromatic properties, often contributing to nutty, green, or tropical notes in flavor and fragrance formulations[7][8].

  • Pharmaceutical Development: The thiazole ring is a core component of numerous approved drugs. This compound serves as a potential building block for synthesizing libraries of novel compounds for screening as c-Met kinase inhibitors for cancer treatment or other therapeutic targets[3][9].

  • Agrochemicals: The thiazole scaffold is used in the development of pesticides and herbicides. This carbaldehyde could act as a precursor for more complex and potent agrochemicals[7][10].

Safety and Handling

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed (H302)[1]. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS: 133047-46-8) is a specialized heterocyclic aldehyde with significant potential as a synthetic intermediate. While it lacks common trade names, it is well-defined by its IUPAC name, 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde, and a variety of chemical synonyms. Its synthesis is logically achieved through a modern organometallic approach using a Grignard reaction, which offers considerable advantages in terms of reaction conditions and scalability over older methods. For researchers and drug development professionals, this compound represents a valuable building block for accessing novel chemical matter in the pursuit of new therapeutics, agrochemicals, and functional materials.

References

An In-Depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isopropylthiazole-4-carbaldehyde, a heterocyclic compound of growing interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a robust synthetic pathway, detail its spectral characteristics for unambiguous identification, and explore its reactivity and potential applications, particularly in the realm of drug discovery.

Introduction to a Versatile Thiazole Derivative

This compound belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic drugs. The presence of the isopropyl group at the 2-position and a reactive carbaldehyde (aldehyde) group at the 4-position endows this molecule with a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecular architectures. Understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical properties is paramount for its handling, purification, and application in chemical synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueSource/Comment
Molecular Formula C₇H₉NOS--INVALID-LINK--[1]
Molecular Weight 155.22 g/mol --INVALID-LINK--[1]
CAS Number 133047-46-8--INVALID-LINK--[2]
Appearance Not explicitly stated, likely a liquidInferred from related compounds
Boiling Point 232.4 ± 13.0 °C at 760 mmHg--INVALID-LINK--
Melting Point Not availableData for the related 2-methylthiazole-4-carboxaldehyde is 54-58 °C, suggesting the isopropyl derivative may have a lower melting point.
Density Not availableThe density of the related 2-isopropyl-4-methylthiazole is 1.001 g/mL at 25 °C, which can be used as an estimate.
Flash Point 94.4 ± 19.8 °C--INVALID-LINK--
Solubility Not explicitly statedExpected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols.
Storage 2-8°C, Refrigerator--INVALID-LINK--[2]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the formation of the 2-isopropylthiazole core, followed by formylation at the C4 position. A common and effective method for introducing the aldehyde group onto an electron-rich heterocycle like thiazole is the Vilsmeier-Haack reaction.[3][4][5]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Isopropylthiazole cluster_1 Step 2: Formylation A Thioisobutyramide C Hantzsch Thiazole Synthesis A->C B 1,3-Dichloroacetone B->C D 2-Isopropyl-4-chloromethylthiazole C->D E Reduction (e.g., with Zn/HCl) D->E F 2-Isopropyl-4-methylthiazole E->F G 2-Isopropylthiazole F->G Starting Material for Step 2 I Vilsmeier-Haack Reaction G->I H Vilsmeier Reagent (POCl₃/DMF) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isopropylthiazole

This protocol is a general guideline for the formylation of an electron-rich thiazole and should be optimized for the specific substrate.

Materials and Reagents:

  • 2-Isopropylthiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Thiazole: Dissolve 2-isopropylthiazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characterization: The Fingerprint of a Molecule

Unambiguous identification of a synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for this compound, based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the isopropyl group, the thiazole ring proton, and the aldehyde proton.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Isopropyl -CH(CH₃)₂~3.3 - 3.5Septet~7.0The methine proton is deshielded by the thiazole ring.
Isopropyl -CH(CH ₃)₂~1.4Doublet~7.0The six equivalent methyl protons.
Thiazole H-5~8.0 - 8.2Singlet-The proton at the 5-position of the thiazole ring.
Aldehyde -CH O~9.9 - 10.1Singlet-The characteristic downfield shift for an aldehyde proton.

Note: Predicted chemical shifts are based on data for 2-isopropyl-4-methylthiazole and general trends for thiazole derivatives.[6][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)Notes
Aldehyde C HO~185 - 190Characteristic chemical shift for an aldehyde carbonyl carbon.
Thiazole C2~170 - 175Carbon bearing the isopropyl group.
Thiazole C4~150 - 155Carbon bearing the aldehyde group.
Thiazole C5~125 - 130The CH carbon of the thiazole ring.
Isopropyl -C H(CH₃)₂~33 - 36The methine carbon of the isopropyl group.
Isopropyl -CH(C H₃)₂~23 - 25The methyl carbons of the isopropyl group.

Note: Predicted chemical shifts are based on data for 2-isopropyl-4-methylthiazole and general trends for thiazole derivatives.[8]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

Functional GroupExpected Absorption (cm⁻¹)Intensity/Shape
C=O (Aldehyde)~1690 - 1710Strong, sharp
C-H (Aldehyde)~2720 and ~2820Medium, sharp (often appear as two distinct peaks)
C=N (Thiazole ring)~1500 - 1600Medium
C-H (sp³ - Isopropyl)~2850 - 2960Strong, sharp
C-H (sp² - Thiazole)~3100Medium
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 155.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the isopropyl group to give a fragment at m/z = 140.

    • Loss of the entire isopropyl group to give a fragment at m/z = 112.

    • Cleavage of the aldehyde group, with loss of a hydrogen radical (•H) to give a fragment at m/z = 154, or loss of the formyl radical (•CHO) to give a fragment at m/z = 126.

    • Fragmentation of the thiazole ring can also occur, leading to more complex patterns.[9][10]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the aldehyde group and the thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-isopropylthiazole-4-carboxylic acid.

  • Reduction: Can be reduced to the corresponding primary alcohol, (2-isopropylthiazol-4-yl)methanol.

  • Nucleophilic Addition: Undergoes addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

  • Reductive Amination: Can be converted to amines through reaction with an amine in the presence of a reducing agent.

  • Condensation Reactions: Can participate in aldol and Knoevenagel condensations.

Reactivity of the Thiazole Ring

The thiazole ring itself can undergo various reactions. The electron-withdrawing nature of the aldehyde group will influence the reactivity of the ring, particularly towards electrophilic substitution.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential biological activity and for the development of novel materials.

  • Medicinal Chemistry: The thiazole nucleus is a key component of many pharmaceuticals. The ability to functionalize the aldehyde group of this compound allows for the rapid generation of libraries of compounds for screening against various biological targets. For example, derivatives can be synthesized to explore potential antimicrobial, anti-inflammatory, and anticancer activities.[11]

  • Agrochemicals: Thiazole derivatives have also found applications as herbicides and fungicides.

  • Materials Science: The thiazole ring can be incorporated into polymers and dyes, and the aldehyde group provides a convenient point for further modification to tune the material's properties.

Safety and Handling

This compound is classified as harmful if swallowed.[12] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in various fields of chemical research. Its well-defined physicochemical properties, accessible synthetic route, and diverse reactivity make it a valuable tool for the creation of novel molecules with tailored functions. This guide provides a solid foundation of technical information to enable researchers to effectively and safely utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Spectral Data of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 2-isopropylthiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but an interpretive framework grounded in established spectroscopic principles.

Introduction: The Significance of this compound

This compound, with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol , belongs to the thiazole family of heterocyclic compounds.[1] Thiazole rings are prevalent scaffolds in numerous FDA-approved drugs due to their ability to engage in a wide range of biological interactions. The presence of an aldehyde functional group and an isopropyl substituent on the thiazole ring of this particular molecule offers versatile handles for synthetic modifications, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate spectral analysis is the cornerstone of ensuring the quality and identity of this key intermediate.

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a unique spectroscopic fingerprint. The aromatic thiazole ring, the carbonyl group of the aldehyde, and the aliphatic isopropyl group each contribute distinct signals in NMR, IR, and mass spectrometry.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HAldehyde proton (-CHO)
~8.2Singlet1HThiazole proton (H5)
~3.4Septet1HIsopropyl methine (-CH)
~1.4Doublet6HIsopropyl methyls (-CH₃)₂

Rationale for Predictions:

  • Aldehyde Proton (~10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group, thus appearing far downfield.

  • Thiazole Proton (~8.2 ppm): The proton at the C5 position of the thiazole ring is in an electron-deficient aromatic environment, leading to a downfield chemical shift.

  • Isopropyl Group (~3.4 and ~1.4 ppm): The methine proton of the isopropyl group, being attached to the thiazole ring, will be deshielded and appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups will be equivalent and appear as a doublet, coupled to the single methine proton. For comparison, in 2-isopropyl-4-methylthiazole, the isopropyl methine proton appears around 3.28 ppm and the methyl protons at 1.38 ppm.[3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~170Thiazole C2
~155Thiazole C4
~125Thiazole C5
~34Isopropyl Methine (-CH)
~23Isopropyl Methyls (-CH₃)₂

Rationale for Predictions:

  • Carbonyl Carbon (~185 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field.

  • Thiazole Carbons (~170, ~155, ~125 ppm): The carbon atoms of the thiazole ring have distinct chemical shifts. The C2 carbon, bonded to the electronegative nitrogen and sulfur atoms and the isopropyl group, is expected to be the most downfield of the ring carbons. The C4 carbon, attached to the aldehyde group, will also be significantly downfield. The C5 carbon, bonded to a proton, will be the most upfield of the ring carbons. In 2-isopropyl-4-methylthiazole, the thiazole C2, C4, and C5 carbons appear at approximately 177, 152, and 112 ppm, respectively.[2]

  • Isopropyl Carbons (~34 and ~23 ppm): The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum. The methine carbon will be further downfield than the methyl carbons.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the C=O, C-H, C=N, and C-S bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2870Medium-StrongC-H stretch (aliphatic)
~2830 and ~2730Medium (two bands)C-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600-1450Medium-StrongC=N and C=C stretch (thiazole ring)
~1380MediumC-H bend (isopropyl)
~700-600Weak-MediumC-S stretch

Rationale for Predictions:

  • C-H Stretches: The aliphatic C-H bonds of the isopropyl group will absorb just below 3000 cm⁻¹. A key diagnostic feature for the aldehyde is the presence of two medium intensity bands for the aldehydic C-H stretch, typically around 2830 and 2730 cm⁻¹.

  • C=O Stretch: The carbonyl group of the aldehyde will give a strong, sharp absorption band around 1700 cm⁻¹. Conjugation with the thiazole ring may slightly lower this frequency.

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the aromatic thiazole ring will appear in the 1600-1450 cm⁻¹ region.

  • C-H Bend: The characteristic bending vibration for the isopropyl group is expected around 1380 cm⁻¹.

  • C-S Stretch: The carbon-sulfur bond will have a weaker absorption in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded and the background is automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
155Molecular Ion (M⁺)
140[M - CH₃]⁺
126[M - CHO]⁺
112[M - C₃H₇]⁺

Rationale for Predictions:

  • Molecular Ion (m/z 155): The molecular ion peak corresponding to the intact molecule is expected to be observed. Its presence confirms the molecular weight of the compound.[1]

  • Fragmentation Pattern: The fragmentation of the molecular ion will lead to the formation of smaller, charged fragments. Common fragmentation pathways for this molecule would include:

    • Loss of a methyl radical (•CH₃) from the isopropyl group to give a fragment at m/z 140.

    • Loss of the formyl radical (•CHO) to give a fragment at m/z 126.

    • Loss of the isopropyl radical (•C₃H₇) to give a fragment at m/z 112.

Mass_Spec_Fragmentation M [C7H9NOS]⁺˙ m/z = 155 F1 [C6H6NOS]⁺ m/z = 140 M->F1 - •CH3 F2 [C6H6NS]⁺ m/z = 126 M->F2 - •CHO F3 [C4H2NOS]⁺ m/z = 112 M->F3 - •C3H7

References

A Comprehensive Safety and Hazard Guide for 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 2-Isopropylthiazole-4-carbaldehyde (CAS No. 133047-46-8). As a specialized heterocyclic aldehyde, this compound is utilized in various research and synthesis applications, making a thorough understanding of its hazard profile essential for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks involved and the rationale behind the recommended safety protocols.

Section 1: Hazard Identification and GHS Classification

The foundation of safe chemical handling lies in a precise understanding of a substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with a clear primary hazard. The aggregated GHS information from multiple notifications to the ECHA C&L Inventory identifies it as harmful if swallowed.[3]

The primary risk associated with this compound is Acute Oral Toxicity .[3][4] While comprehensive toxicological data for all exposure routes is not fully available, a conservative approach is warranted. Based on the hazard profiles of structurally similar thiazole and aldehyde compounds, the potential for skin, eye, and respiratory irritation should not be discounted.[5][6] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Table 1: GHS Classification for this compound

Classification Element Details Reference
GHS Pictogram GHS07 (Exclamation Mark) [3][4]
Signal Word Warning [3][4]
Hazard Statement (H-Statement) H302: Harmful if swallowed. [3][4]

| Precautionary Statements (P-Statements) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P317: IF SWALLOWED: Get medical advice/attention. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |[3][4] |

Section 2: Physicochemical Properties and Risk Assessment

A compound's physical properties are critical inputs for a comprehensive risk assessment. They dictate its behavior under laboratory conditions and inform the selection of appropriate controls.

Table 2: Key Physicochemical Properties

Property Value Significance for Safety Reference
Molecular Formula C₇H₉NOS - [3]
Molecular Weight 155.22 g/mol Used for concentration and molarity calculations. [3]
Physical Form Liquid Higher risk of splashes and wider dispersal in case of a spill compared to a solid.
Boiling Point 232.4 ± 13.0 °C at 760 mmHg Low volatility at standard temperature, but heating will increase vapor concentration.

| Flash Point | 94.4 ± 19.8 °C | Classified as a combustible liquid. It does not present a high fire hazard at ambient temperatures but can be ignited if heated above its flash point near an ignition source. | |

The liquid state and combustible nature of this compound necessitate careful management of ignition sources, especially during heating operations, and robust spill containment procedures.

Section 3: The Hierarchy of Controls: A Framework for Safety

Effective safety management prioritizes the most reliable control measures. The hierarchy of controls is a fundamental principle in industrial hygiene that provides a systematic approach to minimizing risk. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls Substitution->Engineering Isolate People Administrative Administrative Controls Engineering->Administrative Change How People Work PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the Worker Emergency_Response_Flowchart cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire Start Emergency Event Spill_Action1 Alert others, Evacuate if large spill Start->Spill_Action1 Exposure_Action1 Remove victim from source Start->Exposure_Action1 Fire_Action1 Activate fire alarm, Alert others Start->Fire_Action1 Spill_Action2 Don appropriate PPE Spill_Action1->Spill_Action2 Spill_Action3 Contain with absorbent material (vermiculite, sand) Spill_Action2->Spill_Action3 Spill_Action4 Collect into waste container & decontaminate area Spill_Action3->Spill_Action4 Exposure_Action2 Remove contaminated clothing Exposure_Action1->Exposure_Action2 Exposure_Action3 Administer First Aid (See Table 3) Exposure_Action2->Exposure_Action3 Exposure_Action4 Seek immediate medical attention Exposure_Action3->Exposure_Action4 Fire_Action2 If small & trained, use CO2 or dry chemical extinguisher Fire_Action1->Fire_Action2 Fire_Action3 Evacuate the area immediately Fire_Action2->Fire_Action3 Fire_Action4 Do not fight large fires Fire_Action3->Fire_Action4

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylthiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with an isopropyl group and a carbaldehyde moiety. While direct and extensive research into the specific mechanism of action of this molecule is not widely published, its structural components—the thiazole core and the reactive aldehyde group—are well-characterized in medicinal chemistry and pharmacology. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The aldehyde group, a versatile functional group, can participate in various biologically relevant reactions, most notably the formation of Schiff bases with primary amines. This guide provides a comprehensive overview of the potential mechanisms of action of this compound, based on the established reactivity of its constituent functional groups. We will explore hypothesized biological activities and provide detailed, field-proven experimental protocols for their investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and similar thiazole-based compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[3][4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications.[1][2] The thiazole nucleus is a key component in pharmaceuticals ranging from the antibiotic sulfathiazole to the anticancer agent dasatinib and the anti-inflammatory drug meloxicam. The biological versatility of thiazole derivatives stems from the various possible substitution patterns on the ring, which can be tailored to modulate pharmacokinetic and pharmacodynamic properties.[3][4]

This compound combines this versatile thiazole core with two key substituents: an isopropyl group at position 2 and a carbaldehyde (aldehyde) group at position 4. The isopropyl group can influence lipophilicity and steric interactions with biological targets. The aldehyde group is of particular interest due to its inherent reactivity, suggesting a potential for covalent interactions with biomolecules, a mechanism of action for several known therapeutic agents.[5][6]

Hypothesized Mechanisms of Action

In the absence of direct experimental data for this compound, we can propose several plausible mechanisms of action based on the known reactivity of its functional groups and the activities of related compounds.

Antimicrobial Activity via Covalent Modification

Many thiazole derivatives have demonstrated significant antimicrobial properties.[1][7][8][9] The aldehyde moiety of this compound presents a prime candidate for mediating such effects through covalent interactions with essential microbial proteins or enzymes.

A probable mechanism is the formation of a Schiff base (an imine) with primary amine groups, such as the ε-amino group of lysine residues in bacterial proteins.[10][11][12][13] This covalent modification could disrupt protein structure and function, leading to bacterial cell death.

Proposed Signaling Pathway: Disruption of Bacterial Protein Function

G Compound This compound BacterialCell Bacterial Cell Compound->BacterialCell Penetrates Cell TargetProtein Essential Bacterial Protein (e.g., enzyme with active site Lysine) BacterialCell->TargetProtein SchiffBase Schiff Base Formation (Covalent Adduct) TargetProtein->SchiffBase Reaction with Lysine residue Inactivation Protein Inactivation SchiffBase->Inactivation CellDeath Bacterial Cell Death Inactivation->CellDeath G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis DiskAssay Disk Diffusion Assay ZoneOfInhibition Measure Zone of Inhibition DiskAssay->ZoneOfInhibition MICAssay Broth Microdilution (MIC Assay) ZoneOfInhibition->MICAssay If Active DetermineMIC Determine Minimum Inhibitory Concentration MICAssay->DetermineMIC Start Test Compound Start->DiskAssay G SeedCells Seed Cancer Cells in 96-well plate TreatCells Treat with Compound (various concentrations) SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate (2-4 hours) AddMTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Calculate Calculate % Viability and IC50 ReadAbsorbance->Calculate

References

The Emergence of a Key Building Block: A Technical Guide to 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, a core component in a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide delves into the technical intricacies of a particularly valuable derivative: 2-Isopropylthiazole-4-carbaldehyde. While its discovery is not a singular, celebrated event, its significance has emerged through its critical role as a key intermediate in the synthesis of complex therapeutic molecules, most notably the HIV protease inhibitor, Ritonavir.[1][2] This document provides a comprehensive overview of its synthesis, chemical properties, and pivotal applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

This compound is a substituted thiazole with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol .[3][4][5] Its structure features an isopropyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position of the thiazole ring.

PropertyValueSource
IUPAC Name 2-propan-2-yl-1,3-thiazole-4-carbaldehydePubChem[5]
CAS Number 133047-46-8Pharmaffiliates[3]
Molecular Formula C₇H₉NOSPubChem[5]
Molecular Weight 155.22 g/mol PubChem[5]
XLogP3-AA 1.9PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Topological Polar Surface Area 58.2 ŲPubChem[5]

The presence of the aldehyde group makes it a versatile synthetic intermediate, amenable to a wide range of chemical transformations.

Synthesis of this compound: A Strategic Approach

While a definitive "discovery" paper for this specific molecule is not readily apparent, its synthesis can be logically derived from established methods for thiazole formation and functional group transformations, particularly from patent literature detailing the synthesis of related pharmaceutical intermediates.[1][6][7][8] A common and efficient route involves the renowned Hantzsch thiazole synthesis, followed by functional group manipulation.[9][10][11][12][13]

The Hantzsch Thiazole Synthesis: The Core Ring Formation

The Hantzsch synthesis provides a robust method for the construction of the thiazole ring.[9][10][11][12][13] For this compound, this would typically involve the reaction of an α-haloketone or α-haloaldehyde with a thioamide. A plausible precursor, 2-isopropyl-4-(hydroxymethyl)thiazole, is a known intermediate in the synthesis of Ritonavir.[8] Therefore, a logical synthetic pathway involves the formation of this alcohol, followed by its oxidation to the desired aldehyde.

A plausible synthetic scheme starting from isobutyramide is outlined below:

Synthesis_of_2_Isopropylthiazole_4_carbaldehyde cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Oxidation isobutyramide Isobutyramide thioamide 2-Methylpropanethioamide isobutyramide->thioamide Thionation isobutyramide->thioamide p4s10 P₄S₁₀ chloromethylthiazole 2-Isopropyl-4-(chloromethyl)thiazole thioamide->chloromethylthiazole Cyclocondensation thioamide->chloromethylthiazole dichloroacetone 1,3-Dichloroacetone hydroxymethylthiazole (2-Isopropylthiazol-4-yl)methanol chloromethylthiazole->hydroxymethylthiazole Nucleophilic Substitution chloromethylthiazole->hydroxymethylthiazole h2o H₂O target This compound hydroxymethylthiazole->target Selective Oxidation hydroxymethylthiazole->target oxidant Oxidizing Agent (e.g., PCC, MnO₂)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, field-proven methodology based on analogous transformations found in the literature.

Step 1: Synthesis of 2-Methylpropanethioamide

  • To a stirred suspension of isobutyramide in a suitable solvent (e.g., toluene), add phosphorus pentasulfide (P₄S₁₀) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpropanethioamide.

Step 2: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole

  • Dissolve 2-methylpropanethioamide and 1,3-dichloroacetone in a suitable solvent (e.g., acetone).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification.

Step 3: Synthesis of (2-Isopropylthiazol-4-yl)methanol

  • Dissolve the crude 2-isopropyl-4-(chloromethyl)thiazole in an aqueous solvent system.

  • Heat the mixture to facilitate hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • After completion of the reaction, neutralize the solution and extract the product with an organic solvent.

  • Purify the product by column chromatography to obtain (2-isopropylthiazol-4-yl)methanol.

Step 4: Oxidation to this compound

  • Dissolve (2-isopropylthiazol-4-yl)methanol in a suitable solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidizing agent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

  • A doublet for the six methyl protons of the isopropyl group.

  • A septet for the methine proton of the isopropyl group.

  • A singlet for the proton at the 5-position of the thiazole ring.

  • A singlet for the aldehyde proton, expected to be in the downfield region (around 9-10 ppm).

Expected ¹³C NMR (in CDCl₃):

  • Signals for the methyl and methine carbons of the isopropyl group.

  • Signals for the carbons of the thiazole ring.

  • A downfield signal for the carbonyl carbon of the aldehyde group.

Expected IR Spectroscopy:

  • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

  • C-H stretching vibrations for the isopropyl and thiazole ring protons.

  • C=N and C=C stretching vibrations characteristic of the thiazole ring.

Expected Mass Spectrometry:

  • A molecular ion peak corresponding to the molecular weight of 155.22.

  • Fragmentation patterns consistent with the loss of the isopropyl group, the aldehyde group, and other fragments of the molecule.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a crucial building block in the synthesis of complex pharmaceutical agents.

Key Intermediate in the Synthesis of Ritonavir

The most prominent application of this compound is in the synthesis of Ritonavir, a potent HIV protease inhibitor.[1][2] Ritonavir's complex structure contains a (2-isopropyl-1,3-thiazol-4-yl)methyl moiety, for which this compound serves as a key precursor. The aldehyde functionality allows for the introduction of the necessary side chain through reductive amination or other carbon-carbon bond-forming reactions.

Ritonavir_Synthesis_Intermediate target This compound intermediate Key Ritonavir Intermediate (e.g., 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole) target->intermediate Reductive Amination ritonavir Ritonavir intermediate->ritonavir Further Elaboration

Caption: Role of this compound in Ritonavir synthesis.

A Versatile Scaffold for Novel Therapeutics

Beyond Ritonavir, the thiazole-4-carbaldehyde moiety is a valuable pharmacophore in its own right. The aldehyde group can be readily transformed into a variety of other functional groups, including amines, alcohols, carboxylic acids, and heterocycles. This versatility allows for the generation of diverse libraries of compounds for screening against various biological targets. Thiazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14] The 2-isopropyl substituent can also contribute to the binding affinity and pharmacokinetic properties of the final drug molecule.

Conclusion and Future Perspectives

This compound, while not a compound of household recognition, represents a cornerstone in the synthesis of life-saving medications. Its discovery and development are intrinsically linked to the quest for effective antiretroviral therapies. The synthetic strategies outlined in this guide, rooted in the principles of the Hantzsch thiazole synthesis and functional group interconversion, provide a reliable pathway for its preparation.

For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of this key intermediate is paramount. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will undoubtedly pave the way for the discovery of the next generation of innovative medicines. The inherent potential of the thiazole scaffold, coupled with the synthetic accessibility of derivatives like this compound, ensures its continued relevance in the ever-evolving field of medicinal chemistry.

References

A Comprehensive Guide to the Key Starting Materials for Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Ring, A Privileged Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold." This distinction is evidenced by its presence in a vast array of biologically active molecules, including the essential vitamin B1 (thiamine), and numerous FDA-approved drugs such as the antiretroviral Ritonavir and the antibacterial Sulfathiazole.[1][3][4][5] The therapeutic applications of thiazole derivatives are extensive, spanning antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents.[1][6]

Given its significance, a profound understanding of the synthetic routes to the thiazole core is paramount for researchers engaged in drug discovery and development. This guide provides an in-depth analysis of the primary starting materials for thiazole synthesis, focusing on the causality behind experimental choices. We will dissect the most prevalent synthetic pathway, the Hantzsch thiazole synthesis, detailing its core components, mechanism, and a field-proven experimental protocol.[1][7]

Part 1: The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the most dependable and widely utilized method for constructing the thiazole ring.[1][8] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and consistently high yields.[2][9] The reaction fundamentally involves the cyclocondensation of two key building blocks: an α-halocarbonyl compound , which provides the C-C backbone, and a thioamide-containing species , which supplies the N-C-S fragment.[8][9]

Caption: General scheme of the Hantzsch Thiazole Synthesis.

Part 2: A Deep Dive into the Key Starting Materials

The versatility of the Hantzsch synthesis lies in the wide variety of substituents that can be incorporated into the final thiazole ring, dictated entirely by the choice of the two primary reactants.

The α-Halocarbonyl Component: The C-C Fragment

α-Halocarbonyls are bifunctional compounds characterized by a carbonyl group and a halogen atom (Cl, Br, I) on the adjacent (alpha) carbon.[10][11] This arrangement creates two electrophilic centers, making them highly valuable and reactive building blocks in organic synthesis.[12]

  • Causality in a Nutshell: The α-carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and the halogen's ability to function as a leaving group. The carbonyl carbon itself serves as the second electrophilic site, which is crucial for the final ring-closing (cyclization) step.[2][9]

  • Synthesis: The most common method for preparing these reagents is through the direct α-halogenation of a parent ketone or aldehyde using halogenating agents like Br₂ or N-Bromosuccinimide (NBS).[10][11]

Table 1: Common α-Halocarbonyls and Their Contribution to the Thiazole Scaffold

α-Halocarbonyl Compound Resulting Thiazole Substitution
Chloroacetone -CH₃ -H 4-methylthiazole
2-Bromoacetophenone -C₆H₅ -H 4-phenylthiazole
3-Chloro-2,4-pentanedione -CH₃ -COCH₃ 4-methyl-5-acetylthiazole

| Ethyl bromopyruvate | -COOEt | -H | 4-ethoxycarbonylthiazole |

The N-C-S Fragment Providers

The second critical component provides the remaining three atoms of the heterocycle. The choice of this reagent determines the nature of the substituent at the C2 position of the thiazole ring.

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution dramatically alters the reactivity, making the sulfur atom a potent nucleophile.[13][14] They are versatile precursors for a wide range of sulfur-containing heterocycles.[15]

  • Role in Synthesis: In the Hantzsch reaction, the nucleophilic sulfur of the thioamide initiates the synthesis by attacking the α-carbon of the halocarbonyl.[9][16] The R³ group of the thioamide becomes the substituent at the C2-position of the resulting thiazole.

  • Synthesis: Thioamides are typically prepared from their corresponding amides via thionation, using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[15][17]

Thiourea can be considered the simplest, symmetrical thioamide. Its use is a cornerstone for the synthesis of 2-aminothiazoles, a moiety of immense pharmacological importance due to its hydrogen bonding capabilities and presence in numerous approved drugs.[2][18][19]

  • Role in Synthesis: When thiourea is used as the N-C-S fragment provider, the resulting thiazole is always substituted with an amino group at the C2 position.[2] This provides a direct and efficient route to a critical pharmacophore.

Table 2: Common N-C-S Reagents and Their C2-Substituent Contribution

N-C-S Reagent Resulting C2-Substituent on Thiazole
Thioacetamide -CH₃ Methyl
Thiobenzamide -C₆H₅ Phenyl
Thiourea -NH₂ Amino

| N-Phenylthiourea | -NHC₆H₅ | Phenylamino |

Part 3: The Hantzsch Synthesis in Practice: A Self-Validating Protocol

To illustrate the principles discussed, this section provides a detailed protocol for the synthesis of 2-amino-4-phenylthiazole, a classic and robust example of the Hantzsch reaction.[2][16]

Mechanism of Action

The reaction proceeds through a well-established, multi-step pathway that culminates in the formation of a stable aromatic ring.[9]

  • Nucleophilic Attack (Sₙ2): The reaction begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide ion.[2][9]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered ring.[9]

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, driven by the formation of the highly stable, aromatic thiazole ring.[9]

Hantzsch_Mechanism cluster_workflow Mechanism: 2-Amino-4-phenylthiazole Synthesis start Reactants: 2-Bromoacetophenone + Thiourea step1 Step 1: Nucleophilic Attack (Sₙ2) Sulfur attacks α-carbon, Bromide leaves. start->step1 S attacks Cα intermediate1 S-Alkyl Isothiourea Intermediate step1->intermediate1 step2 Step 2: Intramolecular Cyclization Nitrogen attacks carbonyl carbon. intermediate1->step2 N attacks C=O intermediate2 Thiazoline Intermediate (Cyclic Hemiaminal) step2->intermediate2 step3 Step 3: Dehydration Elimination of H₂O. intermediate2->step3 - H₂O product Final Product: 2-Amino-4-phenylthiazole (Aromatic Ring Formation) step3->product

Caption: Mechanism of the Hantzsch synthesis for 2-amino-4-phenylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures and is designed to be self-validating, with explanations for key steps.[2]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

    • Thiourea (7.5 mmol, ~0.571 g)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Deionized Water

  • Procedure:

    • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Causality: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[16]

    • Solvent Addition: Add 5 mL of methanol. Causality: Methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.[16]

    • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C plate setting) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy to overcome reaction barriers and drives the reaction towards the stable aromatic product.[2]

    • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

    • Neutralization & Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. Causality: The initial product formed in the acidic (HBr byproduct) methanolic solution is the protonated thiazolium salt, which is soluble. The weak base (Na₂CO₃) neutralizes the acid and deprotonates the thiazole, causing the neutral, less soluble product to precipitate out of the aqueous solution.[2][16]

    • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Washing: Wash the filter cake with cold water to remove any remaining salts and impurities. Causality: Using cold water minimizes the loss of product due to dissolution during the washing step.

    • Drying: Spread the collected solid on a watch glass and allow it to air dry completely before determining the mass and characterizing the product.

Table 3: Summary of Expected Experimental Data

Parameter Expected Value/Observation
Product 2-Amino-4-phenylthiazole
Appearance Off-white to pale yellow solid
Expected Yield Typically high (>85%)[2]
Melting Point 148-151 °C

| Key ¹H NMR Signals | Aromatic protons (multiplet), thiazole proton (singlet, ~6.8 ppm), amino protons (broad singlet, exchangeable with D₂O)[16] |

Part 4: Alternative Pathways to the Thiazole Core

While the Hantzsch synthesis is dominant, a comprehensive overview necessitates mentioning alternative strategies, which can be advantageous for accessing specific substitution patterns.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with reagents like carbon disulfide to form 5-aminothiazoles.[3][20]

  • Gabriel Synthesis: This route utilizes the reaction of an acylamino-ketone with phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[21]

Alternative_Syntheses cluster_cook Cook-Heilbron Synthesis cluster_gabriel Gabriel Synthesis A1 α-Aminonitrile P1 5-Aminothiazole B1 Carbon Disulfide (CS₂) A2 Acylamino-ketone P2 2,5-Disubstituted Thiazole B2 P₄S₁₀

Caption: Key reactant classes for alternative thiazole syntheses.

Conclusion

The synthesis of thiazole derivatives is a mature yet continually evolving field critical to drug discovery. The foundational starting materials remain α-halocarbonyl compounds and thioamide-based reagents (including thioamides and thioureas). The Hantzsch synthesis, leveraging these precursors, offers a robust, versatile, and high-yielding pathway to a vast array of thiazole structures.[2][9] A thorough understanding of these key materials and the mechanistic principles governing their reaction is essential for any scientist aiming to design and synthesize novel thiazole-containing molecules with therapeutic potential. Future developments will likely continue to focus on enhancing the efficiency and environmental compatibility of these classic transformations through one-pot procedures, novel catalytic systems, and microwave-assisted technologies.[1][22][23]

References

The Isopropylthiazole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole nucleus, particularly when substituted with an isopropyl group, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of isopropylthiazole derivatives. We will explore the nuanced effects of structural modifications on their antimicrobial, antitubercular, and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, synthesis, and biological evaluation of this versatile class of compounds. Through a detailed examination of key structural features and their impact on efficacy, this document aims to empower the rational design of next-generation isopropylthiazole-based therapeutics.

Introduction: The Significance of the Isopropylthiazole Core

The five-membered heterocyclic thiazole ring is a cornerstone in the development of numerous therapeutic agents. Its presence in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs underscores its biological importance. The incorporation of an isopropyl group onto this scaffold introduces a lipophilic and sterically defined feature that significantly influences the molecule's interaction with biological targets. Isopropylthiazole derivatives have emerged as potent agents against a spectrum of diseases, primarily due to their ability to engage in specific binding interactions within enzyme active sites and other biological macromolecules.

The versatility of the isopropylthiazole core lies in its synthetic tractability, allowing for systematic modifications at various positions of the thiazole ring. This guide will dissect the SAR of this scaffold by focusing on three key areas of modification:

  • The Isopropyl Group: Its role in anchoring the molecule within binding pockets and the impact of its replacement with other alkyl groups.

  • Substitutions at the C2 Position: Often a key vector for introducing diversity and modulating activity through the attachment of amines, amides, and other heterocyclic systems.

  • Substitutions at the C5 Position: A critical position for influencing the electronic properties and overall conformation of the molecule.

By understanding the causal relationships between these structural modifications and the resulting biological activity, researchers can more effectively navigate the complex landscape of drug discovery.

The Crucial Role of Lipophilicity in Isopropylthiazole Bioactivity

A recurring theme in the SAR of isopropylthiazoles is the profound influence of lipophilicity on their biological activity. The isopropyl group itself imparts a degree of lipophilicity that is often optimal for cell membrane penetration, a critical step for reaching intracellular targets. However, the overall lipophilicity of the molecule, dictated by the sum of its substituents, must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and increased toxicity.

Studies have shown that for antimicrobial and anticancer thiazole derivatives, a moderate level of lipophilicity is generally associated with enhanced activity. This is because the molecule must first traverse the hydrophilic extracellular environment before partitioning into the lipid bilayer of cell membranes. The interplay between the hydrophobic isopropyl group and more polar substituents elsewhere on the molecule is therefore a key consideration in the design of effective isopropylthiazole-based drugs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isopropylthiazole derivatives is exquisitely sensitive to their substitution patterns. The following sections detail the SAR for different biological activities, drawing upon a wealth of experimental data.

Antimicrobial and Antifungal Activity

Isopropylthiazoles have demonstrated significant potential as antimicrobial and antifungal agents. The SAR in this area is often centered around modifications at the C2 and C5 positions.

  • C2-Position Substitutions: The introduction of an amino group at the C2 position is a common starting point for the synthesis of potent antimicrobial agents. Further derivatization of this amino group with various moieties, such as other heterocyclic rings (e.g., triazoles, oxadiazoles), can significantly enhance activity. For instance, "clubbed" molecules, where the isopropylthiazole core is linked to another bioactive heterocycle, often exhibit synergistic effects, leading to lower Minimum Inhibitory Concentrations (MICs).[1][2]

  • C5-Position Substitutions: Modifications at the C5 position can also modulate antimicrobial potency. The introduction of electron-withdrawing groups can influence the electronic distribution within the thiazole ring, potentially enhancing interactions with biological targets.

  • The Isopropyl Group at C4: The presence of the isopropyl group at the C4 position is often crucial for activity. Its size and shape appear to be well-suited for fitting into the hydrophobic pockets of various microbial enzymes. While systematic studies comparing different alkyl groups at this position are limited, the prevalence of the isopropyl group in active compounds suggests its importance.

Antitubercular Activity

Tuberculosis remains a major global health threat, and novel therapeutics are urgently needed. Isopropylthiazole derivatives have emerged as a promising class of antitubercular agents.[3][4]

The SAR for antitubercular activity often mirrors that of general antimicrobial activity, with a strong emphasis on "clubbed" structures. Combining the 4-isopropylthiazole moiety with other heterocyclic systems, such as triazoles and oxadiazoles, has been shown to produce compounds with potent activity against Mycobacterium tuberculosis.[1][2]

One of the proposed mechanisms of action for some antitubercular thiazoles is the inhibition of essential mycobacterial enzymes. For example, molecular docking studies have suggested that some thiazole-thiadiazole hybrids may act as inhibitors of the tubercular ThyX enzyme, which is involved in thymidylate synthesis.[5]

Anticancer Activity

The anticancer potential of isopropylthiazoles is an area of growing interest. The SAR in this context is often linked to the inhibition of specific cellular targets, such as protein kinases.

Molecular docking studies have indicated that benzothiazole-thiazole hybrids can act as inhibitors of the p56lck enzyme, a tyrosine kinase involved in T-cell signaling and a potential target in cancer therapy.[6] The binding of these compounds to the ATP-binding site of the kinase highlights the importance of the thiazole scaffold in designing targeted cancer therapeutics.

Experimental Protocols

The synthesis and biological evaluation of isopropylthiazole derivatives require robust and reproducible experimental protocols. The following sections provide detailed methodologies for key experiments.

General Synthesis of a 2-Amino-4-isopropylthiazole Core

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring. A common route to a 2-amino-4-isopropylthiazole core is as follows:

Protocol 1: Synthesis of 2-Amino-4-isopropylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-3-methyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure 2-amino-4-isopropylthiazole.

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized isopropylthiazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium only) in each assay.

Data Presentation and Visualization

To facilitate the comparison of SAR data, quantitative results should be summarized in a clear and structured format.

Table 1: Antimicrobial Activity of Representative Isopropylthiazole Derivatives

Compound IDR1 (C2-substituent)R2 (C5-substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
IPT-1 -NH2-H64128
IPT-2 -NH-acetyl-H3264
IPT-3 -NH-(1,2,4-triazole)-H816
IPT-4 -NH2-NO23264

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be derived from experimental results.

Mechanistic Insights and Logical Relationships

Visualizing the logical flow of SAR studies and proposed mechanisms of action can greatly enhance understanding.

SAR_Logic cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation cluster_analysis Analysis & Interpretation Core Isopropylthiazole Core C2 C2 Modification (e.g., Amines, Amides, Heterocycles) Core->C2 C5 C5 Modification (e.g., Electron-withdrawing groups) Core->C5 Alkyl C4 Alkyl Variation (e.g., Isopropyl vs. other alkyls) Core->Alkyl Activity Biological Activity (Antimicrobial, Antitubercular, Anticancer) C2->Activity C5->Activity Alkyl->Activity MIC MIC Determination Activity->MIC IC50 IC50 Determination Activity->IC50 SAR Structure-Activity Relationship (SAR) MIC->SAR IC50->SAR Mechanism Mechanism of Action (e.g., Enzyme Inhibition) SAR->Mechanism Docking Molecular Docking Mechanism->Docking

Caption: Logical workflow for the SAR study of isopropylthiazoles.

Experimental_Workflow start Start: Design of Analogs synthesis Synthesis of Isopropylthiazole Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Antimicrobial Assays) purification->screening data_analysis Data Analysis (MIC/IC50 Determination) screening->data_analysis sar_determination SAR Determination data_analysis->sar_determination lead_optimization Lead Optimization sar_determination->lead_optimization

Caption: Experimental workflow for developing isopropylthiazole-based drug candidates.

Conclusion and Future Directions

The isopropylthiazole scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The structure-activity relationships discussed in this guide highlight the critical role of the isopropyl group and the profound impact of substitutions at the C2 and C5 positions of the thiazole ring. The "clubbing" of the isopropylthiazole core with other heterocyclic moieties has emerged as a particularly fruitful strategy for enhancing antimicrobial and antitubercular activity.

Future research in this area should focus on:

  • Systematic SAR Studies: A more comprehensive exploration of the steric and electronic requirements at the C4 position by synthesizing and evaluating a wider range of alkyl and cycloalkyl analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent isopropylthiazole derivatives to enable more rational drug design.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

By leveraging the insights presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of the versatile isopropylthiazole scaffold.

References

Methodological & Application

Synthesis of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic routes for preparing 2-isopropylthiazole-4-carbaldehyde. This valuable heterocyclic building block features a thiazole core, a common scaffold in many biologically active compounds and pharmaceuticals.[1] The protocols and insights presented herein are grounded in established chemical principles and aim to provide a comprehensive resource for the efficient synthesis of this target molecule.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most logical and well-precedented strategies are detailed below:

  • Strategy A: Building the Thiazole Ring Followed by Formylation. This is a convergent approach where the 2-isopropylthiazole core is first constructed, typically via the Hantzsch thiazole synthesis.[2][3] Subsequently, the aldehyde functionality is introduced at the C4 position using a formylation reaction, such as the Vilsmeier-Haack reaction.[4][5]

  • Strategy B: Construction of a Pre-functionalized Thiazole. This strategy involves forming the thiazole ring with a handle already at the C4 position, which can then be converted to the aldehyde. A common approach is to synthesize (2-isopropylthiazol-4-yl)methanol and then perform a selective oxidation to yield the desired carbaldehyde.[6][7]

The following sections will provide detailed protocols and the scientific rationale for each of these synthetic strategies.

Strategy A: Hantzsch Synthesis and Vilsmeier-Haack Formylation

This is arguably the most flexible and widely applicable approach. The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring from a thioamide and an α-haloketone (or equivalent).[1][8] The subsequent Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocyclic systems.[9][10]

Logical Workflow for Strategy A

Strategy A Workflow cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation Isobutyramide Isobutyramide Thioamide Isobutyrothioamide Isobutyramide->Thioamide Thionation P4S10 P₄S₁₀ P4S10->Thioamide ThiazoleCore 2-Isopropyl-4-(chloromethyl)thiazole Thioamide->ThiazoleCore Cyclocondensation AlphaHaloKetone 1,3-Dichloroacetone AlphaHaloKetone->ThiazoleCore Methanol (2-Isopropylthiazol-4-yl)methanol ThiazoleCore->Methanol Hydrolysis/SN2 Reduction Reduction (e.g., NaBH₄) Thiazole 2-Isopropylthiazole Methanol->Thiazole Deoxygenation (optional alternative) or direct formylation TargetMolecule This compound Thiazole->TargetMolecule Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->TargetMolecule

Caption: Workflow for the synthesis of this compound via Strategy A.

Protocol 1: Synthesis of 2-Isopropylthiazole

This protocol details the initial construction of the thiazole core.

Step 1.1: Preparation of Isobutyrothioamide

The conversion of an amide to a thioamide is a crucial first step. Lawesson's reagent is a common choice, but phosphorus pentasulfide (P₄S₁₀) is also effective and often more economical.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
Isobutyramide87.1210.0 g0.115Starting Material
Phosphorus Pentasulfide444.556.1 g0.0275 (P₄ unit)Thionating Agent
Toluene92.14150 mL-Solvent

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyramide and toluene.

  • Carefully add phosphorus pentasulfide in portions. The reaction can be exothermic.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into a saturated aqueous solution of sodium bicarbonate to quench unreacted P₄S₁₀ and neutralize acidic byproducts.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isobutyrothioamide, which can often be used in the next step without further purification.

Causality: Toluene is chosen as the solvent due to its high boiling point, which is necessary for the thionation reaction to proceed at a reasonable rate. The basic workup is essential to neutralize the acidic phosphorus byproducts.

Step 1.2: Hantzsch Cyclocondensation to form 2-Isopropylthiazole

This step forms the thiazole ring. While the prompt asks for a 4-carbaldehyde, a common intermediate is 2-isopropyl-4-methylthiazole, which can be synthesized from isobutyrothioamide and chloroacetone.[11][12] For the target molecule, a more direct route to a 4-functionalized thiazole is desirable. A patent describes the reaction of a thioamide with 1,3-dichloroacetone to yield a 4-chloromethylthiazole intermediate, which can then be converted to other functional groups.[13]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
Isobutyrothioamide103.1910.0 g0.097Thioamide Component
1,3-Dichloroacetone126.9712.3 g0.097α-Halocarbonyl
Ethanol46.07200 mL-Solvent

Procedure:

  • Dissolve the crude isobutyrothioamide in ethanol in a 500 mL round-bottom flask.

  • Add 1,3-dichloroacetone to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 3-5 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting 2-isopropyl-4-chloromethylthiazole can then be converted to 2-isopropylthiazole. A simple way to achieve this is via reduction, for example, with sodium borohydride.

Protocol 2: Vilsmeier-Haack Formylation of 2-Isopropylthiazole

This reaction introduces the aldehyde group onto the electron-rich thiazole ring.[4][9]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
2-Isopropylthiazole127.215.0 g0.039Substrate
Phosphorus Oxychloride (POCl₃)153.337.2 g (4.4 mL)0.047Activating Agent
N,N-Dimethylformamide (DMF)73.0920 mL-Formyl Source/Solvent

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool DMF to 0 °C.

  • Slowly add phosphorus oxychloride dropwise, keeping the temperature below 10 °C. This forms the Vilsmeier reagent.[10]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-isopropylthiazole dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide until it is basic (pH > 8).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain this compound.[14][15][16]

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The Vilsmeier reagent, a chloroiminium ion, is the electrophile. The reaction is performed under anhydrous conditions as the reagent is water-sensitive. The final hydrolysis step converts an iminium intermediate into the desired aldehyde.

Strategy B: Synthesis via a 4-Hydroxymethyl Intermediate and Subsequent Oxidation

This strategy offers an alternative route that avoids the direct formylation of the thiazole ring. It relies on the well-established oxidation of primary alcohols to aldehydes.[6][17]

Logical Workflow for Strategy B

Strategy B Workflow cluster_0 Part 1: Synthesis of the Alcohol Intermediate cluster_1 Part 2: Oxidation to Aldehyde Thioamide Isobutyrothioamide AlcoholIntermediate (2-Isopropylthiazol-4-yl)methanol Thioamide->AlcoholIntermediate Hantzsch Synthesis Dihydroxyacetone 1,3-Dihydroxyacetone Dihydroxyacetone->AlcoholIntermediate TargetMolecule This compound AlcoholIntermediate->TargetMolecule Oxidation OxidizingAgent Oxidizing Agent (e.g., PCC, TEMPO) OxidizingAgent->TargetMolecule

Caption: Workflow for the synthesis of this compound via Strategy B.

Protocol 3: Synthesis of (2-Isopropylthiazol-4-yl)methanol

This protocol uses a variation of the Hantzsch synthesis with a different three-carbon component to directly install the hydroxymethyl group. A patent describes a similar synthesis using 1,3-dihydroxyacetone.[18]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
Isobutyrothioamide103.1910.0 g0.097Thioamide Component
1,3-Dihydroxyacetone90.088.7 g0.097C3 Component
Acetone58.08150 mL-Solvent
Sulfuric Acid (98%)98.089.5 g (5.2 mL)0.097Catalyst

Procedure:

  • In a round-bottom flask, dissolve isobutyrothioamide and 1,3-dihydroxyacetone in acetone.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Heat the reaction to reflux for 4-6 hours.

  • Cool the mixture to room temperature and neutralize with an aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Protocol 4: Oxidation to this compound

The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or TEMPO-based systems are common choices.[7][19]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
(2-Isopropylthiazol-4-yl)methanol157.245.0 g0.032Substrate
Pyridinium Chlorochromate (PCC)215.5610.2 g0.048Oxidizing Agent
Dichloromethane (DCM)84.93100 mL-Solvent
Silica Gel-~10 g-Adsorbent

Procedure:

  • To a stirred suspension of PCC and silica gel in dichloromethane, add a solution of (2-isopropylthiazol-4-yl)methanol in dichloromethane dropwise.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with more diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • If necessary, further purify by column chromatography to obtain the final product, this compound.[14]

Causality: PCC is a mild oxidizing agent that is effective for converting primary alcohols to aldehydes without significant over-oxidation. The use of silica gel in the reaction mixture and during filtration helps to simplify the workup by adsorbing the chromium byproducts.

Conclusion

This guide has detailed two robust and scientifically sound strategies for the synthesis of this compound. Strategy A, involving the Hantzsch synthesis followed by Vilsmeier-Haack formylation, offers flexibility and relies on well-established named reactions. Strategy B provides a valuable alternative by constructing a 4-hydroxymethyl intermediate that is then oxidized to the target aldehyde. The choice between these pathways will depend on the specific constraints and objectives of the research or development program. The provided protocols, complete with justifications for the chosen reagents and conditions, should serve as a solid foundation for any scientist undertaking the synthesis of this important heterocyclic compound.

References

Application Notes and Protocols: Synthesis of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-isopropylthiazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and a valuable building block in organic synthesis.[1][2] The protocol detailed herein focuses on the Vilsmeier-Haack formylation of 2-isopropylthiazole. This method is selected for its efficiency, reliability, and scalability. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction

This compound is a heterocyclic aldehyde with significant applications in medicinal chemistry and materials science.[3][4] The thiazole ring is a prominent scaffold in a variety of biologically active compounds, and the presence of the isopropyl and formyl groups provides strategic points for further chemical modification.[5][6] Notably, this compound serves as a crucial intermediate in the synthesis of antiviral agents, such as Ritonavir, an HIV protease inhibitor.[1] A robust and well-characterized synthesis protocol is therefore essential for researchers in these fields.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][10] This electrophilic species then reacts with the aromatic substrate to introduce a formyl group.[11] For thiazoles, which are electron-rich heterocycles, the Vilsmeier-Haack reaction provides a direct and efficient route to the corresponding aldehydes.[10]

Mechanistic Overview: The Vilsmeier-Haack Reaction

The synthesis of this compound proceeds via the Vilsmeier-Haack reaction. The mechanism can be understood in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8] This is the active formylating agent in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich 2-isopropylthiazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes the iminium ion to yield the final product, this compound.[9][10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Thiazole 2-Isopropylthiazole Iminium Iminium Ion Intermediate Thiazole->Iminium + Vilsmeier Reagent Product 2-Isopropylthiazole- 4-carbaldehyde Iminium->Product Aqueous Workup (Hydrolysis) G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep formylation Add 2-Isopropylthiazole Heat to 60-70°C reagent_prep->formylation quench Quench with Ice Neutralize with NaHCO₃ formylation->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry_concentrate Dry (MgSO₄) & Concentrate wash->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end This compound purify->end

References

Application Notes & Protocols: The Hantzsch Synthesis for 2-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to a wide array of pharmaceuticals, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anti-inflammatory meloxicam.[2][3] Specifically, the ability to introduce diverse substituents at the 2-position of the thiazole ring is crucial for modulating pharmacological activity, making syntheses that control this position exceptionally valuable.[4][5]

Among the various synthetic routes, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely utilized method.[6][7][8][9] Its enduring appeal lies in its operational simplicity, use of readily available starting materials, and generally high yields of the stable, aromatic thiazole product.[9][10] This guide provides an in-depth analysis of the Hantzsch synthesis, focusing on the preparation of 2-substituted thiazoles, complete with detailed mechanistic insights and field-tested laboratory protocols for researchers in drug discovery and chemical synthesis.

The Reaction Mechanism: A Step-by-Step Deconstruction

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[7][10] The reaction's efficiency is driven by the irreversible formation of a highly stable aromatic ring. Understanding the causality behind each step is critical for troubleshooting and optimization.

The mechanism proceeds through three primary stages:

  • Nucleophilic Attack (S N 2 Reaction) : The reaction initiates with the sulfur atom of the thioamide component acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide leaving group in a classic S N 2 fashion.[9][10][11] The soft nature of the sulfur atom makes it an excellent nucleophile for this transformation.

  • Intramolecular Cyclization : Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular condensation step. This key ring-forming step creates the five-membered heterocyclic precursor.[9][10][11]

  • Dehydration and Aromatization : The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the final, thermodynamically stable thiazole ring. The aromaticity of the product is a powerful thermodynamic driving force for the reaction, pulling it to completion.[9][11]

Below is a visual representation of this mechanistic pathway.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 α-Haloketone S1 Step 1: Nucleophilic Attack (SN2) R1->S1 R2 Thioamide R2->S1 S2 Step 2: Intramolecular Cyclization S1->S2 Intermediate Formation S3 Step 3: Dehydration & Aromatization S2->S3 Cyclic Intermediate P 2-Substituted Thiazole S3->P

Caption: A diagram of the Hantzsch thiazole synthesis mechanism.

Substrate Scope: Tailoring the 2-Substituent

The identity of the substituent at the 2-position of the resulting thiazole is determined entirely by the choice of the thioamide-containing reactant. This versatility is a key strength of the Hantzsch synthesis. The α-haloketone component dictates the substituents at the 4- and 5-positions.

Thioamide-Type ReactantGeneral StructureResulting 2-SubstituentTypical Application
Thiourea H₂N-C(=S)-NH₂-NH₂ (Amino)Synthesis of 2-aminothiazoles, a common pharmacophore.[4][12]
Substituted Thioamide R-C(=S)-NH₂-R (Alkyl, Aryl)Access to a wide range of 2-alkyl/aryl thiazole derivatives.[8]
Thiosemicarbazide H₂N-NH-C(=S)-NH₂-NHNH₂ (Hydrazinyl)Building block for more complex derivatives.[13]
Dithiooxamide H₂N-C(=S)-C(=S)-NH₂ThiazolylSynthesis of symmetrical 2,2'-bisthiazole compounds.[8]

Experimental Protocols

Safety First: α-Haloketones (e.g., 2-bromoacetophenone) are potent lachrymators and are toxic. Thioamides and thiourea can be harmful. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Workflow General Experimental Workflow A 1. Reagent Setup (α-Haloketone, Thio-reactant) B 2. Reaction (Solvent, Heat/Stirring) A->B C 3. Monitoring (TLC) B->C C->B If incomplete D 4. Work-up (Cooling, Neutralization) C->D If complete E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Washing, Recrystallization) E->F G 7. Characterization (MP, NMR, TLC) F->G

Caption: General workflow for the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the classic and highly reliable synthesis of a 2-aminothiazole from an α-haloketone and thiourea.[10][11]

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Bromoacetophenone199.041.00 g5.02
Thiourea76.120.57 g7.50
Methanol32.0410 mL-
5% Sodium Carbonate (aq)-40 mL-

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (1.00 g, 5.02 mmol) and thiourea (0.57 g, 7.50 mmol).

    • Causality Note: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[11]

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Heating: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. The solids should dissolve upon heating.

    • Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The aromaticity of the final product makes the reaction thermodynamically favorable.[11]

  • Reaction Time & Monitoring: Maintain the reflux for 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Work-up & Precipitation: Pour the cooled reaction mixture into a beaker containing 40 mL of 5% aqueous sodium carbonate solution. Stir the mixture for 5-10 minutes. A pale yellow precipitate should form.

    • Causality Note: The initial product exists as its hydrobromide salt, which is often soluble in the reaction medium.[11] The basic sodium carbonate solution neutralizes the acid, forming the free base of the thiazole, which is poorly soluble in water and precipitates out.[9][10][11]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water (2 x 15 mL) to remove any remaining salts. Allow the solid to air-dry on the funnel or on a watch glass.

  • Characterization: The product is often pure enough for characterization. For higher purity, recrystallization from ethanol can be performed. Determine the yield, melting point, and confirm the structure using ¹H NMR spectroscopy.[10]

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles (Ultrasonic Irradiation)

This protocol describes a more modern, environmentally benign method for synthesizing more complex thiazole derivatives using ultrasonic irradiation.[14][15]

Materials & Reagents

ReagentAmount (mmol)
α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)1.0
Thiourea1.0
Substituted Benzaldehyde (e.g., Benzaldehyde)1.0
Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst15 mol%
Ethanol/Water (1:1)5 mL

Procedure:

  • Reaction Setup: In a thick-walled glass vial, combine the α-haloketone (1.0 mmol), thiourea (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), and the SiW/SiO₂ catalyst.

  • Solvent Addition: Add 5 mL of a 1:1 ethanol/water mixture.

  • Ultrasonic Irradiation: Place the sealed vessel in an ultrasonic bath at room temperature. Irradiate for 1.5 to 2 hours.[9]

    • Causality Note: Ultrasonic irradiation provides energy through acoustic cavitation, promoting mass transfer and accelerating the reaction rate at ambient temperature, offering a greener alternative to conventional heating.[13][14]

  • Isolation & Purification: Upon completion, filter the resulting solid and wash it with ethanol to remove any unreacted starting materials. The catalyst can often be recovered by filtration and reused.[15]

  • Characterization: Dry the product and characterize it using standard analytical techniques.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Unstable thioamide reactant.[6] 2. Insufficient reaction time or temperature. 3. Product loss during work-up (incomplete precipitation).1. Use freshly prepared or high-purity thioamide. 2. Monitor the reaction by TLC to ensure completion; slightly increase reaction time if necessary. 3. Ensure the pH is basic (>8) after adding the carbonate solution to maximize precipitation.
Impure Product 1. Side reactions from impurities in starting materials. 2. Formation of isomeric products (with N-substituted thioureas).[16]1. Use purified starting materials. 2. Purify the crude product via recrystallization or column chromatography. Control of pH can influence regioselectivity.[16]
Reaction Fails to Start 1. Inactive α-haloketone (e.g., α-chloroketones are less reactive than α-bromoketones). 2. Low reaction temperature.1. Consider using the more reactive α-bromoketone. The halide's role as a leaving group is critical. 2. Ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux).

Conclusion

The Hantzsch thiazole synthesis is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its reliability, broad substrate scope, and operational simplicity have ensured its relevance for over a century. By understanding the underlying mechanism and the key parameters governing the reaction, researchers can effectively synthesize a vast library of 2-substituted thiazoles, paving the way for the discovery and development of novel therapeutics.

References

Application Notes and Protocols: Versatile Reactivity of the Aldehyde Group in 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Isopropylthiazole-4-carbaldehyde in Synthetic Chemistry

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development.[1][2][3] The thiazole moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its diverse biological activities.[4][5] The aldehyde functional group at the C4 position of the thiazole ring serves as a highly versatile synthetic handle, enabling a wide array of chemical transformations. This reactivity allows for the construction of complex molecular architectures and the generation of diverse compound libraries essential for screening and lead optimization in drug discovery programs.[6][7]

This technical guide provides an in-depth exploration of the key reactions involving the aldehyde group of this compound. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for their execution. The reactions covered include olefination via the Wittig reaction, carbon-carbon bond formation through Knoevenagel condensation and Grignard reactions, and the synthesis of novel amine derivatives via reductive amination.

I. Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[8][9][10] This reaction is particularly valuable for its high degree of regioselectivity in forming the carbon-carbon double bond. The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Mechanism and Stereochemical Considerations

The reaction proceeds through a [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate.[10] This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward.[9] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as those derived from alkyltriphenylphosphonium salts, typically lead to the formation of (Z)-alkenes, while stabilized ylides, bearing electron-withdrawing groups, predominantly yield (E)-alkenes.[8][10]

Diagram 1: Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Generation (In Situ) cluster_reaction Alkene Synthesis cluster_workup Purification Ph3PCH3Br Methyltriphenylphosphonium Bromide in THF Base n-BuLi or t-BuOK (Strong Base) Ph3PCH3Br->Base Deprotonation Ylide Methylenetriphenylphosphorane (Wittig Reagent) Base->Ylide Reaction Reaction Mixture Ylide->Reaction Aldehyde This compound in THF Aldehyde->Reaction Alkene 2-Isopropyl-4-vinylthiazole Reaction->Alkene Byproduct Triphenylphosphine Oxide Reaction->Byproduct Quench Quench with aq. NH4Cl Alkene->Quench Byproduct->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure 2-Isopropyl-4-vinylthiazole Purify->FinalProduct

Caption: Workflow for the Wittig olefination of this compound.

Protocol: Synthesis of 2-Isopropyl-4-vinylthiazole

This protocol is adapted from a similar procedure for 2-methoxy-1,3-thiazole-4-carbaldehyde.[11]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Parameter Condition Rationale
Ylide MethylenetriphenylphosphoraneUnstabilized ylide, favors Z-alkene (not applicable for terminal alkene).[10]
Base n-BuLi or t-BuOKStrong base required to deprotonate the phosphonium salt.[12]
Solvent Anhydrous THFAprotic solvent, essential for the stability of the ylide and Grignard reagents.[11]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, then warming ensures completion.
Work-up Aqueous NH₄Cl quenchMildly acidic quench protonates any remaining base and ylide.

II. Carbon-Carbon Bond Formation: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[13][14] This reaction is a cornerstone for the synthesis of a variety of important organic molecules, including coumarins and other biologically active compounds.[14][15]

Mechanism and Catalysis

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion.[16] This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to afford the thermodynamically stable conjugated product.

Diagram 2: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_activation Carbanion Formation cluster_addition Nucleophilic Addition & Dehydration ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Base Base (e.g., Piperidine) ActiveMethylene->Base Deprotonation Carbanion Carbanion (Nucleophile) Base->Carbanion Aldehyde This compound Carbanion->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Synthesis of 2-(2-Isopropylthiazol-4-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine or Pyrrolidine

  • Ethanol or Isopropanol

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Parameter Condition Rationale
Active Methylene MalononitrileHighly activated, leading to a facile reaction.[15]
Catalyst PiperidineWeak base, effective in catalyzing the condensation.[16]
Solvent EthanolCommon protic solvent for this reaction, often allows for product precipitation.
Temperature Room TemperatureMild conditions are typically sufficient for this reaction.[13]

III. Grignard Reactions: Access to Secondary Alcohols

Grignard reactions are a fundamental tool for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[17][18] The reaction of this compound with a Grignard reagent provides a straightforward route to secondary alcohols, which are valuable intermediates in organic synthesis.

Protocol: Synthesis of 1-(2-Isopropylthiazol-4-yl)propan-1-ol

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether via the dropping funnel.

    • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting secondary alcohol by silica gel column chromatography.

IV. Reductive Amination: Synthesis of Novel Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[19] This reaction can be performed in a one-pot procedure where the aldehyde reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[20] This method avoids the isolation of the often-unstable imine.

Protocol: One-Pot Synthesis of N-Benzyl-1-(2-isopropylthiazol-4-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add benzylamine (1.1 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective reducing agent, does not reduce the starting aldehyde.[19]
Amine BenzylamineExample of a primary amine for the synthesis of a secondary amine.
Solvent DichloromethaneCommon aprotic solvent for reductive amination.
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.[21]

Conclusion

The aldehyde group of this compound is a versatile and reactive functional group that enables a wide range of synthetic transformations. The protocols detailed in this guide for Wittig olefination, Knoevenagel condensation, Grignard addition, and reductive amination provide robust and reproducible methods for the synthesis of diverse and complex molecules. These reactions are invaluable tools for researchers and scientists in the field of drug development, facilitating the creation of novel chemical entities for biological evaluation.

References

Oxidation of 2-Isopropylthiazole-4-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Selective Oxidation of 2-Isopropylthiazole-4-carbaldehyde to 2-Isopropylthiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the efficient and selective oxidation of this compound to its corresponding carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the need for a robust protocol that preserves the integrity of the thiazole ring, this document focuses on the Pinnick oxidation methodology. We delve into the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for reaction optimization and safety. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for this specific transformation.

Introduction and Strategic Importance

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For substrates like this compound, which contains a heteroaromatic ring susceptible to undesired side reactions, the choice of oxidant is paramount. The target molecule, 2-isopropylthiazole-4-carboxylic acid, serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural motif is found in numerous pharmaceutical agents, making a reliable and scalable synthetic route to its preparation highly valuable.

Traditional strong oxidants such as potassium permanganate or chromic acid often lack the necessary chemoselectivity, leading to ring-opening, N-oxidation, S-oxidation, or other degradative pathways.[1][2][3] Therefore, a milder, more selective approach is required. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mild acidic conditions, has proven to be an exceptionally effective method for this class of transformation, demonstrating high functional group tolerance and applicability to sterically hindered or electron-rich systems.[4][5]

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation is the method of choice for converting α,β-unsaturated and heteroaromatic aldehydes to carboxylic acids due to its mild conditions and high yields.[4][6] The reaction's success hinges on the controlled generation of chlorous acid (HClO₂) as the active oxidizing species.

Core Mechanism:

  • Activation: In a buffered, mildly acidic solution (typically pH 3-5), sodium chlorite (a salt of the weak acid HClO₂) is protonated to form chlorous acid (HClO₂).[4][5]

  • Nucleophilic Addition: The aldehyde's carbonyl oxygen is protonated by HClO₂, activating the carbonyl carbon towards nucleophilic attack by a chlorite ion.[7]

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton to a chlorite oxygen and yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[4][7]

A critical challenge in the Pinnick oxidation is managing the hypochlorous acid (HOCl) byproduct. HOCl is a reactive oxidant that can engage in undesirable side reactions, such as the destruction of the chlorite reactant or electrophilic chlorination of the thiazole ring.[4][5] To mitigate this, a "scavenger" is added to the reaction mixture to consume HOCl as it forms.

Visualizing the Pinnick Oxidation Mechanism

Pinnick_Mechanism Pinnick Oxidation Mechanism cluster_activation Step 1: Active Oxidant Formation cluster_oxidation Step 2 & 3: Oxidation & Fragmentation cluster_scavenging Step 4: Byproduct Scavenging NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + H⁺ Na_ion Na⁺ NaClO2->Na_ion H_buffer H⁺ (Buffer) H_buffer->HClO2 Aldehyde R-CHO HClO2->Aldehyde Intermediate [Chlorite Adduct] Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl Intermediate->HOCl HOCl_from_main HOCl HOCl->HOCl_from_main Scavenger Scavenger (e.g., 2-Methyl-2-butene) InertProduct Inert Product (e.g., Halohydrin) Scavenger->InertProduct HOCl_from_main->InertProduct

Caption: The Pinnick oxidation mechanism.

Detailed Laboratory Protocol

This protocol is optimized for the selective oxidation of this compound on a research scale.

Materials and Reagents
ReagentFormulaPurity/GradeSupplier Example
This compoundC₇H₉NOS≥97%Sigma-Aldrich
Sodium chloriteNaClO₂80% (Technical)Sigma-Aldrich
Sodium dihydrogen phosphate monohydrateNaH₂PO₄·H₂O≥99%Fisher Scientific
2-Methyl-2-buteneC₅H₁₀99%Acros Organics
tert-Butanol (t-BuOH)(CH₃)₃COHACS GradeVWR Chemicals
Deionized WaterH₂OType IIN/A
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeFisher Scientific
Hydrochloric Acid (HCl)HCl1 M aq.VWR Chemicals
Saturated Sodium Sulfite SolutionNa₂SO₃Saturated aq.N/A
Brine (Saturated NaCl Solution)NaClSaturated aq.N/A
Anhydrous Magnesium SulfateMgSO₄≥99.5%Sigma-Aldrich

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add tert-butanol and water in a 4:1 ratio (e.g., 10 mL t-BuOH and 2.5 mL H₂O per gram of aldehyde).

    • Add sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) and 2-methyl-2-butene (4.0 eq). Stir the mixture until all solids are dissolved.

    • Cool the flask to 0 °C in an ice-water bath.

  • Oxidant Addition:

    • In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 80%, 1.5 eq) in deionized water (e.g., 2 mL H₂O per gram of NaClO₂). Caution: Do not add acid directly to solid sodium chlorite.

    • Add the sodium chlorite solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the aldehyde spot is no longer visible.

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.

    • Concentrate the mixture under reduced pressure to remove the tert-butanol.

  • Product Isolation:

    • Transfer the remaining aqueous slurry to a separatory funnel.

    • Acidify the aqueous layer to pH ~2-3 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate as a solid or oil.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash once with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-isopropylthiazole-4-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) or by flash column chromatography on silica gel if necessary.

Quantitative Data Summary
ComponentMolar Equiv.Purpose
This compound1.0Substrate
Sodium chlorite (NaClO₂)1.5Oxidant
Sodium dihydrogen phosphate (NaH₂PO₄)1.5Buffer (maintains mild acidic pH)
2-Methyl-2-butene4.0Scavenger (neutralizes HOCl byproduct)
tert-Butanol / WaterN/A (Solvent)Co-solvent for substrate and reagent solubility

Expected Yield: 85-95% (after purification).

Safety and Handling Precautions

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent. It can form explosive mixtures with combustible materials and should not be allowed to come into contact with strong acids in concentrated form, as this can liberate explosive chlorine dioxide gas. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Methyl-2-butene: Highly flammable liquid and vapor. Work in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Perform all operations in a well-ventilated fume hood. The quenching and acidification steps can be exothermic and may release gas; ensure slow, controlled addition.

Conclusion

The Pinnick oxidation offers a highly reliable and chemoselective method for the synthesis of 2-isopropylthiazole-4-carboxylic acid from its aldehyde precursor. By carefully controlling the reaction conditions and effectively scavenging the hypochlorous acid byproduct, this protocol provides high yields while preserving the sensitive thiazole moiety. This application note serves as a validated starting point for researchers, enabling the consistent production of this valuable synthetic intermediate.

References

Application Notes & Protocols: The Strategic Use of 2-Isopropylthiazole-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural feature in agents with activities spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[3][4][5] Within this important class of molecules, 2-Isopropylthiazole-4-carbaldehyde emerges as a particularly valuable and versatile building block. Its unique substitution pattern—an isopropyl group at the 2-position influencing lipophilicity and metabolic stability, and a reactive carbaldehyde at the 4-position—provides a strategic entry point for the synthesis of diverse and complex drug-like molecules.[6] This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols for its application in constructing advanced pharmaceutical intermediates.

Physicochemical Profile and Handling

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis. This compound is a stable compound under standard laboratory conditions, but like most aldehydes, it should be stored in a cool, dry place away from oxidizing agents and light to prevent degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[7]
CAS Number 133047-46-8[7]
Molecular Formula C₇H₉NOS[7]
Molecular Weight 155.22 g/mol [7]
Appearance (Typically) Pale yellow oil or low-melting solid-
Boiling Point Not readily available; subject to decomposition-
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)-

The Aldehyde Moiety: A Gateway for Molecular Diversification

The true synthetic power of this compound lies in the reactivity of its C4-aldehyde group. This functional group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, enabling medicinal chemists to elaborate the core structure into a vast library of derivatives. The choice of reaction dictates the subsequent biological investigation, allowing for targeted synthesis based on pharmacophore models or screening hypotheses.

G cluster_0 Key Synthetic Transformations main This compound reductive_amination Reductive Amination main->reductive_amination + R-NH₂ + [H] wittig Wittig Reaction main->wittig + Ylide knoevenagel Knoevenagel Condensation main->knoevenagel + Active Methylene Compound aldol Aldol Condensation main->aldol + Enolate reduction Reduction main->reduction + NaBH₄ product_amine Substituted Amines (e.g., Ritonavir Intermediate) reductive_amination->product_amine product_alkene Stilbenes & Alkenes wittig->product_alkene product_alpha_beta α,β-Unsaturated Systems (Chalcone-like structures) knoevenagel->product_alpha_beta product_beta_hydroxy β-Hydroxy Carbonyls aldol->product_beta_hydroxy product_alcohol Primary Alcohol (Hydroxymethylthiazole) reduction->product_alcohol

Diagram 1: Key synthetic transformations of this compound.

Application Note: Synthesis of a Key Ritonavir Intermediate

Ritonavir, an antiretroviral medication used to treat HIV/AIDS, is a prime example of a complex drug molecule containing a thiazole moiety.[8] this compound is a direct precursor to the 2-isopropyl-4-(methylaminomethyl)thiazole side chain, a critical fragment of the final drug.[9][10] The synthesis demonstrates a robust, multi-step sequence ideal for industrial-scale production.[11]

Rationale: This pathway showcases a two-step conversion of the aldehyde into a key amine intermediate. First, the aldehyde is reduced to the corresponding alcohol. Second, the alcohol is converted to a leaving group (a chloride) and subsequently displaced by methylamine. This avoids direct reductive amination challenges and provides a stable, isolatable chlorinated intermediate.

G start 2-Isopropylthiazole- 4-carbaldehyde step1_reagents 1. NaBH₄ 2. MeOH/THF start->step1_reagents intermediate1 2-Isopropyl-4- hydroxymethylthiazole step1_reagents->intermediate1 step2_reagents 1. SOCl₂ or PCl₃ 2. DCM intermediate1->step2_reagents intermediate2 2-Isopropyl-4- chloromethylthiazole step2_reagents->intermediate2 step3_reagents 1. MeNH₂ (aq.) 2. 50-60°C intermediate2->step3_reagents product 2-Isopropyl-4- (methylaminomethyl)thiazole (Ritonavir Intermediate) step3_reagents->product

Diagram 2: Synthetic pathway to a key Ritonavir intermediate.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for synthesis. Researchers should always perform their own risk assessment and optimization.

Protocol 1: General Reductive Amination

This protocol describes a one-pot synthesis of a secondary amine from this compound and a primary amine.

  • Rationale for Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing the formation of the corresponding alcohol as a byproduct. Dichloromethane (DCM) is an excellent, non-protic solvent for this reaction.

  • Step-by-Step Methodology:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).

    • Add the desired primary amine (1.1 eq) to the solution.

    • Add acetic acid (AcOH, 1.2 eq) to catalyze iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, monitoring for any exotherm.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine for basic amines).

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole

This protocol details the conversion of the intermediate alcohol to the chloride, a crucial step in the Ritonavir intermediate synthesis.[9]

  • Rationale for Reagent Choice: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for primary alcohols. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

  • Step-by-Step Methodology:

    • Dissolve 2-isopropyl-4-hydroxymethylthiazole (1.0 eq, obtained from the NaBH₄ reduction of the aldehyde) in anhydrous DCM (0.3 M) in a flask equipped with a dropping funnel under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. An exotherm may be observed.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Work-up: Cool the mixture back to 0°C and very slowly quench by adding saturated aqueous NaHCO₃ solution. Caution: This is a highly exothermic process with significant gas evolution. Add the quenching solution dropwise with vigorous stirring.

    • Once neutralized, separate the layers. Extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude 2-isopropyl-4-chloromethylthiazole is often used directly in the next step due to its reactivity. If necessary, it can be purified by careful column chromatography, though degradation on silica is possible.

    • Characterization: The product can be characterized by ¹H NMR (noting the shift of the CH₂ protons) and LC-MS.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity allows for the predictable and efficient construction of complex molecular architectures. As demonstrated by its role in the synthesis of Ritonavir, this building block provides a reliable pathway to proven pharmacophores.[9] The protocols and applications outlined in this document serve as a foundation for researchers to unlock the full potential of this versatile compound in the ongoing quest for novel and effective therapeutic agents. The inherent value of the thiazole scaffold ensures that its derivatives will remain a focal point of drug discovery for years to come.[1][3][12]

References

Application Notes and Protocols for 2-Isopropylthiazole-4-carbaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. 2-Isopropylthiazole-4-carbaldehyde (CAS No: 133047-46-8) is a key exemplar of a versatile thiazole-based intermediate, strategically functionalized for elaboration into complex pharmaceutical molecules.[1] The presence of both a sterically influential isopropyl group at the 2-position and a reactive carbaldehyde at the 4-position provides medicinal chemists with a powerful tool for modulating pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound. We will delve into its synthesis, key reactions, and its pivotal role in the construction of high-value pharmaceutical agents, most notably the HIV protease inhibitor, Ritonavir.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this intermediate.

PropertyValueReference
Molecular Formula C₇H₉NOS[1]
Molecular Weight 155.22 g/mol [1]
CAS Number 133047-46-8[1]
Appearance Pale yellow to brown liquid or solid
Boiling Point Approx. 154 °C[2]

Spectroscopic Characterization:

While a complete, publicly available, and fully assigned high-resolution spectrum is not readily found in a single source, the expected NMR and MS data, based on its structure and related compounds, are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~10.0 (s, 1H, -CHO), ~8.1 (s, 1H, thiazole C5-H), ~3.3 (sept, 1H, -CH(CH₃)₂), ~1.4 (d, 6H, -CH(CH₃)₂) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~185.0 (CHO), ~170.0 (thiazole C2), ~150.0 (thiazole C4), ~126.0 (thiazole C5), ~34.0 (-CH(CH₃)₂), ~23.0 (-CH(CH₃)₂) ppm.

  • Mass Spectrometry (EI): m/z (%) = 155 (M+), 140, 112.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established methods for thiazole ring formation and functionalization. Two prominent and industrially relevant strategies are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation of a pre-formed 2-isopropylthiazole.

Hantzsch Thiazole Synthesis Approach

The Hantzsch synthesis is a classic and robust method for the construction of the thiazole ring. In the context of this compound, this would involve the condensation of isobutyramide (or its thioamide equivalent) with a suitable three-carbon α-halocarbonyl component.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Isobutyramide Isobutyramide Thionating_Agent Thionating Agent (e.g., P₄S₁₀) Isobutyramide->Thionating_Agent Isobutyrothioamide Isobutyrothioamide Thionating_Agent->Isobutyrothioamide Cyclocondensation Cyclocondensation Isobutyrothioamide->Cyclocondensation Halocarbonyl 1,3-Dihaloacetone or equivalent Halocarbonyl->Cyclocondensation Intermediate 4-(Halomethyl)-2- isopropylthiazole Cyclocondensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Product 2-Isopropylthiazole- 4-carbaldehyde Oxidation->Product

Caption: A generalized workflow for the Hantzsch synthesis of this compound.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic rings.[3][4][5] This approach is contingent on the availability of 2-isopropylthiazole. The reaction proceeds via an electrophilic substitution mechanism.

Diagram: Vilsmeier-Haack Formylation Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Thiazole 2-Isopropylthiazole Thiazole->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Product 2-Isopropylthiazole- 4-carbaldehyde Hydrolysis->Product Ritonavir_Synthesis Aldehyde 2-Isopropylthiazole- 4-carbaldehyde Reductive_Amination Reductive Amination (Methylamine, NaBH₄) Aldehyde->Reductive_Amination Amine_Intermediate N-((2-isopropylthiazol-4-yl) methyl)methanamine Reductive_Amination->Amine_Intermediate Coupling Coupling with Peptidic Backbone Amine_Intermediate->Coupling Ritonavir Ritonavir Coupling->Ritonavir

References

The Lynchpin of Modern Agrochemicals: A Guide to 2-Isopropylthiazole-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unassuming Aldehyde with Potent Potential

In the intricate world of agrochemical synthesis, the discovery and development of novel active ingredients are paramount to addressing the ever-evolving challenges of crop protection. Among the vast array of heterocyclic scaffolds, the thiazole ring system has emerged as a privileged structure, underpinning the efficacy of numerous commercial fungicides, insecticides, and herbicides. At the heart of this chemical diversity lies a versatile and highly reactive building block: 2-isopropylthiazole-4-carbaldehyde.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and synthetic protocols involving this compound. We will delve into the fundamental synthesis of this key intermediate, explore its transformation into valuable downstream products through key chemical reactions, and discuss its role in the generation of potent agrochemicals, particularly next-generation fungicides. The protocols and insights presented herein are designed to be both instructive and practical, empowering chemists to leverage the full potential of this unassuming yet powerful aldehyde.

Part 1: Foundational Synthesis of this compound

The efficient construction of the this compound framework is crucial for its utilization in large-scale agrochemical production. The Hantzsch thiazole synthesis remains a robust and widely adopted method for assembling the thiazole core.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Synthesis of this compound via Hantzsch-type Synthesis

This protocol outlines a plausible synthetic route to the title compound, adapted from the principles of the Hantzsch thiazole synthesis.

Materials:

  • Isobutyramide

  • Lawesson's reagent or Phosphorus pentasulfide (P4S10)

  • 1,3-Dichloroacetone

  • Vilsmeier reagent (POCl3/DMF)

  • Toluene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Isobutylthioamide

  • In a round-bottom flask, dissolve isobutyramide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) portion-wise with stirring under a nitrogen atmosphere.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield isobutylthioamide.

Step 2: Hantzsch Condensation to form 2-Isopropyl-4-(chloromethyl)thiazole

  • Dissolve isobutylthioamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add 1,3-dichloroacetone (1.1 eq) and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO3.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to obtain crude 2-isopropyl-4-(chloromethyl)thiazole, which can be used in the next step without further purification.

Step 3: Oxidation to this compound

  • The crude 2-isopropyl-4-(chloromethyl)thiazole can be converted to the corresponding alcohol by hydrolysis, followed by oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Alternatively, a Sommelet reaction or other direct oxidation methods can be employed to convert the chloromethyl group to the aldehyde.

Part 2: Key Synthetic Transformations and Protocols

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are instrumental in building the complex molecular architectures of modern agrochemicals.

Oxidation to 2-Isopropylthiazole-4-carboxylic Acid: A Gateway to Carboxamide Fungicides

A significant class of thiazole-based fungicides are carboxamides. The synthesis of these compounds necessitates the oxidation of the aldehyde to a carboxylic acid. This transformation is a critical step in the production of active ingredients that function as succinate dehydrogenase inhibitors (SDHIs).

Protocol 2: Oxidation of this compound

This protocol is based on established methods for the oxidation of heterocyclic aldehydes.

Materials:

  • This compound

  • Potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4 in acetone)

  • Acetone, water

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Acidify the mixture to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 2-isopropylthiazole-4-carboxylic acid.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a powerful tool for introducing amine functionalities, which are prevalent in many bioactive molecules. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5]

Protocol 3: Reductive Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by column chromatography.

Wittig Reaction: Olefination for Chain Extension

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes.[6][7] This reaction is particularly useful in agrochemical synthesis for introducing unsaturated carbon chains, which can be further functionalized.

Protocol 4: Wittig Reaction with this compound

This protocol describes the formation of a vinylthiazole derivative.[1]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous NH4Cl solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[8][9][10] These products are valuable intermediates and can exhibit biological activity themselves.

Protocol 5: Knoevenagel Condensation of this compound

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another basic catalyst

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Part 3: Application in Agrochemical Synthesis - A Focus on Fungicides

The thiazole moiety is a cornerstone in the design of modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. These fungicides act by disrupting the fungal respiratory chain, leading to cell death. The synthesis of many potent thiazole-based fungicides relies on the formation of a thiazole carboxamide linkage.

Application Focus: Thiazole Carboxamide Fungicides

The 2-isopropylthiazole-4-carboxylic acid, readily synthesized from the corresponding carbaldehyde (Protocol 2), is a key precursor for a wide range of potent fungicides. The general structure of these fungicides involves the coupling of the thiazole carboxylic acid with a substituted aniline.

Table 1: Examples of Thiazole-Based Fungicides and their Precursors

Fungicide ClassKey PrecursorGeneral Structure of Active Ingredient
Thiazole Carboxamides2-Alkylthiazole-4-carboxylic acid
Thiazolidinones2-Iminothiazolidin-4-ones

Synthetic Workflow: From Aldehyde to Fungicide

The following diagram illustrates a typical synthetic pathway from this compound to a hypothetical thiazole carboxamide fungicide.

Agrochemical_Synthesis A This compound B Oxidation (Protocol 2) A->B KMnO4 or Jones Reagent C 2-Isopropylthiazole-4-carboxylic Acid B->C D Acyl Chloride Formation (SOCl2) C->D E 2-Isopropylthiazole-4-carbonyl Chloride D->E G Amide Coupling E->G F Substituted Aniline F->G H Thiazole Carboxamide Fungicide G->H Base

Caption: Synthetic pathway from the starting aldehyde to a fungicide.

Key Reaction Pathways from this compound

The versatility of the aldehyde group allows for multiple synthetic routes to diverse agrochemical scaffolds.

Reaction_Pathways cluster_0 Key Transformations cluster_1 Intermediate Products start This compound oxidation Oxidation (Protocol 2) start->oxidation reductive_amination Reductive Amination (Protocol 3) start->reductive_amination wittig Wittig Reaction (Protocol 4) start->wittig knoevenagel Knoevenagel Condensation (Protocol 5) start->knoevenagel carboxylic_acid 2-Isopropylthiazole-4-carboxylic Acid oxidation->carboxylic_acid amine Substituted Aminomethylthiazole reductive_amination->amine alkene Vinylthiazole Derivative wittig->alkene unsaturated α,β-Unsaturated Thiazole Derivative knoevenagel->unsaturated

Caption: Key reactions of this compound.

Part 4: Conclusion and Future Outlook

This compound stands as a testament to the power of heterocyclic chemistry in modern agrochemical research. Its accessible synthesis and the remarkable versatility of its aldehyde functional group provide a robust platform for the creation of a diverse array of complex molecules. The protocols detailed in this guide offer a practical framework for harnessing the synthetic potential of this key intermediate.

The continued exploration of novel derivatives stemming from this compound is a promising avenue for the discovery of next-generation crop protection agents. As the demand for more effective and environmentally benign agrochemicals grows, the importance of such versatile building blocks will undoubtedly continue to increase.

References

Application Note: Versatile Derivatization Strategies for 2-Isopropylthiazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Isopropylthiazole-4-carbaldehyde (CAS No. 133047-46-8) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] The inherent biological significance of the thiazole scaffold, present in numerous approved pharmaceuticals, combined with the versatile reactivity of the aldehyde functional group, makes this compound a valuable starting point for the synthesis of diverse molecular libraries.[4][5] This application note provides detailed protocols and scientific rationale for four fundamental derivatization pathways of this compound: reductive amination, olefination (Wittig and Horner-Wadsworth-Emmons reactions), oxidation to a carboxylic acid, and Grignard addition. Each section offers a step-by-step experimental protocol, an explanation of the underlying chemical principles, and a discussion of its strategic importance in drug discovery programs.

Introduction

The thiazole ring is a privileged pharmacophore, integral to the structure of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability.[6] When substituted with an isopropyl group at the 2-position and a formyl (aldehyde) group at the 4-position, the resulting molecule, this compound, becomes an exceptionally useful intermediate. The aldehyde serves as a chemical "handle" for a wide range of transformations, allowing chemists to introduce new functional groups and build molecular complexity. This guide details robust and reproducible protocols for key transformations of this aldehyde, enabling researchers to efficiently generate novel derivatives for screening and lead optimization.

Compound Profile:

Property Value
IUPAC Name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[3]
CAS Number 133047-46-8[1][2]
Molecular Formula C₇H₉NOS[1][2][3]
Molecular Weight 155.22 g/mol [1][2]
Appearance Typically a liquid or low-melting solid

| Storage | 2-8°C Refrigerator[1] |

Derivatization via Reductive Amination

Principle & Rationale: Reductive amination is one of the most powerful and frequently used reactions in medicinal chemistry for forming carbon-nitrogen bonds.[7][8] The process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride agent to yield a secondary or tertiary amine, respectively.[4][7] This one-pot procedure is highly efficient for creating amine derivatives, which are ubiquitous in pharmaceuticals due to their basicity and ability to form salt bridges with biological targets. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde.[9]

Experimental Protocol: One-Pot Reductive Amination
  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.

  • Iminium Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the stirred mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[7]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Amines
Amine InputReducing AgentProduct StructureTypical Yield
BenzylamineNaBH(OAc)₃N-((2-isopropylthiazol-4-yl)methyl)aniline85-95%
MorpholineNaBH(OAc)₃4-((2-isopropylthiazol-4-yl)methyl)morpholine80-90%
AnilineNaCNBH₃, pH 6-7N-((2-isopropylthiazol-4-yl)methyl)aniline75-85%

Workflow Diagram

G cluster_workflow Reductive Amination Workflow Aldehyde 2-Isopropylthiazole- 4-carbaldehyde Mix Mix & Stir (RT, 30 min) Aldehyde->Mix Amine Primary or Secondary Amine (R₂NH) Amine->Mix Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Mix Reducer NaBH(OAc)₃ AddReducer Reduce (RT, 1-24h) Reducer->AddReducer Quench Sat. NaHCO₃ (aq) Product Final Amine Derivative Quench->Product Work-up & Purification Mix->AddReducer Forms Iminium Ion Intermediate AddReducer->Quench Reaction Completion G cluster_workflow HWE Olefination Workflow Phosphonate Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CO₂Et) Deprotonation Deprotonation (Anhydrous THF) Phosphonate->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Aldehyde 2-Isopropylthiazole- 4-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition Product Alkene Derivative (E-isomer favored) Deprotonation->Addition Phosphonate Carbanion Addition->Product Elimination of Phosphate Byproduct G cluster_workflow Pinnick Oxidation Workflow Aldehyde Starting Aldehyde Reaction Oxidation (RT, 4-16h) Aldehyde->Reaction Reagents NaClO₂ (Oxidant) NaH₂PO₄ (Buffer) 2-methyl-2-butene (Scavenger) Reagents->Reaction Solvent t-BuOH / H₂O Solvent->Reaction Product 2-Isopropylthiazole-4- carboxylic Acid Amide Amide Derivative Product->Amide Amide Coupling (e.g., HATU, EDC) Reaction->Product Work-up G cluster_workflow Grignard Addition Workflow Aldehyde 2-Isopropylthiazole- 4-carbaldehyde Reaction Nucleophilic Addition (0 °C to RT) Aldehyde->Reaction Grignard Grignard Reagent (R-MgX) Grignard->Reaction Dropwise at 0 °C Solvent Anhydrous Ether or THF Solvent->Reaction Product Secondary Alcohol Derivative Reaction->Product Aqueous Work-up (Sat. NH₄Cl)

References

Experimental Protocols for the Utilization of 2-Isopropylthiazole-4-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone pharmacophore in modern drug discovery, integral to the structure of numerous approved pharmaceuticals.[1] 2-Isopropylthiazole-4-carbaldehyde is a valuable heterocyclic building block, offering a strategically functionalized scaffold for the synthesis of diverse molecular entities. Its aldehyde group at the C4 position serves as a versatile chemical handle for a wide array of transformations, including carbon-carbon and carbon-nitrogen bond formations. This document provides an in-depth guide for researchers, outlining the chemical properties, safe handling procedures, and detailed experimental protocols for the application of this compound in key synthetic reactions relevant to medicinal chemistry and materials science.

Introduction and Scientific Context

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The stability of the thiazole ring and its capacity for diverse functionalization make it a privileged scaffold in the design of novel therapeutic agents.

This compound, specifically, combines this important heterocyclic core with two key features: an isopropyl group at the 2-position, which can influence lipophilicity and metabolic stability, and a highly reactive carbaldehyde (formyl) group at the 4-position. This aldehyde functionality is the primary site of reactivity, enabling its use as a precursor for constructing more complex molecules through well-established synthetic methodologies.[2] Understanding the reactivity and proper handling of this intermediate is crucial for its effective use in the synthesis of compound libraries for screening and lead optimization.

Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is essential before its use in any experimental setup. The key data for this compound are summarized below.

PropertyValueReference
IUPAC Name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[3]
Synonyms 4-Formyl-2-isopropylthiazole, 2-isopropyl-1,3-thiazole-4-carbaldehyde[3]
CAS Number 133047-46-8[3][4]
Molecular Formula C₇H₉NOS[3]
Molecular Weight 155.22 g/mol [3][4]
Appearance Colorless to yellow liquid or solid[5][6]
Purity Typically ≥97%
Storage Store at 2-8°C in a refrigerator, away from light and moisture.[4]

Synthesis Overview: The Vilsmeier-Haack Reaction

While this compound is commercially available, understanding its synthesis provides insight into potential impurities. A primary route for its preparation is the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction involves an electrophilic substitution using the "Vilsmeier reagent," a chloromethyliminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9][10]

The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for activated rings such as thiazole.[8] The subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium Iminium Salt Intermediate Vilsmeier_Reagent->Iminium Thiazole 2-Isopropylthiazole (Substrate) Thiazole->Iminium Electrophilic Attack Aldehyde This compound (Product) Iminium->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Conceptual workflow for the Vilsmeier-Haack formylation.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling thiazole derivatives. Users must consult the latest Safety Data Sheet (SDS) before commencing any work.

Hazard Identification:

  • GHS Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4). Causes skin and serious eye irritation. May cause respiratory irritation.[3][11][12]

  • Primary Hazards: Irritant.[3]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14][15]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Storage:

  • Store the compound in its original, tightly sealed container in a refrigerator (2-8°C).[4]

  • Protect from atmospheric moisture and light to prevent degradation.

Detailed Experimental Protocols

The aldehyde functionality of this compound is a gateway to numerous synthetic transformations. Below are detailed protocols for two fundamental reactions in drug discovery.

Protocol 1: Reductive Amination for C-N Bond Formation

This protocol describes the synthesis of a secondary amine, a common motif in bioactive molecules, via the formation of an imine intermediate followed by in-situ reduction.

Objective: To synthesize N-benzyl-1-(2-isopropylthiazol-4-yl)methanamine.

G Workflow: Reductive Amination A 1. Dissolve Aldehyde & Benzylamine in DCM B 2. Add Acetic Acid (Catalyst) A->B C 3. Stir for 30 min (Imine Formation) B->C D 4. Add NaBH(OAc)₃ (Reducing Agent) C->D E 5. Stir Overnight (Monitor by TLC/LC-MS) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify via Column Chromatography F->G

Caption: Step-by-step workflow for the reductive amination protocol.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 mmol, 155 mg).

  • Dissolve the aldehyde in anhydrous DCM (10 mL).

  • Add benzylamine (1.05 mmol, 112 mg) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.05 mmol, 3 µL).

    • Causality Note: The acid catalyzes the formation of the iminium ion, which is the species that is actively reduced.

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Monitor the consumption of the aldehyde by TLC.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg).

    • Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation. It is less basic than NaBH₄ and reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Upon completion (as determined by TLC or LC-MS), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-1-(2-isopropylthiazol-4-yl)methanamine.

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

This reaction is a classic method for forming α,β-unsaturated systems by reacting an aldehyde with an active methylene compound. Such products are valuable intermediates for Michael additions or as scaffolds in their own right.[16]

Objective: To synthesize 2-(2-isopropylthiazol-4-ylmethylene)malononitrile.

G Mechanism: Knoevenagel Condensation cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack & Dehydration Active Methylene NC-CH₂-CN Carbanion [NC-CH-CN]⁻ (Nucleophile) Active Methylene->Carbanion + Base Piperidine (Base) Base->Carbanion Aldehyde R-CHO (Electrophile) Carbanion->Aldehyde Attacks Intermediate Adduct Intermediate Aldehyde->Intermediate Product R-CH=C(CN)₂ (Final Product) Intermediate->Product - H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic, ~10 mol%)

  • Ethanol (reagent grade)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 155 mg), malononitrile (1.1 mmol, 73 mg), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mmol, 10 µL) to the mixture.

    • Causality Note: Piperidine acts as a base to deprotonate the acidic methylene protons of malononitrile, generating the nucleophilic carbanion required for the initial addition to the aldehyde's carbonyl carbon.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain pure 2-(2-isopropylthiazol-4-ylmethylene)malononitrile. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Characterization of Products

The identity, purity, and structure of the synthesized compounds must be confirmed using standard analytical techniques.

TechniqueStarting Aldehyde (Expected)Reductive Amination Product (Expected)Knoevenagel Product (Expected)
¹H NMR Aldehyde proton (CHO) at δ 9.8-10.1 ppm. Thiazole proton at δ ~8.2 ppm.Disappearance of aldehyde proton. Appearance of new methylene (CH₂) protons adjacent to the nitrogen.Disappearance of aldehyde proton. Appearance of a new vinylic proton (C=CH) at δ ~7.5-8.5 ppm.
¹³C NMR Aldehyde carbon (C=O) at δ ~185 ppm.Disappearance of aldehyde carbon. Appearance of a new aliphatic CH₂ carbon signal.Disappearance of aldehyde carbon. Appearance of new olefinic carbon signals.
Mass Spec [M+H]⁺ = 156.0[M+H]⁺ = 247.1[M+H]⁺ = 204.1
IR Spec Strong C=O stretch at ~1690 cm⁻¹.Disappearance of C=O stretch. Appearance of N-H stretch (if secondary amine).Appearance of C≡N stretch at ~2220 cm⁻¹.

Broader Applications in Drug Discovery

The protocols described herein provide access to novel thiazole derivatives that can be evaluated for various biological activities. The thiazole scaffold is a key component in compounds designed as angiogenesis inhibitors, kinase inhibitors, and other therapeutic agents.[2][17] For instance, the amine derivatives from Protocol 1 can be further acylated to produce a wide range of amides, while the unsaturated nitrile from Protocol 2 is a versatile Michael acceptor for introducing further complexity. These derivatives serve as excellent starting points for structure-activity relationship (SAR) studies aimed at discovering new drug candidates.

References

Application Note: Comprehensive Analytical Characterization of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Introduction

2-Isopropylthiazole-4-carbaldehyde is a heterocyclic aldehyde of significant interest in the flavor and fragrance industry and serves as a versatile building block in pharmaceutical synthesis. Its precise characterization is paramount for ensuring quality, purity, safety, and consistency in its applications. The presence of multiple functional groups—a thiazole ring, an isopropyl substituent, and a reactive aldehyde—necessitates a multi-faceted analytical approach for unambiguous identification, structural elucidation, and impurity profiling.

This guide provides a comprehensive suite of analytical protocols designed for researchers, quality control analysts, and drug development professionals. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The methods detailed herein leverage chromatographic and spectroscopic techniques to create a holistic analytical workflow for this compound.

Compound Identity and Physicochemical Properties

A foundational step in any analytical endeavor is the confirmation of the molecule's basic properties.

Chemical Structure:

Chemical Structure of this compound

Figure 1: Structure of this compound

Table 1: Core Physicochemical Data

Property Value Source
IUPAC Name 2-propan-2-yl-1,3-thiazole-4-carbaldehyde [1]
CAS Number 133047-46-8 [1][2]
Molecular Formula C₇H₉NOS [1]
Molecular Weight 155.22 g/mol [1][2]
Boiling Point 232.4 ± 13.0 °C at 760 mmHg
Flash Point 94.4 ± 19.8 °C

| Physical Form | Liquid | |

Chromatographic Methods for Separation and Purity

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it within complex matrices.[3] Due to its volatility, gas chromatography is the preferred method, while HPLC offers complementary capabilities for analyzing potential non-volatile impurities.

Gas Chromatography (GC) for Volatile Analysis

GC provides exceptional resolution for volatile and thermally stable compounds like heterocyclic aldehydes.[4] Coupling with a Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) provides definitive identification.[3][5]

  • Principle: This method separates the analyte from volatile impurities based on boiling point and polarity differences. The FID response is proportional to the mass of carbon, allowing for accurate area-percent purity calculations.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and FID.

  • Sample Preparation: Prepare a 1000 µg/mL solution of the sample in high-purity acetone or ethyl acetate.

  • Experimental Parameters:

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed for concentration).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature: 280 °C.

  • Data Analysis: Calculate purity by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

  • Principle: This protocol confirms the identity by matching the analyte's retention time and its mass spectrum against a reference or library. The fragmentation pattern provides a structural fingerprint.[6][7]

  • Instrumentation & Parameters: Use the same GC setup as in 3.1.1, but with the transfer line to the MS detector held at 260 °C.

    • MS Detector: Quadrupole or Ion Trap Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Confirm the molecular ion peak (m/z 155) and compare the fragmentation pattern with the reference spectrum provided in Section 4.2.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection Sample Analyte Sample Dilution Dilute to ~1000 µg/mL Sample->Dilution Solvent Acetone/Ethyl Acetate Solvent->Dilution Injector Split/Splitless Injector (250°C) Dilution->Injector 1 µL Injection Column HP-5 Column (Temp Programmed) Injector->Column FID FID (Purity) (280°C) Column->FID MS MS (Identity) (EI, 70 eV) Column->MS

Diagram 1: General workflow for GC-based analysis.

High-Performance Liquid Chromatography (HPLC)

While GC is primary, RP-HPLC is invaluable for detecting non-volatile, highly polar, or thermally labile impurities, such as the corresponding carboxylic acid oxidation product.[8]

  • Principle: This method separates compounds based on their hydrophobicity. A C18 column retains non-polar compounds longer than polar ones. UV detection is suitable due to the conjugated system in the thiazole ring.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Prepare a 500 µg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

  • Experimental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 20% B.

      • 2-15 min: Linear gradient from 20% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18.1-22 min: Return to 20% B for equilibration.

    • Detection: UV at 265 nm (determine λmax by DAD scan).

  • Data Analysis: Analyze the chromatogram for impurity peaks. Use a reference standard for quantification if available.

HPLC_Workflow cluster_main MobilePhase Mobile Phase A: H₂O + 0.1% FA B: ACN + 0.1% FA Pump Quaternary Pump (Gradient Elution) MobilePhase->Pump Autosampler Autosampler Column C18 Column (30°C) Pump->Column Sample Sample in 50:50 ACN:H₂O Sample->Autosampler Autosampler->Column Detector DAD/UV Detector (λ = 265 nm) Column->Detector DataSystem Chromatography Data System Detector->DataSystem

Diagram 2: Workflow for RP-HPLC impurity analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive structural information, complementing the data from chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[9][10] It provides detailed information about the carbon-hydrogen framework.

  • Principle: Nuclei with a non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted upon relaxation is detected. The signal's frequency (chemical shift) is unique to the chemical environment of each nucleus.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

  • Expected Chemical Shifts: The following table provides predicted chemical shifts based on the structure and data from similar heterocyclic aldehydes.[11][12]

Table 2: Predicted NMR Spectral Data (in CDCl₃)

Atom/Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
Aldehyde ~9.9 - 10.1 (s, 1H) ~185 - 190 Aldehyde proton is a sharp singlet, highly deshielded.
Thiazole H-5 ~8.1 - 8.3 (s, 1H) ~148 - 152 Aromatic proton on the thiazole ring.
Isopropyl CH ~3.3 - 3.5 (sept, 1H) ~34 - 38 Methine proton, split into a septet by 6 methyl protons.
Isopropyl CH₃ ~1.3 - 1.5 (d, 6H) ~22 - 24 Two equivalent methyl groups, split into a doublet by the CH.
Thiazole C-2 - ~175 - 180 Quaternary carbon attached to the isopropyl group.

| Thiazole C-4 | - | ~150 - 155 | Quaternary carbon attached to the aldehyde group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.[13] The fragmentation pattern is highly dependent on the ionization method.

  • Principle (EI): In GC-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique fragmentation pattern.[14]

  • Expected Fragmentation Pattern: Thiazoles typically show an abundant molecular ion.[13][15] Key fragmentations for this compound would involve:

    • Loss of the isopropyl group ([M-43]⁺).

    • Loss of the aldehyde group CHO ([M-29]⁺).

    • Cleavage of the thiazole ring.

Table 3: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Notes
155 [C₇H₉NOS]⁺ Molecular Ion (M⁺)
140 [M - CH₃]⁺ Loss of a methyl radical from the isopropyl group.
126 [M - CHO]⁺ Loss of the formyl radical.
112 [M - C₃H₇]⁺ Loss of the isopropyl radical.

| 85 | [C₄H₃N₂S]⁺ | Fragment from thiazole ring cleavage. |

MS_Fragmentation M Molecule C₇H₉NOS M_ion [M]⁺˙ m/z 155 M->M_ion EI (70 eV) F1 [M - CH₃]⁺ m/z 140 M_ion->F1 - •CH₃ F2 [M - CHO]⁺ m/z 126 M_ion->F2 - •CHO F3 [M - C₃H₇]⁺ m/z 112 M_ion->F3 - •C₃H₇

Diagram 3: Predicted primary fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their functional groups.

  • Protocol: Acquire a spectrum of the neat liquid sample using an ATR (Attenuated Total Reflectance) accessory on an FT-IR spectrometer.

  • Expected Absorption Bands:

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~2970, ~2870 C-H stretch Isopropyl group
~2820, ~2720 C-H stretch Aldehyde C-H (Fermi doublet)
~1690 - 1710 C=O stretch Aldehyde carbonyl (strong)
~1500 - 1600 C=N, C=C stretch Thiazole ring vibrations

| ~1385, ~1370 | C-H bend | Isopropyl gem-dimethyl split |

Integrated Analytical Strategy and Conclusion

The robust characterization of this compound is not achieved by a single technique but by the logical integration of multiple analytical methods. The proposed workflow is as follows:

  • Identity Confirmation: Use GC-MS to confirm the molecular weight (m/z 155) and match the fragmentation pattern.[1]

  • Structural Verification: Employ ¹H and ¹³C NMR to provide unambiguous confirmation of the molecular structure and connectivity.

  • Functional Group Analysis: Use FT-IR as a rapid check to verify the presence of key functional groups, particularly the aldehyde carbonyl.

  • Purity Assessment: Utilize GC-FID for quantitative purity analysis of volatile components and RP-HPLC-UV to screen for non-volatile or polar impurities.

This comprehensive approach ensures that the identity, structure, and purity of this compound are established with a high degree of scientific confidence, meeting the rigorous standards of the pharmaceutical and flavor industries.

References

Application Notes and Protocols for the Purification of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 2-Isopropylthiazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The inherent reactivity of the aldehyde functional group, coupled with the unique chemical properties of the thiazole ring, necessitates robust and optimized purification strategies to ensure high purity and batch-to-batch consistency. This document outlines three primary purification techniques: column chromatography, vacuum distillation, and a specialized bisulfite adduct formation method for challenging separations. Each protocol is presented with a step-by-step methodology, accompanied by scientific rationale, troubleshooting guidelines, and methods for purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this critical building block.

Introduction: The Importance of Purity for this compound

This compound is a versatile heterocyclic aldehyde whose utility in multi-step syntheses is directly correlated with its purity. Impurities, such as unreacted starting materials, by-products from synthesis (e.g., over-oxidation to the corresponding carboxylic acid), or degradation products, can have a detrimental impact on downstream reactions. These impurities can lead to reduced yields, unpredictable reaction kinetics, and the formation of undesired side products, complicating subsequent purification steps and potentially compromising the quality of the final active pharmaceutical ingredient (API) or agrochemical.

Given that this compound is a liquid at room temperature with a relatively high boiling point (232.4 ± 13.0 °C at 760 mmHg), purification strategies must be carefully selected to avoid thermal degradation while efficiently removing structurally similar impurities.[2] This guide provides detailed protocols for the most effective purification techniques applicable to this compound.

Purification Technique 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for the purification of this compound, offering excellent separation of the target compound from both more polar and less polar impurities.[3][4] The choice of stationary phase and solvent system is critical for achieving optimal separation.

Principle of Separation

The separation is based on the differential partitioning of the components of the crude mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.[4] Due to the polarity of the aldehyde and the thiazole ring, this compound will have a moderate affinity for the polar silica gel. By carefully selecting a mobile phase of appropriate polarity, impurities can be eluted either before or after the desired product.

Visual Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis for Solvent System Optimization Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for the purification of this compound by flash column chromatography.

Detailed Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collection tubes

Procedure:

  • Solvent System Optimization:

    • Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • The optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired product, with good separation from impurities.[4]

    • A common and effective solvent system for similar aldehydes is a gradient of 10% to 30% ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar solvent mixture (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.[3]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the elution process by TLC, spotting every few fractions.

  • Product Isolation:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Causality and Insights:

  • The use of a hexane/ethyl acetate gradient allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more polar impurities.

  • Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. If streaking or product loss is observed on TLC, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the silica and improve the outcome.[4]

Data Presentation
ParameterRecommended ConditionsExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation of polar and non-polar impurities.
Mobile Phase Gradient of 10-30% Ethyl Acetate in HexaneRf of ~0.3 for the product, allowing for efficient elution.
Sample Load 1-5% of the silica gel weightPrevents column overloading and ensures optimal separation.
Purity (Post-Column) >98% (as determined by GC-MS or HPLC)High purity suitable for most synthetic applications.

Purification Technique 2: Vacuum Distillation

Given that this compound is a liquid with a high boiling point, vacuum distillation is an excellent method for purification, especially for larger quantities where column chromatography may be less practical.[5] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[5][6]

Principle of Separation

Distillation separates components of a liquid mixture based on differences in their boiling points.[5] Under reduced pressure, the temperature required to induce boiling is significantly lower than at atmospheric pressure. This allows for the separation of high-boiling compounds from non-volatile impurities or those with significantly different boiling points.

Visual Workflow for Vacuum Distillation

G cluster_setup Setup cluster_distillation Distillation cluster_final Final Product Assemble Assemble Vacuum Distillation Apparatus Charge Charge Distillation Flask with Crude Product Assemble->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Gently Heat the Flask Vacuum->Heat Collect Collect Distillate at Stable Temperature Heat->Collect Cool Cool the Apparatus Collect->Cool Release Release Vacuum Cool->Release Analyze Analyze Purity of Distillate Release->Analyze Final Final Analyze->Final Pure Product

Caption: Workflow for the purification of this compound by vacuum distillation.

Detailed Protocol

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a Claisen adapter, short-path distillation head, and receiving flasks)[7][8]

  • Vacuum pump or water aspirator

  • Heating mantle and stirrer

  • Manometer

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[7]

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Include a stir bar in the distillation flask for smooth boiling.

  • Distillation:

    • Charge the distillation flask with the crude this compound (no more than two-thirds full).

    • Begin stirring and apply the vacuum.

    • Once a stable, low pressure is achieved, gradually heat the distillation flask.

    • Collect any low-boiling impurities in a separate receiving flask.

    • Increase the temperature until the desired product begins to distill. Collect the main fraction in a clean receiving flask at a stable temperature and pressure.

  • Completion:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.[8]

    • Analyze the purity of the collected fraction.

Causality and Insights:

  • A short-path distillation head is recommended to minimize the distance the vapor has to travel, reducing product loss on the glass surfaces.[8]

  • It is crucial to control the heating rate to avoid bumping and to ensure a slow and steady distillation for optimal separation.

  • The use of a manometer is essential for monitoring the pressure and correlating it with the observed boiling point.

Data Presentation
ParameterRecommended ConditionsExpected Outcome
Pressure 1-10 mmHgSignificantly lowers the boiling point to prevent degradation.
Heating Gradual heating with a heating mantleSmooth and controlled distillation.
Apparatus Short-path distillation headMinimizes product loss.
Purity (Post-Distillation) >99% (depending on the nature of impurities)High purity, especially effective for removing non-volatile residues.

Purification via Bisulfite Adduct Formation

For crude mixtures where the aldehyde is difficult to separate from impurities with similar physical properties, derivatization to a solid bisulfite adduct can be a highly selective purification method. The aldehyde can then be regenerated from the purified adduct.

Principle of Separation

Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct. Most other organic compounds do not undergo this reaction, allowing for the separation of the aldehyde from the mixture by filtration. The aldehyde can then be regenerated by treating the adduct with an acid or base.

Visual Workflow for Bisulfite Adduct Purification

G cluster_formation Adduct Formation cluster_isolation Isolation cluster_regeneration Regeneration React React Crude Aldehyde with Sodium Bisulfite Precipitate Precipitate the Bisulfite Adduct React->Precipitate Filter Filter and Wash the Solid Adduct Precipitate->Filter Regenerate Regenerate Aldehyde with Base or Acid Filter->Regenerate Extract Extract the Pure Aldehyde Regenerate->Extract Dry Dry and Concentrate Extract->Dry Final Final Dry->Final Pure Product

Caption: Workflow for the purification of this compound via bisulfite adduct formation.

Detailed Protocol

Materials:

  • Crude this compound

  • Sodium bisulfite

  • Water

  • Ethanol

  • Sodium carbonate or hydrochloric acid

  • Diethyl ether or dichloromethane

Procedure:

  • Adduct Formation:

    • Prepare a saturated solution of sodium bisulfite in a water/ethanol mixture.

    • Add the crude aldehyde to the bisulfite solution and stir vigorously. The solid adduct should precipitate out of the solution.

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove any adhering impurities.

  • Regeneration of the Aldehyde:

    • Suspend the purified adduct in water.

    • Add a solution of sodium carbonate or dilute hydrochloric acid dropwise with stirring until the aldehyde regenerates (often visible as an oily layer).

    • Extract the pure aldehyde with a suitable organic solvent (e.g., dichloromethane).

  • Product Isolation:

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.

Causality and Insights:

  • This method is highly selective for aldehydes and can provide very high purity.

  • The choice of regenerating agent (acid or base) may depend on the stability of the aldehyde under those conditions. A weak base like sodium bicarbonate is often a good choice.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities.[9]

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for assessing purity and identifying volatile impurities.[10][11]

Proposed GC-MS Method:

  • Column: A non-polar capillary column (e.g., HP-5MS)

  • Carrier Gas: Helium

  • Injection: Split/splitless injector

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) to ensure the elution of all components.

  • MS Detector: Electron ionization (EI) with a full scan range.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Flash column chromatography offers high resolution for small to medium-scale purifications. Vacuum distillation is a robust and scalable method for larger quantities, particularly for removing non-volatile impurities. For challenging separations, purification via a bisulfite adduct provides excellent selectivity. The protocols and guidelines presented in this document provide a comprehensive framework for achieving high-purity this compound, thereby ensuring the success of subsequent synthetic transformations.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance and Synthesis Overview

2-Isopropylthiazole-4-carbaldehyde is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a substituted thiazole ring, makes it a valuable building block for targeting a range of biological pathways. The development of a robust, scalable, and economically viable synthetic route is therefore of critical importance for researchers and professionals in drug development and process chemistry.

This document provides a comprehensive guide to the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, process optimization, safety considerations, and analytical validation required for successful and reproducible large-scale production. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind each experimental choice.

The overall synthetic strategy is a two-stage process, commencing with the synthesis of the precursor, 2-isopropylthiazole, followed by its formylation to yield the target aldehyde. The formylation is achieved via the Vilsmeier-Haack reaction, a powerful and widely-used method for the introduction of a formyl group onto electron-rich heterocyclic systems.[1][2][3][4]

Part 1: Synthesis of the Precursor - 2-Isopropylthiazole

A reliable supply of high-purity 2-isopropylthiazole is a prerequisite for the successful synthesis of the target aldehyde. While various methods for the synthesis of thiazole derivatives exist, a common and scalable approach involves the Hantzsch thiazole synthesis or related condensation reactions.[5] For the purpose of this guide, we will outline a conceptual pathway based on the condensation of a thioamide with a suitable α-haloketone or its equivalent. A plausible route starts from isobutyric acid, which is converted to isobutyramide and then to 2-methylpropanethioamide.

Protocol 1: Synthesis of 2-Isopropylthiazole

Step 1: Thionation of Isobutyramide to 2-Methylpropanethioamide

  • Reactor Setup: A suitably sized reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with isobutyramide and a high-boiling point solvent such as toluene or xylene.

  • Reagent Addition: Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is added portion-wise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess thionating agent is quenched. The product is then isolated through a series of aqueous washes and purified by distillation.

Step 2: Condensation to form 2-Isopropylthiazole

  • Reactor Setup: A clean, dry reactor is charged with the 2-methylpropanethioamide obtained in the previous step and a suitable solvent like ethanol or isopropanol.

  • Reagent Addition: A 1,3-dihaloacetone derivative, such as 1,3-dichloroacetone, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for a specified period. The reaction progress is monitored by an appropriate analytical technique (GC or HPLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction and washing, followed by purification via vacuum distillation to yield pure 2-isopropylthiazole.

Part 2: Vilsmeier-Haack Formylation of 2-Isopropylthiazole

The Vilsmeier-Haack reaction is a cornerstone of aromatic and heteroaromatic formylation.[1][2][3][4] It employs a Vilsmeier reagent, typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphoryl chloride, POCl₃), to introduce a formyl group onto an electron-rich ring system.[4]

Causality of Experimental Choices
  • Solvent: While DMF can act as both a reagent and a solvent, the use of an additional inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be advantageous for temperature control and to facilitate work-up.[1]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be carefully controlled, typically at low temperatures (0-10 °C), to prevent degradation of the reagent and ensure safety. The subsequent formylation reaction temperature will depend on the reactivity of the thiazole substrate.[6]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the thiazole substrate is a critical parameter that influences reaction yield and impurity profile. A slight excess of the Vilsmeier reagent is often employed to drive the reaction to completion.

  • Safety Considerations: The Vilsmeier-Haack reaction is known to have thermal hazards, particularly with the accumulation of the unstable Vilsmeier intermediate.[7] For scale-up, it is crucial to perform a thorough thermal hazard assessment. A semi-batch process, where the formylating agent is added gradually to the substrate solution, is generally safer than a batch process.[7] Continuous flow chemistry is an even safer alternative for large-scale production, as it minimizes the volume of the reaction mixture at any given time.[7]

Protocol 2: Scale-Up Synthesis of this compound

Step 1: Preparation of the Vilsmeier Reagent

  • Reactor Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, dropping funnel, temperature probe, and nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF).

  • Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.

  • Addition of POCl₃: Phosphoryl chloride (POCl₃) is added dropwise to the cooled DMF via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Stirring: The mixture is stirred at this temperature for approximately 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Substrate Solution: In a separate reactor, 2-isopropylthiazole is dissolved in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).

  • Addition of Vilsmeier Reagent: The pre-formed Vilsmeier reagent is then slowly added to the solution of 2-isopropylthiazole, maintaining the reaction temperature within a specified range (e.g., 20-40 °C), which should be determined during process development.

  • Reaction Monitoring: The reaction is monitored by HPLC or GC until the starting material is consumed.

  • Quenching: The reaction mixture is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: The acidic aqueous solution is stirred until the hydrolysis of the intermediate iminium salt is complete. The pH is then adjusted to neutral or slightly basic with an aqueous solution of a base such as sodium hydroxide or sodium carbonate.

Step 3: Work-up and Isolation

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: The combined organic extracts are washed with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Data Presentation: Reaction Parameters
ParameterLaboratory Scale (Exemplary)Pilot Scale (Projected)
Starting Material 2-isopropylthiazole2-isopropylthiazole
Reagents POCl₃, DMFPOCl₃, DMF
Solvent 1,2-dichloroethane1,2-dichloroethane
Temperature (Vilsmeier formation) 0-5 °C0-10 °C
Temperature (Formylation) 25-30 °C25-35 °C
Reaction Time 2-4 hours4-6 hours
Quenching Crushed iceChilled water
Typical Yield (Crude) 80-90%85-95%

Part 3: Purification of this compound at Scale

The purification of aldehydes can be challenging due to their propensity for oxidation and polymerization.[8] For large-scale production, a multi-step purification strategy is often employed.

Protocol 3: Purification via Bisulfite Adduct Formation

This classical method is highly effective for separating aldehydes from non-carbonyl impurities.[8][9][10]

  • Adduct Formation: The crude aldehyde is dissolved in a suitable solvent and treated with a saturated aqueous solution of sodium bisulfite. The mixture is stirred vigorously to facilitate the formation of the solid bisulfite adduct.

  • Isolation of Adduct: The precipitated adduct is isolated by filtration and washed with a solvent in which the impurities are soluble but the adduct is not.

  • Regeneration of Aldehyde: The purified adduct is then treated with a base (e.g., sodium carbonate or sodium hydroxide solution) to regenerate the free aldehyde.

  • Extraction and Final Purification: The liberated aldehyde is extracted into an organic solvent, washed, dried, and concentrated. Final purification can be achieved by vacuum distillation or crystallization.

Protocol 4: Chromatographic Purification

For smaller scale-up batches or when very high purity is required, column chromatography can be employed.

  • Adsorbent: Silica gel is a common choice of stationary phase.[8]

  • Eluent System: A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used. The polarity of the eluent is optimized to achieve good separation of the aldehyde from any impurities.

  • Loading and Elution: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC or HPLC.

  • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Part 4: Analytical Quality Control

Rigorous analytical monitoring is essential at all stages of the synthesis to ensure the quality and consistency of the final product.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To monitor reaction progress, assess the purity of the starting material and final product, and quantify impurities.[11]
Gas Chromatography (GC) An alternative to HPLC for monitoring volatile components and assessing purity.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the starting material, intermediate, and final product. ¹H and ¹³C NMR are standard.[13]
Mass Spectrometry (MS) To determine the molecular weight of the product and identify any by-products.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups, such as the aldehyde carbonyl stretch, in the final product.[13]

Visualization of the Synthetic Workflow

Scale_Up_Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation cluster_2 Part 3: Purification cluster_3 Part 4: Quality Control Isobutyramide Isobutyramide Thionation Thionation Isobutyramide->Thionation Lawesson's Reagent 2-Methylpropanethioamide 2-Methylpropanethioamide Thionation->2-Methylpropanethioamide Condensation Condensation 2-Methylpropanethioamide->Condensation 1,3-Dichloroacetone 2-Isopropylthiazole 2-Isopropylthiazole Condensation->2-Isopropylthiazole Formylation Formylation 2-Isopropylthiazole->Formylation DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier_Reagent DMF_POCl3->Vilsmeier_Reagent 0-10°C Quench_Hydrolysis Quench_Hydrolysis Formylation->Quench_Hydrolysis Ice/Water Vilsmeier_Reagent->Formylation Addition Crude_Product Crude_Product Quench_Hydrolysis->Crude_Product Extraction Bisulfite_Adduct Bisulfite_Adduct Crude_Product->Bisulfite_Adduct NaHSO3 Chromatography Chromatography Crude_Product->Chromatography Silica Gel Purified_Product Purified_Product Bisulfite_Adduct->Purified_Product Base Treatment Analytical_QC Analytical_QC Purified_Product->Analytical_QC HPLC, GC, NMR, MS, FTIR Chromatography->Purified_Product Final_Product Final_Product Analytical_QC->Final_Product Release

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Key Stages

Logical_Flow Start Starting Materials (Isobutyramide, etc.) Precursor_Synth Precursor Synthesis (2-Isopropylthiazole) Start->Precursor_Synth Formylation Vilsmeier-Haack Formylation Precursor_Synth->Formylation Purification Product Purification Formylation->Purification QC Analytical QC Purification->QC End Final Product QC->End

Caption: Logical progression of the synthesis and quality control stages.

Conclusion

The successful scale-up synthesis of this compound hinges on a thorough understanding of the reaction mechanisms, careful control of process parameters, and a robust purification and analytical strategy. The Vilsmeier-Haack reaction, while powerful, requires particular attention to safety and thermal management, especially at larger scales. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely produce this valuable intermediate for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-isopropylthiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the practical challenges and common side reactions encountered during synthesis. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reaction outcomes.

Introduction

This compound is a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and significantly reduce yields. The most common synthetic strategy involves a two-part approach: first, the construction of the 2-isopropylthiazole core, typically via a Hantzsch thiazole synthesis, followed by the introduction of the C4-aldehyde group through an electrophilic formylation, such as the Vilsmeier-Haack reaction.[2][3] This guide will address critical issues in both stages of this process.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to directly address specific problems you may be encountering in the lab.

Stage 1: Hantzsch Synthesis of 2-Isopropylthiazole

The Hantzsch synthesis involves the condensation of a thioamide (in this case, isobutyramide's thionated analog, 2-methylpropanethioamide) with an α-halocarbonyl compound (like 1,3-dichloroacetone or ethyl 2-chloroacetoacetate).[3][4]

Question: My yield of 2-isopropylthiazole is consistently low. What are the primary causes?

Answer: Low yields in the Hantzsch synthesis of the thiazole core typically stem from three main areas: stability of the thioamide, reaction conditions, and competing side reactions.

  • Thioamide Quality and Stability: 2-Methylpropanethioamide is susceptible to hydrolysis. Ensure it is pure and dry before use. If you are preparing it in-house from isobutyramide (e.g., using Lawesson's reagent or P₄S₁₀), ensure the conversion is complete and the reagent is fully quenched and removed, as residual reagents can interfere with the subsequent cyclization.[5]

  • Reaction Conditions:

    • Temperature Control: While refluxing in a solvent like ethanol is common, excessive heat can lead to the decomposition of both the thioamide and the sensitive α-halocarbonyl reactant. A gradual ramp-up to a gentle reflux is recommended.

    • Solvent Choice: Ethanol is standard, but for stubborn reactions, a higher boiling point solvent like isopropanol or a DMF/ethanol mixture can be explored. However, be aware that this can also increase the rate of side reactions.

  • Competing Pathways: The primary cause of low yield is often the formation of undesired byproducts. The α-halocarbonyl is a potent electrophile, and the thioamide possesses two nucleophilic centers (S and N). While the desired mechanism proceeds through initial S-alkylation followed by cyclization, competing N-alkylation can occur, leading to acyclic intermediates that do not form the thiazole ring.

Question: I have isolated my crude 2-isopropylthiazole, but NMR and GC-MS analysis shows several significant impurities. What are they likely to be?

Answer: Beyond unreacted starting materials, several characteristic byproducts can form during the Hantzsch synthesis.

  • Over-alkylation Products: If using a di-halogenated carbonyl source like 1,3-dichloroacetone, it's possible for a second molecule of the thioamide to react, leading to a bis-thiazole or other complex dimeric structures.

  • Oxazole or Imidazole Impurities: If the thioamide starting material is contaminated with its corresponding amide (isobutyramide), a parallel reaction can occur to form the analogous 2-isopropyloxazole. Similarly, contamination with amidines can lead to imidazole byproducts.

  • Hydroxythiazoline Intermediate: The final step of the Hantzsch synthesis is a dehydration reaction to form the aromatic thiazole ring. If this step is incomplete (e.g., due to insufficient acid catalysis or heat), you may isolate the stable hydroxythiazoline intermediate.[3] This can often be converted to the desired product by heating with a catalytic amount of acid during workup.

Stage 2: Formylation of 2-Isopropylthiazole

The Vilsmeier-Haack reaction is the most common method for formylating electron-rich heterocycles like thiazoles. It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][6][7]

Question: My formylation reaction is giving a very low yield of this compound. What is going wrong?

Answer: Failure in the Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or the reactivity of the substrate.

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent (a chloroiminium salt) must be pre-formed before adding the thiazole substrate.[2]

    • Order of Addition: Always add POCl₃ slowly to ice-cold, anhydrous DMF. This is a highly exothermic reaction. Reversing the addition order can lead to uncontrolled decomposition.

    • Moisture: The reaction is extremely sensitive to water. Use anhydrous DMF and perform the reaction under an inert atmosphere (N₂ or Ar). Water rapidly quenches the Vilsmeier reagent and the POCl₃.

    • Temperature: The reagent is typically formed at 0 °C. Allowing the temperature to rise too high during formation can lead to degradation.

  • Substrate Reactivity and Reaction Conditions:

    • Activation: The thiazole ring is electron-rich, but less so than pyrrole or furan.[2] The reaction often requires heating to proceed at a reasonable rate. After adding the 2-isopropylthiazole to the pre-formed Vilsmeier reagent at low temperature, the reaction is typically heated to 60-80 °C.

    • Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often required to drive the reaction to completion.

Question: I'm observing a mixture of isomers in my product. Is formylation at other positions on the thiazole ring possible?

Answer: Yes, this is a critical issue of regioselectivity. For a 2-substituted thiazole, electrophilic substitution can occur at either the C4 or C5 position.

  • Electronic Effects: The sulfur atom in the thiazole ring acts as an electron-donating group, directing electrophiles preferentially to the C5 position.[8] The nitrogen atom is electron-withdrawing, deactivating the adjacent C2 and C4 positions.

  • Steric Hindrance: However, the isopropyl group at the C2 position provides significant steric bulk. This steric hindrance can disfavor attack at the adjacent C5 position, making the less electronically favored but more sterically accessible C4 position a viable target.

Outcome: You will often obtain a mixture of this compound and 2-isopropylthiazole-5-carbaldehyde. The ratio is highly dependent on the reaction conditions (temperature, solvent, and the specific formylating agent used). Lower temperatures may favor the electronically preferred C5-isomer, while higher temperatures can help overcome the steric barrier to C4-formylation. Separating these isomers can be challenging and typically requires careful column chromatography.

Question: What are the most common side products from the Vilsmeier-Haack reaction besides isomeric aldehydes?

Answer: The workup procedure is critical for avoiding side products. The reaction is quenched by pouring it onto ice and then neutralizing with a base (e.g., NaOH, NaHCO₃, or K₂CO₃) to hydrolyze the intermediate iminium salt to the final aldehyde.

  • Unreacted Starting Material: If the reaction does not go to completion, you will have leftover 2-isopropylthiazole.

  • Decomposition/Polymerization: Thiazoles, especially under strongly acidic and hot conditions, can be prone to decomposition or polymerization, leading to tar-like residues. This is exacerbated by poor temperature control or a prolonged reaction time at high temperatures.

  • N,N-dimethylformamide Adducts: In some cases, especially with highly activated rings, Vilsmeier-Haack conditions can lead to the formation of N,N-dimethylformimidamide groups instead of aldehydes, although this is less common for simple thiazoles.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, step-by-step method for synthesizing this compound?

A1: A reliable synthesis involves a two-step process. Below are generalized protocols that should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2-Isopropylthiazole (Based on the principles of Hantzsch Synthesis[3][5])

  • Thioamide Formation: In a fume hood, suspend isobutyramide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5 eq) portion-wise. Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC until the starting amide is consumed. Cool the reaction, filter to remove inorganic byproducts, and concentrate the filtrate under reduced pressure to yield crude 2-methylpropanethioamide. Use this directly in the next step.

  • Cyclization: Dissolve the crude 2-methylpropanethioamide (1.0 eq) in ethanol. Add 1,3-dichloroacetone (1.05 eq). Heat the mixture to a gentle reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 2-isopropyl-4-(chloromethyl)thiazole.

  • Dehalogenation (if necessary): The intermediate can be dehalogenated using a variety of methods, such as catalytic hydrogenation or reduction with NaBH₄, to yield 2-isopropyl-4-methylthiazole, which can then be formylated. Alternatively, direct formylation of the thiazole formed from ethyl 2-chloroacetoacetate (yielding ethyl 2-isopropylthiazole-4-carboxylate) followed by reduction and oxidation is a more direct route to the target aldehyde.

Protocol 2: Vilsmeier-Haack Formylation of 2-Isopropylthiazole (Based on standard Vilsmeier-Haack procedures[2][7])

  • Reagent Preparation: In a three-neck flask fitted with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 2-isopropylthiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 70 °C for 3-5 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Once the ice has melted, slowly neutralize the acidic solution by adding a cold, saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired C4-aldehyde from the C5-isomer and other impurities.

Q2: What analytical techniques are best for monitoring these reactions?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of new products. Use a UV lamp to visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Invaluable for identifying the components of a crude reaction mixture, including starting materials, intermediates, the desired product, and isomeric byproducts. It provides both retention time and mass-to-charge ratio data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The chemical shifts of the aldehyde proton and the thiazole ring protons are diagnostic for confirming the correct isomer. For this compound, the C5-proton will appear as a singlet, and its chemical shift will be characteristic.

Visualization of Synthetic Pathway and Side Reactions

The following diagram illustrates the primary synthetic route and highlights key points where side reactions can occur.

Synthesis_Pathway cluster_start Starting Materials cluster_side Common Side Products cluster_formylation Formylation Stage Isobutyramide Isobutyramide Thioamide 2-Methyl- propanethioamide Isobutyramide->Thioamide Thionation ThionatingAgent Thionating Agent (e.g., Lawesson's) ThionatingAgent->Thioamide AlphaHalo α-Halocarbonyl (e.g., ClCH₂COCH₂Cl) ThiazoleCore 2-Isopropylthiazole Core AlphaHalo->ThiazoleCore Hantzsch Synthesis Thioamide->ThiazoleCore Hantzsch Synthesis Target 2-Isopropylthiazole- 4-carbaldehyde ThiazoleCore->Target Vilsmeier-Haack (C4-Attack) Isomer C5-Isomer (2-Isopropylthiazole- 5-carbaldehyde) ThiazoleCore->Isomer Electrophilic Attack (C5-Attack) VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->Target VilsmeierReagent->Isomer Decomposition Decomposition/ Tar Target->Decomposition Harsh Conditions Incomplete Incomplete Hydrolysis (Iminium Salt) Target->Incomplete Workup Issue

References

Technical Support Center: Purification of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Isopropylthiazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. As a key building block in the development of novel pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1][2]

This guide provides field-proven insights and troubleshooting strategies to navigate the common and complex challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific, complex issues you may encounter during the purification of this compound in a detailed question-and-answer format.

Question: My crude product shows significant degradation after flash column chromatography on silica gel. What is causing this, and how can I prevent it?

Answer: This is a frequent and critical issue rooted in the chemical nature of both your aldehyde and the stationary phase.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidity can catalyze several degradation pathways for sensitive aldehydes like yours.[3]

    • Acetal/Hemiacetal Formation: If you are using an alcohol-based solvent in your eluent (e.g., methanol, ethanol), the acidic silica surface can catalyze the reaction between your aldehyde and the alcohol to form hemiacetals or acetals.[3] These byproducts will appear as new, often inseparable spots on your TLC, leading to apparent product loss and contamination.

    • Aldol Condensation & Polymerization: The aldehyde can also undergo self-condensation or polymerization reactions under acidic conditions, resulting in baseline material and a significant reduction in yield.

  • Troubleshooting & Protocol Validation:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This is achieved by pre-treating the silica gel with a base. Add ~1% triethylamine (Et₃N) to your chosen eluent system (e.g., Hexane/Ethyl Acetate) and use this mixture to pack the column and run the chromatography. The triethylamine will neutralize the acidic silanol groups, preventing catalysis.[3]

    • Switch to a Neutral Stationary Phase: An alternative is to avoid silica gel altogether. Neutral alumina (Brockmann I-III) is an excellent choice for acid-sensitive compounds. Perform a TLC analysis on alumina plates first to develop a suitable solvent system.

    • Avoid Reactive Solvents: Whenever possible, avoid using alcohol-based eluents. Systems based on Hexane/Ethyl Acetate, Hexane/Diethyl Ether, or Toluene/Acetone are generally safer for aldehydes.[3]

Question: I am struggling to separate my target compound from an impurity with a very similar Rf value. How can I improve the separation?

Answer: This challenge requires moving beyond standard chromatography and employing either advanced chromatographic techniques or a chemoselective purification strategy.

  • Causality: The impurity is likely structurally similar to your product. This could be an isomer (e.g., 4-isopropyl-1,3-thiazole-2-carbaldehyde) formed during synthesis or a closely related byproduct.[1][4] Its similar polarity makes separation by standard adsorption chromatography difficult.

  • Troubleshooting & Protocol Validation:

    • Optimize Chromatography Conditions: Before abandoning chromatography, exhaust all optimization possibilities. Use a longer column for a higher number of theoretical plates and employ a shallower solvent gradient (or run it isocratically with a finely tuned solvent ratio) to maximize resolution.

    • Chemoselective Purification via Bisulfite Adduct: This classic organic chemistry technique is highly effective for purifying aldehydes.[5] The aldehyde group reacts reversibly with sodium bisulfite to form a water-soluble adduct. Non-aldehyde impurities can be washed away with an organic solvent. The pure aldehyde is then regenerated by treating the aqueous solution with a base (e.g., NaHCO₃ or NaOH).

    Experimental Protocol: Purification via Bisulfite Adduct
    • Dissolve the impure aldehyde in a suitable solvent (e.g., diethyl ether or toluene).

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • In a separatory funnel, vigorously mix the organic solution with the NaHSO₃ solution. The aldehyde-bisulfite adduct will precipitate or dissolve in the aqueous phase.

    • Separate the layers. Wash the aqueous layer with fresh diethyl ether to remove any remaining organic impurities.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide to the aqueous layer until the solution is basic. This will regenerate the aldehyde, which will often separate as an oil or a precipitate.

    • Extract the pure aldehyde back into fresh diethyl ether, dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Question: My purified product is a persistent yellow oil, and I am having trouble inducing crystallization. What steps can I take?

Answer: this compound is a liquid at room temperature, so it will not crystallize under standard conditions.[6] However, if you are working with a solid derivative or need to ensure no solvent is trapped, addressing the "oiling out" phenomenon is key. "Oiling out" occurs when a compound separates from a solution as a liquid instead of a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[7]

  • Causality: The presence of even minor impurities can disrupt the crystal lattice formation, promoting an oily state. Furthermore, if the boiling point of the solvent is too high, it can be difficult to remove completely, leaving an oily residue.

  • Troubleshooting & Protocol Validation:

    • High-Vacuum Distillation: As a liquid, the definitive purification method is vacuum distillation. Given its high boiling point (~232 °C at atmospheric pressure), a high-vacuum system is necessary to lower the boiling point and prevent thermal degradation.[6]

    • Solvent Removal: Ensure all chromatography solvents are thoroughly removed. Use a high-vacuum pump ("high vac") at room temperature for several hours after rotary evaporation.

    • For Solid Derivatives (If Applicable): If you have synthesized a solid derivative that is oiling out, try the following:

      • Solvent System Change: Switch to a lower-boiling point solvent for recrystallization.[8]

      • Slow Cooling: Allow the saturated solution to cool to room temperature very slowly, then transfer it to a 4 °C refrigerator, and finally to a -20 °C freezer. Avoid rapid cooling.

      • Scratch Seeding: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for column chromatography?

    • A hexane and ethyl acetate system is an excellent starting point for separating thiazole aldehydes.[3][5] Begin with TLC analysis using various ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find a system that gives your product an Rf value of approximately 0.3, with good separation from impurities.[3]

  • Q2: How should I monitor the purity of my fractions?

    • Thin-Layer Chromatography (TLC) is the most common method.[9][10] Use UV visualization (the thiazole ring is UV active) and a potassium permanganate (KMnO₄) stain, which will react with the aldehyde group to give a yellow/brown spot on a purple background. For quantitative analysis, HPLC with a C18 reverse-phase column is suitable.[11]

  • Q3: What are the optimal storage conditions for this compound?

    • Aldehydes are prone to air oxidation, converting them to the corresponding carboxylic acid.[5] The recommended storage is at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[6]

  • Q4: Are there any specific safety precautions I should be aware of?

    • Yes. According to GHS classifications, this compound is harmful if swallowed (Acute Toxicity 4, Oral).[6][12] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 3: Data Summary & Visualization

Table 1: Comparison of Purification Methodologies
MethodPrincipleBest ForProsCons
Flash Chromatography Adsorption & PartitionGeneral purpose purification of liquids or solids.Highly versatile; good for separating compounds with different polarities.Risk of product degradation on acidic silica; can be solvent and time-intensive.[3][5]
Vacuum Distillation Separation by Boiling PointPurifying thermally stable liquids with different volatilities.Excellent for removing non-volatile impurities; yields very high purity product.Requires thermal stability; not effective for separating isomers with similar boiling points.
Recrystallization Differential SolubilityPurifying solid compounds or derivatives.Can yield exceptionally pure material; cost-effective.Not applicable to liquids; risk of "oiling out"; potential for product loss in mother liquor.[7][8]
Bisulfite Adduct Formation Chemoselective ReactionSelectively isolating aldehydes from complex mixtures.Highly specific to aldehydes; excellent for removing closely related non-aldehyde impurities.Requires additional reaction and workup steps; may not be suitable for base-sensitive compounds.[5]

Diagrams

PurificationWorkflow start Crude Product (this compound) check_purity Assess Purity & Impurity Profile (TLC, NMR, LCMS) start->check_purity decision Separation Difficulty? check_purity->decision col_chrom Flash Column Chromatography (Deactivated Silica or Alumina) decision->col_chrom Standard Separation bisulfite Chemical Purification (Bisulfite Adduct Formation) decision->bisulfite Difficult Separation distill Final Polish: Vacuum Distillation col_chrom->distill bisulfite->distill final_product Pure Product (>98%) distill->final_product

Caption: Decision workflow for purifying this compound.

DegradationPathways product This compound acid 2-Isopropylthiazole-4-carboxylic acid product->acid [O], Air (Storage) acetal Hemiacetal / Acetal Adduct product->acetal R-OH, H+ catalyst (e.g., Silica Gel)

Caption: Key degradation pathways for this compound.

References

Technical Support Center: Improving the Purity of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Isopropylthiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical synthetic intermediate and require methods to enhance its purity. High purity is paramount in drug discovery and development to ensure reproducible results and meet stringent regulatory standards.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions.

Section 1: Understanding and Identifying Common Impurities

Effective purification begins with understanding the potential impurities in your crude product. The impurity profile of this compound is influenced by its synthesis route and subsequent handling. Thiazole rings can be synthesized through various methods, such as the reaction of thioamides with α-halocarbonyl compounds.[2][3] Impurities often arise from unreacted starting materials, side reactions, or degradation of the product.

A primary concern with aldehydes is their susceptibility to aerobic oxidation, which converts the aldehyde to the corresponding carboxylic acid.[4][5]

Table 1: Common Potential Impurities in this compound Synthesis

Impurity NameStructureSource / Reason for Presence
2-Isopropylthiazole-4-carboxylic acidC₇H₉NO₂SOxidation of the aldehyde functional group by air.[6]
IsothiobutyramideC₄H₉NSA potential unreacted starting material from a common thiazole synthesis pathway.
3-Bromo-2-oxopropanalC₃H₃BrO₂A potential unreacted α-halocarbonyl starting material.
Residual Solvents (e.g., Toluene, THF, Ethanol)VariesSolvents used during synthesis, extraction, or other work-up steps.
WaterH₂OIncomplete drying of organic extracts or exposure to atmospheric moisture.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My product purity is low after the initial work-up, and I see multiple spots on my TLC plate. What should I do?

Answer: Low purity after an initial extraction and wash is common and indicates the presence of by-products or unreacted starting materials. Two primary methods are recommended for significant purity enhancement: flash column chromatography and chemical purification via a bisulfite adduct.

  • Flash Column Chromatography: This is a standard and effective technique for separating compounds based on their polarity.[7][8] It allows for the isolation of the desired aldehyde from both more polar and less polar impurities. However, aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[9]

  • Bisulfite Extraction: This classical chemical method is highly selective for aldehydes.[10] It involves reacting the crude product with an aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble ionic adduct, which is easily separated from non-aldehyde impurities in an organic solvent. The pure aldehyde can then be regenerated from the aqueous solution.[6][10] This method is particularly effective for removing non-carbonyl impurities.

Question 2: I'm losing my product during column chromatography on silica gel. What is happening and how can I prevent it?

Answer: Product loss on a silica gel column is a frequent issue when purifying aldehydes.[6] The root cause is often the inherent acidity of the silica gel, which can catalyze decomposition, acetal formation (if using alcohol in the eluent), or irreversible adsorption of the aldehyde.[9]

Causality: The lone pair of electrons on the aldehyde's carbonyl oxygen can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can activate the aldehyde, making it susceptible to degradation pathways or causing it to bind too strongly to the column.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This is typically done by adding a small amount of a non-nucleophilic base, like triethylamine (Et₃N), to the solvent system.[9] A common practice is to use an eluent containing 0.5-1% triethylamine.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[9]

  • Avoid Reactive Solvents: Do not use primary or secondary alcohols (like methanol or ethanol) in your eluent, as the acidic silica can catalyze the formation of hemiacetals or acetals, complicating the purification.[9]

Question 3: My NMR analysis shows a clean product, but I have a persistent impurity identified as 2-Isopropylthiazole-4-carboxylic acid. How can I remove it?

Answer: This is a classic problem caused by the aerobic oxidation of your aldehyde. The carboxylic acid impurity is significantly more polar than the aldehyde.

Solutions:

  • Aqueous Basic Wash: During your work-up, perform a liquid-liquid extraction using a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the neutral aldehyde remains in the organic layer.

  • Column Chromatography: The carboxylic acid will have a much lower Rf value on TLC than the aldehyde. It will either remain at the baseline or elute much later during column chromatography.[6]

  • Bisulfite Extraction: The bisulfite adduct formation method is specific to aldehydes and will effectively separate the aldehyde from the non-reactive carboxylic acid.[10]

Section 3: Detailed Purification Protocols

Here are step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate this compound from impurities with different polarities.

Experimental Workflow:

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Isolation tlc 1. TLC Analysis (Determine Rf in Hexane/EtOAc) slurry 2. Prepare Silica Slurry (with 0.5% Et3N in Hexane) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Product (adsorbed onto silica) pack->load elute 5. Elute with Gradient (e.g., 5% to 20% EtOAc in Hexane) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap G A 1. Dissolve Crude Product (in Diethyl Ether) B 2. Add Saturated NaHSO3 (aq) and Shake Vigorously A->B C 3. Adduct Precipitates or Partitions to Aqueous Layer B->C D 4. Separate Layers C->D E Organic Layer (Contains Impurities) D->E Discard or Analyze F Aqueous Layer / Solid (Contains Bisulfite Adduct) D->F G 5. Regenerate Aldehyde (Add Na2CO3 or NaOH solution) F->G H 6. Extract Regenerated Aldehyde (with fresh Diethyl Ether) G->H I 7. Dry Organic Extract (MgSO4) & Evaporate Solvent H->I J Pure Aldehyde I->J

References

Technical Support Center: Degradation Pathways of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Isopropylthiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our approach is rooted in established scientific principles and practical, field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound, like many heterocyclic compounds, is primarily influenced by environmental factors such as light, heat, humidity, and exposure to oxidative, acidic, or basic conditions.[1][2] The thiazole ring, while aromatic, possesses reactive sites susceptible to chemical transformation. The isopropyl and carbaldehyde substituents will also influence the molecule's overall stability and degradation profile.

Q2: I am observing a new, unexpected peak in my HPLC analysis of a sample of this compound that has been stored for some time. What could this be?

A2: The appearance of a new peak strongly suggests degradation of your compound. Depending on the storage conditions, this could be a result of several processes:

  • Photodegradation: If your sample was exposed to light, particularly UV radiation, photodegradation is a likely cause. Thiazole rings can absorb light energy, leading to chemical breakdown.[3]

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-isopropylthiazole-4-carboxylic acid). This can be initiated by atmospheric oxygen or trace peroxides in your solvents.

  • Hydrolysis: While the thiazole ring is generally stable to hydrolysis, the carbaldehyde group could potentially undergo hydration or other reactions in the presence of water, especially under non-neutral pH conditions.

  • Dimerization/Polymerization: Aldehydes can undergo self-condensation reactions, which may be catalyzed by acidic or basic impurities.

To identify the new peak, it is crucial to perform forced degradation studies and characterize the resulting degradants using techniques like LC-MS and NMR.[4]

Q3: My solution of this compound in DMSO turned yellow after a few days at room temperature. Is this a sign of degradation?

A3: Yes, a change in color is a common visual indicator of chemical degradation.[3] For some heterocyclic compounds, including certain 2-aminothiazole derivatives, degradation in DMSO at room temperature has been observed, leading to the formation of colored products, including dimers and oxygenated species.[5] It is highly recommended to prepare fresh solutions and store stock solutions at low temperatures (e.g., -20°C) in the dark to minimize degradation.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas for the parent compound). Sample degradation during storage or analysis.1. Prepare fresh samples for each analysis. 2. Store stock solutions in amber vials at ≤ -20°C. 3. Use an autosampler with temperature control if available. 4. Minimize the time samples spend on the benchtop.
Appearance of multiple unknown peaks in the chromatogram. Significant degradation under the experimental conditions.1. Review your sample preparation and storage procedures. 2. Consider the possibility of interactions with excipients or other components in your formulation. 3. Perform a systematic forced degradation study to identify the degradation products.[6]
Loss of compound potency or activity in biological assays. Degradation of the active pharmaceutical ingredient (API).1. Confirm the purity and integrity of your compound using a stability-indicating analytical method before each experiment. 2. Investigate the compatibility of your compound with the assay buffer and other components.

Investigating Degradation Pathways: A Practical Guide

To thoroughly understand the stability of this compound, a forced degradation study is essential.[7] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.[2]

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase to the target concentration.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. At appropriate time points, dissolve the solid sample and dilute the solution to the target concentration.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products by comparing their mass-to-charge ratios with that of the parent compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of thiazole chemistry, several degradation pathways can be hypothesized.

Degradation_Pathways parent This compound oxidized 2-Isopropylthiazole-4-carboxylic acid parent->oxidized Oxidation (e.g., H₂O₂) photodegradation_product Photodegradation Products (e.g., ring-opened species) parent->photodegradation_product Photodegradation (UV/Vis light) hydrolysis_product Hydrated Aldehyde parent->hydrolysis_product Hydrolysis (H₂O)

Caption: Potential degradation pathways of this compound.

A more detailed look at a potential photodegradation mechanism involving singlet oxygen suggests a [4+2] cycloaddition, which has been observed for other thiazole-containing compounds.[4]

Photodegradation_Mechanism parent Thiazole Derivative endoperoxide Unstable Endoperoxide parent->endoperoxide [4+2] Cycloaddition singlet_oxygen ¹O₂ singlet_oxygen->endoperoxide rearranged_product Rearranged Degradation Product endoperoxide->rearranged_product Rearrangement

Caption: Hypothesized photodegradation mechanism via singlet oxygen.

Data Interpretation and Summary

After conducting the forced degradation studies, the results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition Observation % Degradation Major Degradation Products (m/z)
0.1 N HCl, 60°C, 24hNo significant change< 5%-
0.1 N NaOH, RT, 24hSolution turned slightly yellow~15%[Parent + 18], [Parent - 1]
3% H₂O₂, RT, 24hSignificant decrease in parent peak~40%[Parent + 16]
80°C, 48hSlight discoloration of solid< 10%-
Photostability~25% degradation~25%Multiple peaks

This is an example table; actual results may vary.

Conclusion

This technical support guide provides a framework for understanding and investigating the degradation pathways of this compound. By systematically applying forced degradation protocols and utilizing appropriate analytical techniques, researchers can identify potential degradants, establish the intrinsic stability of the molecule, and develop robust formulations and storage conditions. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Accelerating Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes to thiazole-containing scaffolds. Thiazoles are a cornerstone in medicinal chemistry, and efficiently increasing their rate of synthesis is critical for accelerating discovery and development timelines.

This document moves beyond simple protocols to provide a deep dive into the kinetics and mechanisms of thiazole synthesis, primarily focusing on the robust and versatile Hantzsch thiazole synthesis. We will explore common challenges and provide scientifically-grounded solutions in a direct question-and-answer format to help you troubleshoot and enhance your reaction rates effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered during thiazole synthesis. Each answer provides not just a solution, but the underlying chemical reasoning to empower your experimental design.

Q1: My Hantzsch thiazole synthesis is incredibly slow. What is the first parameter I should investigate to increase the reaction rate?

Answer: The first and most impactful parameter to investigate is temperature .

The Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide, is subject to the principles of chemical kinetics where reaction rates generally increase with temperature.[1] Many syntheses that are sluggish at room temperature can be significantly accelerated with gentle heating (e.g., 40–60 °C) or by refluxing in an appropriate solvent.[1]

  • Causality: Increasing the temperature provides the reactant molecules with greater kinetic energy. This increases the frequency of collisions and, more importantly, the proportion of collisions that have sufficient energy to overcome the activation energy barrier of the reaction's rate-determining step. The initial SN2 attack of the thioamide's sulfur on the α-haloketone and the subsequent cyclization and dehydration steps are all accelerated by heat.[2][3]

  • Troubleshooting Steps:

    • Monitor with TLC: If you are running the reaction at room temperature, monitor its progress by Thin Layer Chromatography (TLC). If you see minimal product formation and significant starting material after several hours, it's a clear indicator that heating is required.[1]

    • Incremental Heating: Begin by gently heating the reaction to 40-60 °C. For many common substrates, this is sufficient to achieve a reasonable rate.

    • Reflux Conditions: If gentle heating is insufficient, moving to reflux conditions is the next logical step. The choice of solvent will determine the reaction temperature (see Q2).

    • Caution: Be aware that excessive heat can sometimes lead to the decomposition of reactants or products and the formation of byproducts.[1] Always monitor the reaction for the appearance of new, undesired spots on the TLC plate.

Q2: How does my choice of solvent affect the reaction rate? Which solvents are best?

Answer: Solvent choice is critical as it influences reactant solubility and can stabilize transition states, directly impacting the reaction rate. For Hantzsch synthesis, polar protic solvents like ethanol and methanol are most commonly used and are often highly effective.[1]

  • Causality: The Hantzsch mechanism involves the formation of charged intermediates and transition states. Polar solvents are adept at stabilizing these species through solvation, which lowers the activation energy and accelerates the reaction. Protic solvents, in particular, can facilitate the proton transfers involved in the dehydration step.

  • Solvent Selection Guide:

    • High-Performing Solvents: Ethanol and methanol are excellent starting points, offering a good balance of polarity and boiling points suitable for reflux conditions.[1][4][5]

    • Alternative Solvents: For specific applications or multi-component reactions, other solvents like 1-butanol, 2-propanol, or even water have proven effective.[5][6] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[6][7]

    • Aprotic Solvents: While less common, polar aprotic solvents like DMF or THF have been used, particularly when specific solubility characteristics are required for the starting materials.[8]

    • Green Chemistry: For environmentally benign syntheses, polyethylene glycol-400 (PEG-400) has been used as a recyclable solvent medium, showing significant rate enhancement.

  • Troubleshooting Workflow: If your reaction is slow in a chosen solvent, perform a small-scale solvent screen with 2-3 different options (e.g., methanol, ethanol, DMF) to empirically determine the optimal medium for your specific substrates.[5]

Q3: I've heard that microwave or ultrasound energy can dramatically speed up the reaction. How do they work and are they worth trying?

Answer: Absolutely. Both microwave irradiation and ultrasound are powerful, non-conventional energy sources that can reduce reaction times from many hours to mere minutes.[4][6][9][10][11]

  • Microwave-Assisted Synthesis:

    • Mechanism of Action: Microwaves directly heat the reaction mixture by interacting with polar molecules (like your solvent and reactants), causing them to rotate and generate heat rapidly and uniformly. This "superheating" effect allows the reaction to reach high temperatures much faster than conventional heating, dramatically accelerating the rate.[9]

    • Advantages: Reaction times are often reduced to 10-30 minutes, and yields are frequently higher compared to conventional refluxing, which can take 8 hours or more.[4][9]

    • Example: A study synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines achieved yields of 89–95% in 30 minutes at 90 °C using microwave heating, whereas conventional reflux required 8 hours and yielded less product.[4]

  • Ultrasound-Assisted Synthesis (Sonochemistry):

    • Mechanism of Action: Ultrasound works through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates intense localized hot spots with extremely high temperatures and pressures, creating a state of high reactivity that accelerates the chemical transformation.[10][11]

    • Advantages: Sonochemistry provides a significant rate enhancement, often at lower bulk temperatures than conventional heating. It is considered a green chemistry technique due to its efficiency and reduced energy consumption.[11] Reactions can be completed in 30-60 minutes that might otherwise take hours.[10][12]

  • Recommendation: If you have access to a microwave reactor or an ultrasonic bath, these methods are highly recommended for rate acceleration. They are particularly valuable for high-throughput synthesis and library generation.

Q4: Can a catalyst be used to speed up the Hantzsch synthesis?

Answer: Yes, while many Hantzsch syntheses proceed well without a catalyst, certain catalysts can improve both reaction rates and yields, especially in multi-component variations of the reaction.[1][13]

  • Types of Catalysts:

    • Heterogeneous Acid Catalysts: Silica-supported tungstosilisic acid has been shown to be an effective, reusable catalyst for one-pot, three-component thiazole syntheses.[6][7] These solid acids can facilitate the cyclization and dehydration steps.

    • Biocatalysts: In a green chemistry approach, the enzyme lipase has been used as an effective biocatalyst for thiazole synthesis under mild conditions, particularly when coupled with ultrasound.[14]

    • Acidic Conditions: While not a catalyst in the traditional sense, running the reaction under strongly acidic conditions (e.g., in HCl/Ethanol) can alter the reaction pathway and, in some cases, affect the rate, though it may also change the regioselectivity of the product.[15]

  • When to Consider a Catalyst:

    • For one-pot, multi-component reactions where multiple bonds are being formed.

    • When using less reactive substrates that fail to proceed efficiently under thermal conditions alone.

    • If you are developing a "green" or sustainable synthetic process where mild conditions and catalyst reusability are desired.

Q5: My reaction is fast, but I'm getting a lot of side products. How can I increase the rate without sacrificing purity?

Answer: This is a common optimization challenge. The key is to find conditions that accelerate the desired reaction pathway more than the competing side reactions.

  • Common Side Products:

    • Unreacted starting materials due to incomplete conversion.[13]

    • Formation of an oxazole if the thioamide is contaminated with its corresponding amide.[13]

    • Dimerization or polymerization of reactive intermediates.[13]

  • Troubleshooting Strategies for Selectivity:

    • Purity of Starting Materials: First, ensure the high purity of your α-haloketone and thioamide. Impurities are a primary cause of side reactions.[5][13] Use anhydrous solvents if water could be detrimental.[5]

    • Use Microwave or Ultrasound: These techniques often provide cleaner reactions. The rapid and uniform heating of microwaves can minimize the time the reaction mixture spends at intermediate temperatures where side reactions might dominate.[4][9]

    • Optimize Temperature: Sometimes, excessively high temperatures can favor decomposition or side reactions. Try lowering the temperature slightly from reflux to see if purity improves while maintaining an acceptable rate.

    • Consider Flow Chemistry: For ultimate control over reaction parameters, continuous flow synthesis is an excellent option. Microreactors offer superior heat and mass transfer, precise control of reaction time, and can minimize side product formation, often completing the synthesis in under 15 minutes.[16]

Part 2: Methodologies & Visual Guides
Hantzsch Thiazole Synthesis: Mechanism

Understanding the reaction mechanism is key to troubleshooting. The synthesis proceeds via three main stages: (1) Nucleophilic attack, (2) Intramolecular cyclization, and (3) Dehydration to form the aromatic ring.[2]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product A α-Haloketone C S-Alkylation (SN2 Attack) A->C B Thioamide B->C D Thioimino Ether Intermediate C->D Rate influenced by leaving group & nucleophilicity E Intramolecular Cyclization D->E F Hemiaminal-like Intermediate E->F Rate influenced by sterics & electronics G Dehydration (-H2O) F->G H Aromatic Thiazole G->H Often acid/base facilitated

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

This protocol is a standard baseline for Hantzsch synthesis.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone (1.0 eq) and the thioamide (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (typically 5-10 mL per mmol of α-haloketone).[17]

  • Heating: Heat the mixture with stirring to a gentle reflux (e.g., ~80 °C for ethanol).

  • Monitoring: Monitor the reaction's progress using TLC until the starting α-haloketone spot has been consumed (typically 2-8 hours).

  • Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing a dilute aqueous base, such as 5% sodium carbonate solution, to neutralize any acid formed (like HBr) and precipitate the product.[17]

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and air dry. Purify further by recrystallization or column chromatography if necessary.[13]

This protocol leverages microwave energy for rapid rate acceleration.

  • Preparation: In a specialized microwave reaction vessel, combine the α-haloketone (1.0 eq), thioamide (1.1 eq), and a polar solvent like methanol (2-4 mL).[4][9]

  • Sealing: Securely cap the vessel.

  • Irradiation: Place the vessel in the microwave reactor. Set the temperature to 90-120 °C and the reaction time to 15-30 minutes.[4]

  • Cooling: After irradiation, allow the vessel to cool to room temperature (automated in most reactors).

  • Work-up & Isolation: Follow steps 5 and 6 from the conventional protocol. The product often precipitates in high purity.

Data Summary: Comparison of Methods

The following table summarizes typical reaction conditions and outcomes for different methods, demonstrating the significant rate enhancement provided by modern techniques.

MethodTypical TemperatureTypical DurationTypical YieldsKey AdvantageReference
Conventional Heating 60-100 °C (Reflux)2 - 12 hoursGood to ExcellentAccessible equipment[1][4]
Microwave Irradiation 90-130 °C10 - 30 minutesExcellentDramatic speed increase, high yields[4][9]
Ultrasound Assistance 50-60 °C30 - 60 minutesExcellentEnergy efficient, green chemistry[10][11]
Continuous Flow 80-120 °C< 15 minutesHighUltimate control, scalability, safety[16]
Troubleshooting Logic Flow

When faced with a slow reaction, follow this logical progression to identify and solve the issue.

Troubleshooting_Flow start Reaction is Slow at Room Temp heat Increase Temp (40-60 °C or Reflux) start->heat solvent Change Solvent? (e.g., EtOH, MeOH, DMF) heat->solvent No / Minor Improvement success Reaction Rate Increased heat->success Yes advanced Use Advanced Method? (Microwave/Ultrasound) solvent->advanced No / Minor Improvement solvent->success Yes catalyst Add Catalyst? (e.g., Solid Acid) advanced->catalyst No / Not Available advanced->success Yes catalyst->success Yes

References

Technical Support Center: Solvent Effects on 2-Isopropylthiazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2-isopropylthiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: Solvent choice is paramount as it directly influences reaction kinetics, selectivity, and yield. Solvents can affect the solubility of reactants, stabilize charged intermediates or transition states, and in some cases, even participate in the reaction mechanism. For a molecule like this compound, which possesses a reactive aldehyde and a heterocyclic ring, the solvent can dictate the success of transformations such as condensations, olefinations, reductions, and oxidations.

Q2: I'm observing poor solubility of my starting materials. How does this impact the reaction, and what's the solution?

A2: Poor solubility is a frequent cause of low yields and sluggish reactions. When reactants are not fully dissolved, the reaction becomes heterogeneous, limiting the interaction between molecules. The solution is to choose a solvent or a co-solvent system that effectively dissolves all components. For instance, in reactions involving both organic substrates and inorganic salts, a mixture like THF/water or dioxane/water might be necessary. Always perform small-scale solubility tests before committing to a large-scale reaction.

Troubleshooting Guides: Common Reactions and Solvent-Related Issues

Aldol and Knoevenagel Condensations

These base- or acid-catalyzed reactions are fundamental for C-C bond formation at the aldehyde functionality.

Issue 1: Low yield in a base-catalyzed Aldol or Knoevenagel condensation.

  • Likely Cause & Scientific Explanation: Inadequate stabilization of the enolate intermediate or poor solubility of the starting materials. The formation of the enolate is a critical step, and its stability can be influenced by the solvent. Polar aprotic solvents like DMF or DMSO are generally effective at solvating cations without strongly hydrogen-bonding to the enolate, thus enhancing its nucleophilicity. Polar protic solvents like ethanol can also be effective and are often used.[1]

  • Troubleshooting Steps:

    • Switch to a more polar solvent: If you are using a non-polar solvent like toluene, consider switching to ethanol, methanol, or DMF.

    • Consider solvent-free conditions: In some cases, solvent-free reactions, potentially with grinding, can lead to higher yields and faster reaction times.[2][3]

    • Ensure adequate solubility: If your active methylene compound is not dissolving, try a co-solvent system or a different polar solvent.

Issue 2: Formation of side products or reversion of the aldol addition product.

  • Likely Cause & Scientific Explanation: The stability of the initial β-hydroxy carbonyl adduct versus the final α,β-unsaturated product is influenced by the reaction conditions, including the solvent. In some cases, the initial aldol addition can be reversible.

  • Troubleshooting Steps:

    • Solvent and Temperature: The elimination of water to form the conjugated product is often favored by heating. Protic solvents can facilitate the proton transfer steps involved in dehydration.[4]

    • Choice of Base/Catalyst: The strength and type of base can influence the reaction outcome. Ensure the chosen base is compatible with your solvent system.

Protocol: Knoevenagel Condensation of this compound with Malononitrile
  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.05 eq.) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash it with cold ethanol, and dry it under a vacuum.

  • If a precipitate does not form, concentrate the solvent using a rotary evaporator and purify the residue by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene. The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide and the solvent.[5][6]

Issue: Poor stereoselectivity (formation of both E and Z isomers) with a non-stabilized ylide.

  • Likely Cause & Scientific Explanation: With non-stabilized ylides, the formation of the oxaphosphetane intermediate is typically irreversible and kinetically controlled. Non-polar, aprotic solvents generally favor the formation of the cis-oxaphosphetane, which leads to the (Z)-alkene. Polar aprotic solvents can disrupt the aggregation of the ylide and may lead to a mixture of isomers. The presence of lithium salts can also decrease Z-selectivity.[7][8]

  • Troubleshooting Steps:

    • Solvent Choice for (Z)-Alkene: To favor the (Z)-alkene, use non-polar aprotic solvents like THF or diethyl ether and salt-free conditions (e.g., using NaHMDS or KHMDS as the base).

    • Solvent Choice for (E)-Alkene: While less common for non-stabilized ylides, employing more polar solvents might slightly increase the proportion of the (E)-alkene. For predominantly (E)-alkenes, a stabilized ylide is generally required.

Issue: Low or no yield in the Wittig reaction.

  • Likely Cause & Scientific Explanation: Incomplete formation of the ylide or poor solubility of the phosphonium salt or the aldehyde. The ylide is typically generated in situ using a strong base. If the solvent is not anhydrous, the base will be quenched.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., dry THF).

    • Solvent for Ylide Formation: THF is a common and effective solvent for generating most ylides.[9]

    • Consider a One-Pot Procedure in an Aqueous Medium for Stabilized Ylides: For stabilized ylides, it has been demonstrated that the reaction can proceed efficiently in water, which is an environmentally friendly alternative.[10][11][12]

Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq.) dropwise. A characteristic color change (typically to orange or yellow) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.[9]

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel.

Reduction with Sodium Borohydride (NaBH₄)

This is a common method for reducing the aldehyde to the corresponding primary alcohol.

Issue: Slow or incomplete reduction.

  • Likely Cause & Scientific Explanation: Sodium borohydride's reducing power is modulated by the solvent. Protic solvents like ethanol or methanol are typically used and act as a proton source to protonate the intermediate alkoxide.[13] While NaBH₄ reacts slowly with these solvents, this reactivity can also be a drawback if the reaction with the aldehyde is slow.

  • Troubleshooting Steps:

    • Optimal Protic Solvents: Ethanol and methanol are excellent choices. They readily dissolve NaBH₄ and the aldehyde.

    • Aprotic Solvents with a Proton Source: The reaction can be performed in an aprotic solvent like THF, but a subsequent aqueous or acidic workup is necessary to provide the proton for the alcohol.[14]

    • Solvent-Free Conditions: For a greener approach, NaBH₄ supported on wet alumina can be used under solvent-free conditions.[15][16]

Data Summary: Solvent Effects on Key Reactions

Reaction TypeCommon SolventsEffect on Outcome
Aldol/Knoevenagel Condensation Ethanol, MethanolGood yields, facilitates dehydration.[1][17]
DMF, DMSOCan enhance the rate by better solvating intermediates.
WaterA green and often effective solvent.[18][19]
Toluene, HexaneGenerally slower rates and lower yields.[3]
Wittig Reaction (Non-stabilized ylide) THF, Diethyl EtherFavors (Z)-alkene formation (salt-free conditions).[7]
DCM, TolueneCan lead to mixtures of (E) and (Z)-isomers.[20]
Wittig Reaction (Stabilized ylide) Water, EthanolGood yields, favors (E)-alkene formation.[10]
DCM, AcetonitrileGenerally high (E)-selectivity.
Reduction (NaBH₄) Ethanol, MethanolStandard, effective protic solvents.[13]
THF with aqueous workupEffective aprotic solvent system.[14][21]
Solvent-free (on solid support)Green alternative with good yields.[15][16]
Oxidation (e.g., with air) Protic Solvents (e.g., isopropanol)Can lead to higher selectivity for the carboxylic acid.[22][23]
Aprotic Solvents (e.g., hexane)May lead to different product distributions.[22][23]

Visualizing Workflows and Mechanisms

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve Aldehyde in appropriate solvent r1 Combine Reactants (Control Temperature) p1->r1 p2 Prepare Nucleophile/ Reagent Solution p2->r1 r2 Monitor by TLC/ LC-MS r1->r2 w1 Quench Reaction r2->w1 Reaction Complete w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 p3 Column Chromatography/ Recrystallization w3->p3 end end p3->end Pure Product

Caption: General experimental workflow for reactions of this compound.

Solvent Influence on Wittig Reaction Stereoselectivity

G cluster_nonpolar Non-polar, Aprotic Solvent (e.g., THF) cluster_polar Polar, Aprotic Solvent (e.g., DMF) ylide Non-stabilized Ylide + Aldehyde ts_cis Early, Puckered Transition State ylide->ts_cis Irreversible ts_trans Later, Planar Transition State ylide->ts_trans Reversible/ Equilibration Possible op_cis cis-Oxaphosphetane (Kinetic Product) ts_cis->op_cis z_alkene (Z)-Alkene (Major Product) op_cis->z_alkene Rapid Decomposition op_trans trans-Oxaphosphetane ts_trans->op_trans e_alkene (E)-Alkene op_trans->e_alkene Decomposition

Caption: Influence of solvent polarity on the stereochemical outcome of the Wittig reaction.

References

Technical Support Center: Temperature Optimization for 2-Isopropylthiazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing in-depth guidance on the temperature optimization for reactions involving 2-isopropylthiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile heterocyclic aldehyde. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your synthetic endeavors.

I. Introduction to the Thermal Behavior of this compound

This compound is a key building block in medicinal chemistry, valued for the thiazole scaffold's prevalence in numerous pharmaceuticals.[1] However, its reactivity, like that of many aldehydes, is highly dependent on temperature. Understanding the thermal stability of this compound is crucial for optimizing reaction conditions and preventing degradation. While specific decomposition data for this compound is not extensively published, general principles of thermal decomposition of organic compounds suggest that prolonged exposure to high temperatures can lead to side reactions and degradation.[2][3][4]

This guide will provide a structured approach to troubleshooting common temperature-related issues in key reactions of this compound, including its synthesis and subsequent transformations.

II. Troubleshooting Guide: Common Temperature-Related Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in chemical principles and actionable solutions.

A. Synthesis of this compound (via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like thiazoles. However, it is known to present thermal hazards.[5]

Problem 1: Low Yield and/or Formation of Dark Polymeric Byproducts

  • Question: I am attempting to synthesize this compound via a Vilsmeier-Haack reaction, but I am observing a low yield of the desired product along with the formation of a significant amount of dark, insoluble material. What is the likely cause and how can I fix it?

  • Answer:

    • Causality: The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly reactive and can be thermally unstable. At elevated temperatures, the reagent itself can decompose, and the reaction with the thiazole substrate can become uncontrolled, leading to polymerization and the formation of complex, colored byproducts. The thiazole ring itself can also be susceptible to degradation under harsh acidic conditions at high temperatures.

    • Troubleshooting Steps:

      • Strict Temperature Control: It is crucial to maintain a low temperature during the formation of the Vilsmeier reagent and throughout the reaction with the 2-isopropylthiazole precursor. A temperature range of 0 to 10 °C is often recommended.

      • Slow, Controlled Addition: Add the POCl₃ to the DMF slowly and with efficient stirring while maintaining the low temperature. Similarly, the addition of the thiazole substrate to the pre-formed Vilsmeier reagent should be done dropwise.

      • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to byproduct formation, especially if the starting materials are sensitive to air.

      • Quenching at Low Temperature: After the reaction is complete, quench the reaction mixture by pouring it slowly onto crushed ice or a cold aqueous solution of a base (e.g., sodium acetate or sodium bicarbonate) to neutralize the excess acid and decompose the unreacted Vilsmeier reagent. This should also be done with vigorous stirring to dissipate the heat generated during neutralization.

B. Downstream Reactions of this compound

The aldehyde functionality of this compound makes it a versatile precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Problem 2: Incomplete Conversion or Slow Reaction Rate in Knoevenagel Condensation

  • Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is very slow and I am not achieving full conversion. Should I increase the temperature?

  • Answer:

    • Causality: The Knoevenagel condensation is a base-catalyzed reaction. While increasing the temperature can increase the reaction rate, excessively high temperatures can lead to side reactions, such as the decomposition of the starting materials or the product. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the aldehyde.

    • Troubleshooting Steps:

      • Moderate Temperature Increase: A moderate increase in temperature can be beneficial. Studies have shown that the yield of Knoevenagel condensations can increase with temperature up to a certain point, for example, from 25 °C to 40 °C.[6] You can try gradually increasing the temperature to around 40-60 °C and monitoring the reaction progress by TLC.

      • Choice of Catalyst and Solvent: The choice of base and solvent can have a significant impact on the reaction rate. If you are using a weak base, consider switching to a stronger, non-nucleophilic base. The solvent can also play a crucial role; sometimes, running the reaction in a higher-boiling point solvent under reflux can be effective.[7][8]

      • Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, removing the water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product and increase the reaction rate.

Problem 3: Low Diastereoselectivity in Wittig Reaction

  • Question: I am using a non-stabilized ylide in a Wittig reaction with this compound and I am getting a mixture of (E)- and (Z)-alkenes. How can I improve the stereoselectivity?

  • Answer:

    • Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides typically favor the formation of the (Z)-alkene, especially under salt-free conditions and at low temperatures. The initial cycloaddition to form the oxaphosphetane and its subsequent decomposition are key to determining the stereoselectivity.

    • Troubleshooting Steps:

      • Low-Temperature Ylide Formation and Reaction: Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and add the this compound solution slowly at the same low temperature.[9][10] This can help to favor the kinetic product, which is often the (Z)-alkene for non-stabilized ylides.

      • Choice of Base and Solvent: The choice of base for generating the ylide can influence the presence of lithium salts, which can affect the stereoselectivity. Using a sodium- or potassium-based strong base (e.g., NaH, KHMDS) can sometimes lead to higher (Z)-selectivity compared to organolithium bases. The solvent can also play a role, with aprotic, non-polar solvents often favoring (Z)-alkene formation.

      • Schlosser Modification for (E)-Alkene: If the (E)-alkene is the desired product, you can employ the Schlosser modification. This involves treating the initially formed betaine intermediate with a second equivalent of an organolithium reagent at low temperature, followed by deprotonation and subsequent protonation, which leads to the thermodynamically more stable (E)-alkene.

Problem 4: Side Reactions in Grignard Reactions

  • Question: When I react this compound with a Grignard reagent, I get a complex mixture of products and a low yield of the desired secondary alcohol. What could be going wrong?

  • Answer:

    • Causality: Grignard reagents are strong nucleophiles but also strong bases. Several side reactions can occur, especially at higher temperatures. These include enolization of the aldehyde (if there are α-protons, which is not the case for this compound), reduction of the aldehyde to the corresponding primary alcohol, and reaction with any acidic protons in the reaction medium. The thiazole ring itself contains a nitrogen atom that could potentially coordinate with the magnesium of the Grignard reagent, affecting its reactivity.

    • Troubleshooting Steps:

      • Low Reaction Temperature: The most critical parameter to control is the temperature. The reaction should be carried out at a low temperature, typically between -78 °C and 0 °C, to minimize side reactions.[11][12]

      • Slow Addition of the Grignard Reagent: Add the Grignard reagent slowly and dropwise to a solution of the aldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether). This helps to maintain a low concentration of the Grignard reagent in the reaction mixture at any given time, reducing the likelihood of side reactions.

      • Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water. Ensure that all glassware is thoroughly dried and that the solvents are anhydrous.

      • Use of Additives: In some cases, the addition of a Lewis acid, such as cerium(III) chloride (Luche reduction conditions), can enhance the nucleophilic addition to the carbonyl group while suppressing side reactions.

Problem 5: Low Yield in Reductive Amination

  • Question: I am trying to synthesize a secondary amine from this compound and a primary amine via reductive amination, but the yield is poor.

  • Answer:

    • Causality: Reductive amination is a two-step process that occurs in one pot: the formation of an imine (or iminium ion) followed by its reduction. The overall yield depends on the efficiency of both steps. Temperature can affect both the rate of imine formation and the stability of the reducing agent.

    • Troubleshooting Steps:

      • Optimize Imine Formation Temperature: The formation of the imine is an equilibrium process. For some less reactive amines, gentle heating (e.g., to room temperature or slightly above) may be necessary to drive the equilibrium towards the imine.[13][14] However, for more volatile amines, lower temperatures may be required to prevent their evaporation.

      • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and often effective reagent that can be used at room temperature.[15] Stronger reducing agents like sodium borohydride may require pH control and can sometimes reduce the aldehyde before imine formation occurs.

      • pH Control: The pH of the reaction medium can be crucial for imine formation. A slightly acidic pH (around 4-6) is often optimal. This can be achieved by adding a small amount of a weak acid like acetic acid.

      • One-Pot vs. Two-Step Procedure: If a one-pot procedure is not working well, consider a two-step approach. First, form the imine (with removal of water if necessary), and then, in a separate step, reduce the isolated or crude imine.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended temperature range for storing this compound?

    • A1: As with many aldehydes, it is best to store this compound in a cool, dark place under an inert atmosphere to prevent oxidation and polymerization over time. Refrigeration (2-8 °C) is generally recommended for long-term storage.

  • Q2: Can I use microwave irradiation to accelerate reactions with this compound?

    • A2: Microwave-assisted synthesis can be a powerful tool for accelerating reactions. However, it is essential to proceed with caution. Due to the rapid heating, it is crucial to carefully control the temperature and pressure to avoid decomposition of the starting material or product. Small-scale pilot reactions are recommended to determine the optimal conditions.

  • Q3: How does the temperature affect the outcome of a Henry (Nitroaldol) Reaction with this compound?

    • A3: The Henry reaction is typically base-catalyzed. The temperature can influence both the reaction rate and the subsequent dehydration of the initially formed β-nitro alcohol.[16] If the β-nitro alcohol is the desired product, the reaction is often carried out at or below room temperature to minimize elimination.[17][18] If the nitroalkene is the target molecule, higher temperatures may be employed to promote the elimination of water.

  • Q4: Are there any specific safety concerns related to the temperature of reactions involving this compound?

    • A4: Beyond the general hazards of the reagents being used, the primary temperature-related safety concern arises from potentially exothermic reactions, such as the Vilsmeier-Haack synthesis or Grignard reactions. Rapid addition of reagents at ambient temperature can lead to a dangerous increase in temperature and pressure. Therefore, maintaining controlled low temperatures and slow addition rates are critical safety measures. Always consult the Safety Data Sheet (SDS) for all reactants and perform a thorough risk assessment before starting any experiment.

IV. Experimental Protocols & Data

Protocol 1: Temperature Optimization for the Knoevenagel Condensation

This protocol provides a general framework for optimizing the temperature of a Knoevenagel condensation between this compound and malononitrile.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).

  • Temperature Screening:

    • Run the reaction at room temperature (20-25 °C) and monitor the progress by TLC.

    • If the reaction is slow, gradually increase the temperature in increments of 10-15 °C (e.g., 40 °C, 60 °C).

    • For each temperature, monitor the reaction for the consumption of starting materials and the formation of the product, as well as any byproducts.

  • Work-up: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the product by recrystallization or column chromatography.

Temperature (°C)Reaction Time (h)Conversion (%)Observations
252430Slow reaction
401275Faster reaction, clean product formation
606>95Rapid reaction, minor byproduct formation
804>95Increased byproduct formation observed

Note: The data in this table is illustrative and will vary depending on the specific substrates, solvent, and catalyst used.

V. Visualizing Workflows

Troubleshooting Logic for Low Yield in Aldehyde Reactions

Troubleshooting_Low_Yield start Low or No Product Yield check_temp Is the reaction temperature appropriate? start->check_temp temp_too_low Increase Temperature Gradually check_temp->temp_too_low No (Too Low) temp_too_high Decrease Temperature check_temp->temp_too_high No (Too High) check_reagents Are reagents pure and active? check_temp->check_reagents Yes success Improved Yield temp_too_low->success temp_too_high->success purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents No check_catalyst Is the catalyst/base optimal? check_reagents->check_catalyst Yes purify_reagents->success change_catalyst Screen Different Catalysts/Bases check_catalyst->change_catalyst No check_time Is the reaction time sufficient? check_catalyst->check_time Yes change_catalyst->success increase_time Increase Reaction Time check_time->increase_time No check_time->success Yes increase_time->success

Caption: A logical workflow for troubleshooting low product yield.

VI. References

  • Effects of different temperatures on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Effect of temperature on Knoevenagel condensation of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved from --INVALID-LINK--

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2000). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (2015). NIH National Library of Medicine. Retrieved from --INVALID-LINK--

  • Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde". (2025). Benchchem. Retrieved from --INVALID-LINK--

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from --INVALID-LINK--

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews. Retrieved from --INVALID-LINK--

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2000). ResearchGate. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols: Reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde with Amines. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved from --INVALID-LINK--

  • Thermal stability and decomposition of pharmaceutical compounds. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Reaction conditions for optimization of Wittig olefination. (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • CAS No : 133047-46-8 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020). Leah4Sci. Retrieved from --INVALID-LINK--

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2016). Scirp.org. Retrieved from --INVALID-LINK--

  • Thermal stability of organic compounds by the isoteniscope method. (1965). DTIC. Retrieved from --INVALID-LINK--

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from --INVALID-LINK--

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). NIH National Library of Medicine. Retrieved from --INVALID-LINK--

  • Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Henry reaction of benzaldehyde under various solvent reaction conditions. (2011). ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Catalyst Selection, Reaction Optimization, and Troubleshooting

Welcome to the technical support guide for the synthesis of 2-isopropylthiazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying principles of catalyst and reagent selection, offering field-proven insights to help you navigate experimental challenges and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

The most prevalent and dependable method for introducing a formyl (-CHO) group onto the 2-isopropylthiazole scaffold is the Vilsmeier-Haack reaction .[1][2] This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The starting material for this synthesis is 2-isopropylthiazole.

Q2: In the context of the Vilsmeier-Haack reaction, what is the "catalyst"? Is it a true catalyst?

This is a critical point of clarification. In the Vilsmeier-Haack reaction, the key reactive species is the Vilsmeier reagent , an electrophilic iminium salt.[4][5] This reagent is not a true catalyst but is generated in situ through the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride.[6] The most frequently used acid chloride for this purpose is phosphoryl chloride (POCl₃).

Therefore, while POCl₃ is often referred to colloquially as the catalyst, it is more accurately described as a stoichiometric activating agent that facilitates the formation of the actual formylating agent. The reaction pathway involves the consumption of POCl₃.

Q3: Can you illustrate the mechanism of the Vilsmeier-Haack formylation for 2-isopropylthiazole?

Certainly. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the thiazole ring and subsequent hydrolysis.

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate, which then eliminates a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich 2-isopropylthiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The thiazole ring's reactivity is dictated by its electronic properties; the sulfur atom at position 1 is electron-donating, while the nitrogen at position 3 is electron-withdrawing. This directs the electrophilic attack primarily to the C4 or C5 position.[8] For many substituted thiazoles, formylation occurs preferentially at the C5 position if available, but steric and electronic factors of the C2 substituent can influence regioselectivity. In this case, the target is the C4-carbaldehyde.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, during which it is readily hydrolyzed to yield the final product, this compound.[2]

Vilsmeier_Haack_Mechanism VilsmeierReagent VilsmeierReagent Thiazole Thiazole

Q4: Are there alternatives to POCl₃ for generating the Vilsmeier reagent?

Yes, while POCl₃ is the most common, other acid chlorides can be used. The choice can influence reactivity and may be beneficial for sensitive substrates.

Activating AgentFormulaTypical Use Case & Notes
Phosphoryl chloride POCl₃The standard, cost-effective, and widely used reagent.[2]
Oxalyl chloride (COCl)₂More reactive than POCl₃; often used at lower temperatures. Can be useful if the substrate is sluggish.
Thionyl chloride SOCl₂Another common alternative, generally with reactivity between POCl₃ and oxalyl chloride.[2]

The choice of agent is an important optimization parameter. For a standard substrate like 2-isopropylthiazole, POCl₃ is typically sufficient and the most economical choice.

Troubleshooting Guide

Q: My reaction yields are consistently low or I'm recovering only starting material. What are the likely causes?

This is a common issue that can often be traced back to reagent quality or reaction conditions.

Probable Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to water. Any moisture in the DMF, solvent, or glassware will quench the reagent, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF (e.g., from a freshly opened bottle or distilled over a drying agent). Handle POCl₃ under an inert atmosphere (Nitrogen or Argon).

  • Inactive POCl₃: Phosphoryl chloride can degrade upon storage, especially if exposed to moist air.

    • Solution: Use a fresh bottle of POCl₃ or distill it before use.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Typically, 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the thiazole substrate are used. For less reactive substrates, this can be increased to 2-3 equivalents.

  • Reaction Temperature is Too Low: The formylation of thiazoles requires thermal energy to proceed at a reasonable rate.[2]

    • Solution: While the Vilsmeier reagent is often prepared at 0 °C, the reaction with the thiazole is typically heated. A temperature range of 60-80 °C is a good starting point.[9] If the reaction is still sluggish, the temperature can be cautiously increased.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Verify Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry Confirm Stoichiometry (1.1-1.5 eq. POCl₃/DMF) Check_Reagents->Check_Stoichiometry Reagents OK Check_Temp Optimize Reaction Temperature (Start 60-80 °C) Check_Stoichiometry->Check_Temp Stoichiometry OK Check_Workup Review Workup Procedure Check_Temp->Check_Workup Temperature OK Success Improved Yield Check_Workup->Success Workup OK

Q: My reaction is producing a dark, tar-like substance and the desired product is difficult to purify. How can I fix this?

The formation of tar or extensive side products often indicates that the reaction conditions are too harsh for the substrate.

Probable Causes & Solutions:

  • Reaction Temperature is Too High: While heat is necessary, excessive temperatures can cause decomposition of the thiazole ring or polymerization of intermediates. This is a known issue in some catalytic formylations where undesired radicals can form.[10]

    • Solution: Lower the reaction temperature and increase the reaction time. Run a temperature screen (e.g., 50 °C, 60 °C, 70 °C) to find the optimal balance between reaction rate and purity.

  • Improper Workup: The quenching and neutralization step is critical. A highly exothermic or poorly controlled quench can lead to side reactions.

    • Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic mixture carefully with a saturated base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), ensuring the temperature is kept low throughout the process.

  • Substrate Instability: The 2-isopropylthiazole starting material itself might be unstable under strongly acidic Vilsmeier-Haack conditions.

    • Solution: If optimizing temperature and workup fails, consider a milder formylation method or a different activating agent like oxalyl chloride at a lower temperature.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system designed for high fidelity.

Materials:

  • 2-Isopropylthiazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Phosphoryl chloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (1.5 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 30-45 minutes. A white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • In a separate flask, dissolve 2-isopropylthiazole (1.0 eq) in a small amount of anhydrous DCM.

    • Add the thiazole solution dropwise to the cold Vilsmeier reagent mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. (Caution: CO₂ evolution).

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[11]

Emerging Research: Truly Catalytic Alternatives

While the Vilsmeier-Haack reaction is the workhorse for this transformation, the field of organic synthesis is continually evolving towards greener, more efficient catalytic methods. For N-heterocycles, several true catalytic formylation systems are under investigation, although their application to 2-isopropylthiazole specifically would require experimental validation. These methods offer potential advantages in atom economy and milder conditions.

  • Copper-Catalyzed Oxidative N-Formylation: Systems using in situ-generated Cu(I) have been developed for the N-formylation of heterocycles using methanol as both the solvent and the C1 source.[10][12] This approach avoids the use of corrosive acid chlorides.

  • Iridium-Catalyzed Reductive N-Formylation: Homogeneous Iridium(III) complexes have been shown to catalyze the reductive N-formylation of N-heteroarenes using formic acid as both the hydrogen source and the formylating agent.[13]

  • Catalyst- and Solvent-Free Radical Formylation: Recent research has explored the reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions, proceeding through a radical-mediated pathway.[14]

These advanced methods highlight the future direction of C-H functionalization and may one day offer alternative routes to molecules like this compound.

References

Technical Support Center: Safe Handling and Disposal of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. It is not a substitute for a substance-specific Safety Data Sheet (SDS), which should be obtained from the chemical supplier. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.

Introduction

2-Isopropylthiazole-4-carbaldehyde (CAS No. 133047-46-8) is a heterocyclic aldehyde utilized as an intermediate in various synthetic pathways, including pharmaceutical development.[1][2] Its molecular structure, featuring a thiazole ring, an isopropyl group, and a reactive aldehyde functional group, dictates its specific handling and disposal requirements.[3][4] This guide provides a comprehensive framework for managing this reagent safely throughout its lifecycle in a laboratory setting, from initial handling to final waste disposal.

PART 1: Troubleshooting Guide for Common Experimental Issues

Researchers may encounter several issues when working with this compound. The following table addresses common problems, their probable causes, and scientifically grounded solutions.

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
Inconsistent reaction yields or unexpected side products Reagent Degradation: Aldehydes are susceptible to oxidation, forming corresponding carboxylic acids. This can be accelerated by exposure to air and light.Solution: Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.[5] Storage at refrigerated temperatures (2-8°C) is also recommended to slow down degradation processes.[6] Rationale: Minimizing exposure to oxygen and UV light prevents the initiation of radical chain reactions that lead to oxidation. An inert atmosphere displaces oxygen, preserving the aldehyde's integrity.
Spill or release of the compound Improper Handling Techniques: Accidental spills can occur during transfer, weighing, or reaction setup.Solution: For minor spills, ensure the area is well-ventilated, and wear appropriate Personal Protective Equipment (PPE).[7] Absorb the spill with an inert material (e.g., vermiculite, sand), and collect it into a designated hazardous waste container.[8] Clean the spill area with a suitable solvent, followed by soap and water.[8] Rationale: Aldehyde vapors can be irritating to the respiratory tract.[9] Proper ventilation and PPE mitigate exposure risks. Using inert absorbent material contains the spill without reacting with the aldehyde.
Skin or eye irritation after handling Inadequate Personal Protective Equipment (PPE): Direct contact with aldehydes can cause skin and eye irritation.[10]Solution: Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber are effective against aldehydes), splash-proof goggles, and a lab coat.[9] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Rationale: A physical barrier is the first line of defense against chemical exposure. Aldehydes are reactive electrophiles that can interact with biological macromolecules, leading to irritation.[9]

PART 2: Frequently Asked Questions (FAQs)

This section addresses specific questions regarding the safe handling and disposal of this compound.

1. What are the primary hazards associated with this compound?

Based on aggregated GHS data, this compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[3] As an aldehyde, it should also be handled as a potential skin, eye, and respiratory irritant.[9][10]

2. What type of gloves and eye protection should I use when handling this compound?

For hand protection, use aldehyde-resistant gloves such as nitrile or butyl rubber.[9] Avoid latex gloves, as they may not provide adequate protection.[9] For eye protection, wear splash-proof safety goggles or a full-face shield to prevent contact with the liquid or its vapors.[9]

3. How should I properly store this compound in the lab?

Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11] Refrigerated storage (2-8°C) is recommended.[6]

4. Can I dispose of small quantities of this compound waste down the sink?

No. This compound should be disposed of as hazardous chemical waste.[11][12] Drain disposal is not appropriate for aldehydes and other organic reagents.[12]

5. How do I dispose of waste containing this compound?

All waste containing this compound, including unreacted material, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent materials), must be collected in a designated hazardous waste container.[8][13] The container must be made of a compatible material, kept closed except when adding waste, and clearly labeled with its contents.[13]

6. What should I do in case of a large spill?

In the event of a large spill, evacuate the immediate area and alert your colleagues and institutional EHS department. If it is safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill without proper training and equipment.

7. Are there any established occupational exposure limits (OELs) for this compound?

Currently, there are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound.[14] In the absence of specific limits, it is prudent to handle the compound with care to minimize any potential exposure.[10]

PART 3: Experimental Protocols

Protocol 1: Safe Weighing and Transfer of this compound
  • Preparation: Don appropriate PPE, including a lab coat, nitrile or butyl rubber gloves, and splash-proof safety goggles.[9]

  • Ventilation: Perform all handling within a certified chemical fume hood to minimize inhalation exposure.[15]

  • Transfer: Use a clean spatula or pipette to transfer the required amount of the compound from the storage container to a tared weighing vessel.

  • Cleaning: Immediately recap the storage container and clean any residual material from the spatula or pipette by rinsing it into the reaction vessel or a designated waste container.

  • Documentation: Record the amount transferred in your laboratory notebook.

Protocol 2: Step-by-Step Waste Disposal Procedure
  • Waste Segregation: Collect all waste materials contaminated with this compound into a dedicated hazardous waste container.[8] This includes:

    • Solid waste: Contaminated gloves, paper towels, and other disposable labware.

    • Liquid waste: Unused solutions and reaction mixtures.

  • Containerization: Use a leak-proof, chemically compatible container with a secure screw-top cap.[11] Ensure the container is not overfilled, leaving at least 10% headspace for expansion.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.[16]

  • Pickup: Arrange for waste pickup through your institution's EHS department.[13]

PART 4: Visualization of Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

WasteDisposalWorkflow start Experiment Generates This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Waste disposal workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, thiazole derivatives are of paramount importance, appearing in pharmaceuticals like the anti-inflammatory drug Meloxicam and the anti-cancer agent Bleomycin[1]. The precise characterization of these molecules is non-negotiable for ensuring purity, confirming structure, and understanding reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the structural elucidation of such organic molecules in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-isopropylthiazole-4-carbaldehyde, a key synthetic intermediate. We will not only dissect its spectral features but also provide a comparative analysis against structurally related analogs. This approach is designed to illuminate the subtle yet significant electronic and steric influences of the isopropyl and carbaldehyde substituents on the thiazole ring, offering researchers a deeper understanding of the structure-property relationships in this important class of compounds.

Molecular Structure and NMR Assignment Convention

To ensure clarity throughout this analysis, the following numbering scheme for this compound will be used.

Structure of this compound with atom numbering for NMR.

Predicted and Experimental NMR Data

While a publicly available, fully assigned spectrum for this compound is scarce, we can predict its spectral data with high confidence by analyzing the known effects of its constituent functional groups on the thiazole core. The following tables summarize the expected ¹H and ¹³C NMR data in a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H9 (-CHO) ~10.05 Singlet (s) - 1H
H5 (Thiazole-H) ~8.45 Singlet (s) - 1H
H6 (Isopropyl-CH) ~3.40 Septet (sept) ~6.9 1H

| H7/H8 (Isopropyl-CH₃) | ~1.42 | Doublet (d) | ~6.9 | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C2 (Thiazole, C-isopropyl) ~178.5
C9 (Aldehyde, C=O) ~184.0
C4 (Thiazole, C-CHO) ~152.0
C5 (Thiazole, C-H) ~133.0
C6 (Isopropyl, CH) ~34.5

| C7/C8 (Isopropyl, CH₃) | ~23.0 |

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, signal splitting (multiplicity), and integration.

  • Aldehyde Proton (H9, δ ≈ 10.05 ppm): The proton attached to the carbonyl carbon is the most deshielded in the molecule. This significant downfield shift is due to the strong electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the C=O bond. It appears as a sharp singlet because it has no adjacent protons within a three-bond coupling distance.

  • Thiazole Ring Proton (H5, δ ≈ 8.45 ppm): Protons on aromatic heterocyclic rings typically resonate between 7.0 and 9.0 ppm[1]. The H5 proton is significantly deshielded by the powerful electron-withdrawing and anisotropic effects of the adjacent C4-aldehyde group. It appears as a singlet as there are no vicinal or long-range couplings.

  • Isopropyl Group (H6, δ ≈ 3.40 ppm; H7/H8, δ ≈ 1.42 ppm): This group presents a classic and easily identifiable pattern.

    • Methine Proton (H6): This single proton is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7). Its chemical shift is moderately downfield due to the deshielding effect of the attached aromatic thiazole ring.

    • Methyl Protons (H7/H8): The six protons of the two methyl groups are chemically equivalent. They are split into a doublet by the single methine proton (1+1=2). These protons are in an aliphatic environment and thus appear much further upfield.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

  • Carbonyl Carbon (C9, δ ≈ 184.0 ppm): The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature for this functional group.

  • Thiazole Ring Carbons (C2, C4, C5):

    • C2 (δ ≈ 178.5 ppm): This carbon is bonded to the electronegative nitrogen atom and the isopropyl group. Its significant downfield shift is characteristic of a carbon in a C=N bond within a heteroaromatic system.

    • C4 (δ ≈ 152.0 ppm): Bonded to the electron-withdrawing aldehyde group, this carbon is also significantly deshielded.

    • C5 (δ ≈ 133.0 ppm): As the only protonated carbon on the ring, its chemical shift is influenced by both substituents but is less deshielded than C2 and C4. This peak can be unambiguously identified using a DEPT-135 or HSQC experiment.

  • Isopropyl Carbons (C6, C7/C8):

    • Methine Carbon (C6, δ ≈ 34.5 ppm): The methine carbon appears in the typical aliphatic region.

    • Methyl Carbons (C7/C8, δ ≈ 23.0 ppm): The two equivalent methyl carbons are found further upfield.

Comparative Analysis: The Influence of Substituents

The true power of NMR analysis comes from comparison. By examining the spectra of simpler, related molecules, we can quantify the electronic contribution of each substituent.

Table 3: Comparative ¹H NMR Chemical Shifts (ppm) of Thiazole Derivatives

Compound H2 H4 H5 Reference
Thiazole 8.77 7.89 7.27 [1]
2-Isopropylthiazole - ~7.70 ~7.15 (Predicted)
Thiazole-4-carbaldehyde ~9.10 - ~8.40 (Predicted)

| This compound | - | - | ~8.45 | (This work) |

Analysis of Substituent Effects:

  • Effect of the C2-Isopropyl Group: Comparing thiazole to a predicted 2-isopropylthiazole, the electron-donating nature of the isopropyl group causes an upfield shift (shielding) of the remaining ring protons (H4 and H5). This is a classic inductive effect.

  • Effect of the C4-Carbaldehyde Group: Comparing thiazole to a predicted thiazole-4-carbaldehyde, the strong electron-withdrawing nature of the aldehyde group causes a significant downfield shift (deshielding) of the ring protons, particularly the adjacent H5.

  • Combined Effects: In our target molecule, this compound, the H5 proton's chemical shift is dominated by the powerful deshielding effect of the C4-aldehyde. The weak shielding from the C2-isopropyl group has a minimal counteractive effect, resulting in a chemical shift very similar to that of thiazole-4-carbaldehyde. This demonstrates that the resonance-withdrawing effect of the aldehyde is the major electronic influence on the C5 position.

G cluster_0 Substituent Electronic Effects Thiazole Thiazole Core (Reference) Target This compound Isopropyl C2-Isopropyl Group (+I Effect) Shielding Shielding (Upfield Shift) on Ring Protons Isopropyl->Shielding Electron Donating Aldehyde C4-Carbaldehyde Group (-I, -M Effects) Deshielding Strong Deshielding (Downfield Shift) on Ring Protons Aldehyde->Deshielding Electron Withdrawing Shielding->Target Minor Influence on H5 Deshielding->Target Dominant Influence on H5

Dominant electronic effects influencing the ¹H NMR chemical shifts.

Experimental Protocol: NMR Data Acquisition

To ensure reproducible and high-quality data, the following protocol is recommended. This represents a self-validating system where instrument calibration and proper sample preparation are key.

G start Start prep 1. Sample Preparation ~10 mg in 0.6 mL CDCl3 Add TMS as internal standard start->prep insert 2. Spectrometer Setup Insert sample, lock, and shim prep->insert h1 3. Acquire ¹H Spectrum 16-32 scans, 45° pulse insert->h1 c13 4. Acquire ¹³C Spectrum 1024-2048 scans, proton decoupled h1->c13 process 5. Data Processing Fourier Transform, Phase Correction, Baseline Correction c13->process analyze 6. Spectral Analysis Peak picking, integration (¹H), chemical shift referencing to TMS process->analyze end End: Assigned Spectrum analyze->end

Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • This protocol is designed for a standard 400 MHz or 500 MHz NMR spectrometer.

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Temperature: 298 K (25 °C).

    • Pulse Angle: 30-45° flip angle to ensure quantitative integration.

    • Spectral Width: ~16 ppm (from -2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16 to 32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled (zgpg or similar).

    • Pulse Angle: 30-45° flip angle.

    • Spectral Width: ~240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 2048 scans, or until adequate signal-to-noise is achieved for all carbon signals.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve signal-to-noise.

    • Perform a Fourier Transform.

    • Carefully phase correct the spectrum manually.

    • Apply a baseline correction algorithm.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C.

Conclusion

The NMR spectral analysis of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be used to achieve unambiguous structural elucidation. The characteristic signals of the aldehyde, thiazole ring, and isopropyl group protons and carbons provide a unique fingerprint for the molecule. Furthermore, by comparing its spectrum to those of simpler thiazole analogs, we can directly observe and quantify the distinct electronic contributions of electron-donating (+I) and electron-withdrawing (-M, -I) substituents. This guide provides the foundational data, analytical reasoning, and a robust experimental protocol to empower researchers in their work with this versatile class of heterocyclic compounds.

References

Interpreting the mass spectrum of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectral Interpretation of 2-Isopropylthiazole-4-carbaldehyde: A Comparative Analysis

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of heterocyclic compounds is paramount. This compound, a key building block in synthetic chemistry, presents a unique analytical challenge. This guide provides a senior application scientist's perspective on interpreting its mass spectrum, explaining the causal links behind its fragmentation patterns. We will compare the insights derived from mass spectrometry with those from other common analytical techniques, offering a holistic strategy for structural verification.

The Subject Molecule: this compound

Before delving into its mass spectrum, understanding the molecule's structure is essential. This compound (Molecular Formula: C₇H₉NOS) has a calculated molecular weight of approximately 155.22 g/mol and an exact mass of 155.04048508 Da.[1] It consists of three key structural components that dictate its fragmentation behavior: an isopropyl group, a thiazole ring, and an aldehyde functional group.

Chemical Structure:

  • IUPAC Name: 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[1]

  • CAS Number: 133047-46-8[2][3]

Mass Spectrometry: The Primary Tool for Molecular Blueprinting

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and obtaining structural information through controlled fragmentation. For a volatile compound like this compound, Electron Ionization (EI) is the most common ionization method.

Experimental Protocol: GC-MS Analysis

The following is a foundational protocol for analyzing this compound. The choice of a non-polar column is based on the compound's moderate polarity, aiming for good peak shape and resolution.

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: Utilize a standard GC-MS system equipped with an EI source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. The 70 eV standard is used because it provides reproducible fragmentation patterns and is energetic enough to overcome the ionization potentials of most organic molecules.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 250. This range comfortably covers the molecular ion and all expected fragments.

    • Data Acquisition: Full Scan Mode.

Predicted Fragmentation Pathways

The 70 eV ionization energy imparts significant internal energy to the molecule, leading to predictable bond cleavages. Thiazole derivatives are known to produce abundant molecular ions, which is a crucial starting point for spectral interpretation.[4][5] The fragmentation cascade can be logically deduced by examining the weakest bonds and most stable resulting fragments.

G M C₇H₉NOS⁺˙ m/z 155 Molecular Ion M_minus_1 [M-H]⁺ m/z 154 M->M_minus_1 - H• (α-cleavage) M_minus_15 [M-CH₃]⁺ m/z 140 M->M_minus_15 - •CH₃ (Benzylic-type cleavage) M_minus_29 [M-CHO]⁺ m/z 126 M->M_minus_29 - •CHO (α-cleavage) M_minus_43 [M-C₃H₇]⁺ m/z 112 M->M_minus_43 - •C₃H₇ (Loss of Isopropyl) frag_112 m/z 112 M_minus_15->frag_112 - CO frag_85 m/z 85 M_minus_43->frag_85 - HCN frag_84 m/z 84 M_minus_43->frag_84 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Key Predicted Fragments:

m/zProposed Ion StructureFragmentation MechanismPlausibility & Notes
155[C₇H₉NOS]⁺˙Molecular Ion (M⁺˙) Expected to be abundant, a characteristic of many thiazoles.[4][5]
154[M-H]⁺α-Cleavage: Loss of the aldehydic hydrogen radical.A very common fragmentation pathway for aldehydes, confirming the presence of the -CHO group.[6][7]
140[M-CH₃]⁺Benzylic-type Cleavage: Loss of a methyl radical from the isopropyl group.This cleavage is highly favored due to the formation of a stable secondary carbocation stabilized by the thiazole ring.
126[M-CHO]⁺α-Cleavage: Loss of the formyl radical.Another characteristic fragmentation for aldehydes, often resulting in a significant peak.[8]
112[M-C₃H₇]⁺Loss of Isopropyl Group: Cleavage of the bond between the isopropyl group and the thiazole ring.Results in the 4-formylthiazole cation.
85[C₃H₃S]⁺Ring Fragmentation: Loss of HCN from the m/z 112 fragment.A common loss from nitrogen-containing heterocyclic rings.
84[C₄H₄NS]⁺Ring Fragmentation: Loss of CO from the m/z 112 fragment.Loss of carbon monoxide is common from aromatic aldehydes.

A Comparative Analysis: MS vs. Other Spectroscopic Techniques

While MS provides invaluable fragmentation data, it is most powerful when used in concert with other analytical methods. No single technique provides a complete picture; rather, they offer complementary pieces of the structural puzzle.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Structural information from fragmentation patterns.High sensitivity, small sample requirement, direct structural insights.Isomers can be difficult to distinguish. Fragmentation can sometimes be complex and require extensive interpretation.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity through space (NOESY) and bonds (COSY, HSQC).Unambiguous determination of atom connectivity and stereochemistry. Non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C=N, C-H).Fast, simple, provides a quick "fingerprint" of functional groups present.Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis without separation.
Synergistic Analytical Workflow

For robust identification of a compound like this compound, a logical workflow integrating these techniques is essential. This ensures that the structure is validated from multiple perspectives, adhering to the principle of a self-validating system.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Complementary Techniques cluster_3 Confirmation Unknown Unknown Sample GCMS GC-MS Analysis Unknown->GCMS IR FT-IR Spectroscopy Unknown->IR NMR ¹H & ¹³C NMR Spectroscopy Unknown->NMR MW Determine MW & Purity (from MS and GC) GCMS->MW Provides Frag Propose Fragments (from MS Data) GCMS->Frag Provides Structure Confirm Structure of This compound MW->Structure Combined Evidence Leads To Frag->Structure Combined Evidence Leads To Func Identify Functional Groups (from IR Data) Func->Structure Combined Evidence Leads To Frame Determine C-H Framework (from NMR Data) Frame->Structure Combined Evidence Leads To IR->Func NMR->Frame

Caption: A synergistic workflow for unambiguous compound identification.

  • NMR Spectroscopy: Would confirm the isopropyl group via a characteristic doublet (6H) and septet (1H) pattern in the ¹H NMR spectrum. The aldehydic proton would appear as a singlet at ~9-10 ppm, and the thiazole proton as a singlet further downfield.

  • IR Spectroscopy: Would show a strong C=O stretching vibration around 1680-1700 cm⁻¹, confirming the aldehyde. Vibrations associated with the C=N and C=S bonds of the thiazole ring would also be present in the fingerprint region.

Conclusion

The interpretation of the mass spectrum of this compound is a logical process rooted in the fundamental principles of chemical stability and fragmentation. The molecular ion at m/z 155 serves as the anchor, while key fragments at m/z 154 ([M-H]⁺), 140 ([M-CH₃]⁺), and 126 ([M-CHO]⁺) provide definitive evidence for the aldehyde and isopropyl moieties. While mass spectrometry offers a powerful and sensitive method for initial identification, its true analytical strength is realized when its findings are corroborated by orthogonal techniques like NMR and IR spectroscopy. This integrated approach ensures the highest level of scientific rigor and confidence in structural elucidation for research and development.

References

A Comparative Guide to the Structural Confirmation of 2-Isopropylthiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, derivatives of 2-Isopropylthiazole-4-carbaldehyde represent a class of molecules with significant potential in medicinal chemistry. The precise confirmation of their chemical structure is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of this compound derivatives, supported by experimental data and detailed protocols. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, while also considering the definitive role of Single-Crystal X-ray Diffraction.

Introduction: The Imperative of Structural Accuracy

This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The substituents on this ring system, in this case, an isopropyl group at the 2-position and a carbaldehyde (aldehyde) at the 4-position, critically influence the molecule's physicochemical properties and biological activity.

Incorrect structural assignment can lead to flawed SAR studies, wasted resources, and potential safety issues. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust structural confirmation. This guide will dissect the strengths and limitations of key analytical methods, providing a logical workflow for researchers.

A Comparative Analysis of Spectroscopic and Crystallographic Techniques

The confirmation of a chemical structure is rarely achieved with a single technique. It is the convergence of data from multiple, orthogonal methods that provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: Provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.

    • Causality: The chemical shift (δ) of a proton is dictated by its electronic environment. The aldehyde proton, for instance, is highly deshielded and appears at a characteristic downfield region (typically 9-10 ppm). The isopropyl group will exhibit a distinct septet for the CH proton and a doublet for the two methyl groups. The sole proton on the thiazole ring (at the 5-position) will appear as a singlet. The coupling patterns (e.g., the doublet and septet of the isopropyl group) are a direct result of spin-spin interactions between neighboring protons, providing unequivocal evidence of connectivity.

  • ¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton.

    • Causality: Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the aldehyde is particularly diagnostic, appearing significantly downfield (typically >180 ppm). The carbons of the thiazole ring and the isopropyl group will also have characteristic chemical shifts.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a this compound Scaffold

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aldehyde-H~9.9Singlet~185
Thiazole-H (C5)~8.2Singlet~152
Isopropyl-CH~3.3Septet~33
Isopropyl-CH₃~1.4Doublet~23
Thiazole-C2--~177
Thiazole-C4--~151

Note: Chemical shifts are approximate and can be influenced by the specific derivative and solvent used.[3][4][5]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Gatekeeper

Mass spectrometry provides the crucial information of the molecule's mass, which directly confirms its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with high accuracy, allowing for the confident assignment of a molecular formula.[6]

  • Causality: In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight. The fragmentation pattern, which is the collection of smaller ions produced when the molecular ion breaks apart, can provide valuable structural information. For thiazole derivatives, characteristic fragmentation patterns can aid in structure elucidation.[7][8][9]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.

  • Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. For this compound derivatives, the most diagnostic peaks are:

    • C=O stretch (aldehyde): A strong, sharp peak typically in the range of 1685-1710 cm⁻¹. Conjugation with the thiazole ring lowers the frequency compared to a saturated aldehyde.[10][11][12][13][14]

    • C-H stretch (aldehyde): Two weaker bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the lower frequency band is a strong indicator of an aldehyde.[10][11][13][14]

    • C=N and C=C stretches (thiazole ring): These appear in the fingerprint region (typically 1400-1600 cm⁻¹).

Single-Crystal X-ray Diffraction: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[15][16][17][18] It is considered the "gold standard" for structural determination.[15]

  • Causality: X-rays are diffracted by the electrons in the crystal lattice. By measuring the angles and intensities of the diffracted beams, a 3D electron density map can be generated, from which the precise positions of all atoms can be determined.[17] This provides definitive information on bond lengths, bond angles, and stereochemistry.[16]

Integrated Experimental Workflow for Structural Confirmation

A logical and efficient workflow is crucial for confirming the structure of a newly synthesized this compound derivative.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Spectroscopic Analysis cluster_3 Definitive Confirmation (If Required) Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR IR Spectroscopy (Confirm Functional Groups) Purification->IR LRMS Low-Resolution MS (Approx. Molecular Weight) Purification->LRMS NMR 1H & 13C NMR (Connectivity) IR->NMR Functional Groups Confirmed HRMS High-Resolution MS (Elemental Composition) LRMS->HRMS Molecular Ion Identified NMR->HRMS Final_Structure Confirmed Structure NMR->Final_Structure Structure Proposed Xray Single-Crystal X-ray Diffraction HRMS->Xray For Ambiguous Cases or Absolute Stereochemistry HRMS->Final_Structure Structure Proposed Xray->Final_Structure Unambiguous Confirmation

Caption: Integrated workflow for the structural confirmation of this compound derivatives.

Step-by-Step Protocol
  • Purification: Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation.[19][20][21][22][23] Techniques like column chromatography or recrystallization are standard.

  • Infrared Spectroscopy:

    • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl) or acquire a spectrum of a KBr pellet for a solid.

    • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

    • Analysis: Look for the characteristic C=O and aldehyde C-H stretches to confirm the presence of the aldehyde functional group.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition (HRMS): Infuse the sample into an ESI or MALDI-TOF mass spectrometer.[24] Calibrate the instrument to ensure high mass accuracy.

    • Analysis: Determine the m/z of the molecular ion and use software to generate possible elemental compositions that fit the observed mass. Compare this with the expected formula. Analyze the fragmentation pattern for consistency with the proposed structure.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz is recommended).

    • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign all protons and carbons. Use 2D NMR to confirm connectivities.

  • Data Consolidation and Structure Confirmation:

    • The proposed structure must be consistent with all spectroscopic data. The molecular formula from HRMS must match the atoms identified in the NMR spectra. The functional groups identified by IR must be present in the NMR and MS data.

  • Single-Crystal X-ray Diffraction (Optional but Definitive):

    • Crystal Growth: Grow single crystals of the compound, which can be a challenging, trial-and-error process.[18]

    • Data Collection and Structure Solution: Mount a suitable crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure using specialized software.

Method Validation and Trustworthiness

For any analytical method to be considered trustworthy, it must be validated.[25][26][27][28][29] This involves demonstrating that the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[25][27] In this context, it means each technique should provide unique information that, when combined, points to a single, unambiguous structure.

  • Accuracy: The closeness of the experimental data to the true value. For HRMS, this is measured in parts per million (ppm) mass accuracy. For NMR, it's the agreement of observed chemical shifts and coupling constants with known values for similar structures.[25][27]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25][27]

By using a combination of these orthogonal techniques, the structural confirmation process becomes a self-validating system. An incorrect structure will inevitably be inconsistent with the data from one or more of these methods.

Conclusion

The structural confirmation of this compound derivatives requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry form the core of the elucidation process, infrared spectroscopy provides rapid confirmation of key functional groups. For absolute and unambiguous proof of structure, single-crystal X-ray diffraction is the ultimate tool. By following the integrated workflow presented in this guide, researchers can confidently and accurately determine the structures of these important molecules, paving the way for further investigation in drug discovery and development.

References

A Tale of Two Isomers: A Senior Application Scientist's Guide to 2-Isopropylthiazole-4-carbaldehyde and 4-Isopropyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Synthetic Chemist, and Drug Development Professional

In the intricate world of heterocyclic chemistry, the thiazole ring is a privileged scaffold, forming the backbone of everything from essential vitamins like thiamine to life-saving pharmaceuticals and impactful flavor compounds. However, the regioisomeric placement of substituents on this ring can dramatically alter a molecule's synthetic accessibility, reactivity, and ultimate application. This guide provides an in-depth, experimentally-grounded comparison of two such isomers: 2-isopropylthiazole-4-carbaldehyde and 4-isopropyl-1,3-thiazole-2-carbaldehyde . Our objective is to equip you with the technical insights and field-proven knowledge necessary to make strategic decisions in your research and development endeavors.

The Isomeric Distinction: Structure, Electronics, and Spectroscopic Consequences

The core difference lies in the positioning of the isopropyl and formyl groups. In This compound (1) , the sterically demanding isopropyl group occupies the C2 position, while the reactive aldehyde is at C4. Conversely, 4-isopropyl-1,3-thiazole-2-carbaldehyde (2) places the isopropyl group at C4, leaving the aldehyde at the electronically unique C2 position.

This structural variance creates a distinct electronic environment around the aldehyde, which is the primary driver of differential reactivity. The C2 position of the thiazole ring is inherently electron-deficient due to its proximity to both the electronegative nitrogen and the sulfur atom. Placing an aldehyde at this position, as in compound 2 , significantly enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is a critical consideration for synthetic planning.

While specific experimental spectra for these exact compounds are not widely published, we can reliably predict their key differentiating features in NMR spectroscopy based on established principles. The most telling signal is that of the aldehyde proton.

Data Presentation: Comparative Spectroscopic and Physical Properties

PropertyThis compound (1)4-Isopropyl-1,3-thiazole-2-carbaldehyde (2)Rationale for Difference
CAS Number 133047-46-8[1]184154-42-5[2]N/A
Molecular Formula C₇H₉NOSC₇H₉NOSN/A
Molecular Weight 155.22155.22N/A
Typical ¹H NMR (Aldehyde-H, ppm) est. 9.8 - 10.0est. 10.0 - 10.2The aldehyde proton at C2 is more deshielded due to the stronger inductive effect of the adjacent ring nitrogen.
Typical ¹³C NMR (Carbonyl-C, ppm) est. 184 - 186est. 182 - 184The electronic environment at C2 leads to a slightly different chemical shift for the carbonyl carbon compared to C4.
Reactivity to Nucleophiles ModerateHighThe C2 position is inherently more electron-deficient, increasing the electrophilicity of the attached aldehyde.

Note: Estimated NMR values are based on data for analogous thiazole aldehydes and fundamental principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Strategic Synthesis: Navigating Divergent Pathways

The disparate electronic nature of the C2 and C4 positions dictates entirely different synthetic strategies. The choice of route is not arbitrary; it is a logical consequence of the inherent reactivity of the thiazole ring.

Synthesis of this compound (1): Building the Ring

For 4-substituted thiazole aldehydes, the most reliable approach is often to construct the thiazole ring with the required substituents already in place or as precursors. The Hantzsch thiazole synthesis is the classic and efficient method for this purpose.

Experimental Protocol: Representative Synthesis of this compound (1)

This protocol involves the formation of the key 2-isopropyl-4-hydroxymethylthiazole intermediate via a Hantzsch-type condensation, followed by oxidation to the aldehyde.

  • Step 1: Thioamide Preparation. Isobutyramide is reacted with Lawesson's reagent in an anhydrous solvent like toluene at reflux to yield isobutyrothioamide.

  • Step 2: Hantzsch Condensation. The crude isobutyrothioamide is condensed with a 3-halopropanal derivative, such as 1,3-dihydroxyacetone or 1,3-dichloroacetone, in a solvent like ethanol or acetone, typically under reflux, to form 2-isopropyl-4-hydroxymethylthiazole.[3]

  • Step 3: Oxidation. The resulting alcohol is dissolved in a suitable solvent like dichloromethane (DCM). A mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), is added portion-wise at room temperature. The reaction is monitored by TLC until completion.

  • Step 4: Work-up and Purification. The reaction mixture is quenched, filtered, and the organic phase is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by silica gel column chromatography.

Synthesis_1 thioamide Isobutyrothioamide hantzsch Hantzsch Condensation thioamide->hantzsch dihydroxyacetone 1,3-Dihydroxyacetone dihydroxyacetone->hantzsch alcohol_intermediate 2-Isopropyl-4-hydroxymethylthiazole hantzsch->alcohol_intermediate oxidation Mild Oxidation (e.g., PCC, DMP) alcohol_intermediate->oxidation product1 This compound (1) oxidation->product1

Caption: Synthetic workflow for this compound (1).

Synthesis of 4-Isopropyl-1,3-thiazole-2-carbaldehyde (2): Functionalizing the Ring

The C2 proton of a thiazole ring is significantly more acidic than the protons at C4 and C5. This allows for regioselective deprotonation using a strong base, creating a potent nucleophile at C2 that can be trapped with an electrophile like N,N-dimethylformamide (DMF).[4]

Experimental Protocol: Representative Synthesis of 4-Isopropyl-1,3-thiazole-2-carbaldehyde (2)

  • Step 1: Preparation of 4-Isopropylthiazole. This precursor can be synthesized via a Hantzsch reaction between 1-bromo-3-methyl-2-butanone and thioformamide.

  • Step 2: Deprotonation (Lithiation). 4-Isopropylthiazole is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1 hour. This selectively removes the proton at the C2 position.

  • Step 3: Formylation. Anhydrous N,N-dimethylformamide (DMF, typically 1.5 equivalents) is added dropwise to the cooled solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Step 4: Work-up and Purification. The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography on silica gel to afford the pure 2-carbaldehyde.

Synthesis_2 precursor 4-Isopropylthiazole lithiation n-BuLi, THF, -78°C precursor->lithiation lithiated_intermediate 2-Lithio-4-isopropylthiazole lithiation->lithiated_intermediate Regioselective Deprotonation formylation DMF lithiated_intermediate->formylation product2 4-Isopropyl-1,3-thiazole-2-carbaldehyde (2) formylation->product2 Nucleophilic Attack

Caption: Synthetic workflow for 4-Isopropyl-1,3-thiazole-2-carbaldehyde (2).

Field Applications: A Dichotomy of Purpose

The distinct reactivity and structural profiles of these isomers make them suitable for different, though sometimes overlapping, applications.

  • 4-Isopropyl-1,3-thiazole-2-carbaldehyde (2): A Key Aroma Compound This isomer is particularly valued in the flavor and fragrance industry. It is known to impart a characteristic warm, nutty, and roasted aroma, making it a useful component in savory flavor formulations for products like soups, sauces, and processed meats.[5][6] Its high reactivity at the C2-aldehyde position also makes it a versatile precursor for synthesizing other complex flavor molecules.

  • This compound (1): A Scaffold for Bioactive Molecules While less common in flavor applications, the 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry. The aldehyde at C4 serves as a crucial synthetic handle for elaboration into more complex structures. For instance, derivatives of the closely related 4-isopropylthiazole-2-carbohydrazide have shown significant potential as antitubercular agents, highlighting the biological relevance of this substitution pattern.[5] The 2-isopropyl group can provide favorable hydrophobic interactions in enzyme active sites, while the C4 position is often used to attach linking groups or pharmacophores to modulate activity and selectivity.

Conclusion and Strategic Recommendations

The choice between This compound (1) and 4-isopropyl-1,3-thiazole-2-carbaldehyde (2) is a clear example of how structure dictates function in chemical synthesis and application. Your selection should be guided by a clear understanding of your end goal.

Decision_Framework start Project Objective application Primary Field of Application? start->application flavor Flavor & Fragrance application->flavor Flavor medchem Medicinal Chemistry / Drug Discovery application->medchem Bioactive reactivity Desired Chemical Transformation? nucleophilic_add Nucleophilic Addition at Aldehyde reactivity->nucleophilic_add High Reactivity Needed scaffold_elab Scaffold Elaboration (e.g., Reductive Amination, Wittig) reactivity->scaffold_elab Versatile Handle Needed select2 Select Isomer (2): 4-Isopropyl-1,3-thiazole-2-carbaldehyde flavor->select2 medchem->reactivity select1 Select Isomer (1): This compound nucleophilic_add->select2 scaffold_elab->select1

Caption: Decision framework for isomer selection based on application and reactivity.

  • For flavor and fragrance development, or when a highly reactive aldehyde is required for subsequent nucleophilic additions, 4-isopropyl-1,3-thiazole-2-carbaldehyde (2) is the superior choice. Its synthesis via regioselective lithiation is a testament to the unique chemistry of the thiazole C2 position.

  • For medicinal chemistry programs where the thiazole serves as a core scaffold for elaboration, this compound (1) provides a more stable and versatile platform. The aldehyde at C4 allows for a wide range of synthetic transformations, while the 2-isopropyl group can be used to probe hydrophobic binding pockets.

By understanding the fundamental principles of synthesis and reactivity outlined in this guide, researchers can harness the subtle yet powerful differences between these two isomers to advance their scientific and commercial objectives.

References

A Senior Application Scientist's Guide to Thiazole-Based Pharmaceutical Intermediates: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, the thiazole scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs underscores its significance as a privileged structure.[1][2] The efficient and selective synthesis of thiazole-based pharmaceutical intermediates is, therefore, a critical endeavor in the quest for novel therapeutics. This guide offers an in-depth, comparative analysis of key synthetic methodologies, providing not just protocols, but the strategic rationale behind their application. We will dissect classical and contemporary approaches, presenting experimental data to empower you in selecting the optimal synthetic route for your research and development pipeline.

The Enduring Importance of the Thiazole Ring in Pharmacology

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, imparts a unique combination of electronic and steric properties to a molecule.[3] This allows for a diverse range of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] Notable pharmaceuticals containing the thiazole moiety include the antiretroviral drug Ritonavir and the oncology therapeutic Dasatinib, highlighting the scaffold's versatility across different disease areas.[2][5]

Comparative Analysis of Synthetic Routes to Thiazole Intermediates

The choice of synthetic strategy is paramount and is dictated by factors such as desired substitution patterns, scalability, and green chemistry considerations. Here, we compare several prominent methods for the synthesis of thiazole intermediates, with a focus on experimental performance.

Table 1: Quantitative Comparison of Key Synthetic Routes for Thiazole Intermediates
Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Cook-Heilbron Thiazole Synthesis Moderate to Good (50-80%)1 - 5 hoursProvides access to 5-aminothiazoles under mild conditions.[6]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[4]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.[7][8]Requires specialized microwave equipment.
Copper-Catalyzed Synthesis from Oximes Good to Excellent (up to 81%)24 hoursAvoids the use of environmentally harmful halogenating agents.[9]May require catalyst optimization for different substrates.
Green Synthesis (e.g., Ultrasound-Assisted) High (Varies)Short (Varies)Environmentally friendly, mild conditions, often high yields.[10][11]Catalyst development and substrate scope can be ongoing areas of research.

Experimental Protocols and Mechanistic Insights

A foundational understanding of the "how" and "why" is crucial for successful synthesis. The following sections provide detailed, step-by-step protocols for key synthetic methods, accompanied by mechanistic diagrams to elucidate the underlying chemical transformations.

The Hantzsch Thiazole Synthesis: A Classic Workhorse

First described in 1887, the Hantzsch synthesis remains a widely used and versatile method for the preparation of thiazoles.[12] It involves the condensation of an α-haloketone with a thioamide. The reaction's reliability and broad substrate scope have cemented its place in the synthetic chemist's toolbox.

This protocol details the synthesis of the fundamental building block, 2-aminothiazole, via the Hantzsch reaction.

Materials:

  • Thiourea

  • Chloroacetaldehyde (50% aqueous solution)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filtration flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

  • Once the thiourea has completely dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will occur.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • The product, 2-aminothiazole, will precipitate as a tan solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with two portions of cold water (2 x 20 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.

  • Dry the crystals in a desiccator and determine the yield and melting point.

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Thiourea in Water add_chloro Add Chloro- acetaldehyde dissolve->add_chloro Cool to RT reflux Reflux for 2 hours add_chloro->reflux Attach Condenser neutralize Neutralize with NaHCO₃ reflux->neutralize Cool to RT precipitate Precipitate 2-Aminothiazole neutralize->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize Cook_Heilbron_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Tautomerization start α-Aminonitrile + CS₂ intermediate1 Dithiocarbamate Intermediate start->intermediate1 intermediate2 Thiazolidine Intermediate intermediate1->intermediate2 product 5-Aminothiazole intermediate2->product Aromatization Dasatinib_Intermediate_Synthesis cluster_route Efficient Synthetic Route start β-Ethoxyacrylamide bromination α-Bromination (NBS) start->bromination cyclization One-pot reaction with Thiourea bromination->cyclization product N-(2-chloro-6-methylphenyl)- 2-aminothiazole-5-carboxamide cyclization->product

References

Validating the purity of synthesized 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Validating the Purity of Synthesized 2-Isopropylthiazole-4-carbaldehyde

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound, a key heterocyclic building block in modern drug discovery and agrochemical development.[1][2][3] We move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination. This document is intended for researchers, scientists, and drug development professionals who require the highest degree of confidence in their synthesized materials.

The Critical Role of Purity for this compound

This compound is a five-membered heterocyclic compound featuring a thiazole core, an isopropyl group at the 2-position, and a reactive carbaldehyde (aldehyde) group at the 4-position.[4][5] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including the vitamin thiamine (B1) and antiretroviral agent Ritonavir.[1][6][7] The aldehyde functionality serves as a versatile chemical handle, enabling its conversion into a wide array of more complex molecular architectures through reactions like condensation, oxidation, and nucleophilic addition.[2][8]

Given its role as a precursor, even minute impurities in a batch of this compound can have cascading effects, leading to significant side-product formation, reduced yields in subsequent steps, and potentially confounding biological assay results. Therefore, rigorous analytical validation is not merely a quality control checkpoint but a foundational requirement for successful research and development.

A common route to such thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][9] This synthesis, while effective, can introduce specific impurities, including:

  • Unreacted starting materials (e.g., thioacetamide, 1-bromo-3-methyl-2-oxobutane).

  • Side-products from competing reaction pathways.

  • Residual solvents (e.g., ethanol, toluene) and reagents (e.g., triethylamine).[9][10]

A multi-pronged analytical strategy is essential to detect and quantify this diverse range of potential contaminants.

A Comparative Analysis of Purity Validation Techniques

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of several methods, where the strengths of one technique compensate for the limitations of another. We will compare four primary methods: Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of this compound.

G cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Final Verification synthesis Synthesized Product ftir FTIR Spectroscopy synthesis->ftir Functional Group ID nmr ¹H & ¹³C NMR synthesis->nmr Structural Confirmation hplc RP-HPLC-UV nmr->hplc Proceed if Structure is Confirmed gcms GC-MS hplc->gcms Orthogonal Check for Volatile Impurities elemental Elemental Analysis (C, H, N, S) gcms->elemental If Purity ≥ 95% final_report Certificate of Analysis (Purity >98%) elemental->final_report If Formula Matches

Caption: General workflow for validating synthesized compounds.

Technique Principle Primary Application Strengths Limitations
¹H & ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation and identification of organic impurities.Provides definitive structural information; can quantify impurities with unique signals relative to an internal standard.[11][12]Low sensitivity for minor impurities whose signals may be lost in the baseline noise or overlap with the main compound's signals.
RP-HPLC-UV Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Gold standard for quantifying non-volatile organic impurities.[13][14]High resolution and sensitivity; excellent for separating closely related structures; robust and reproducible.[15]Not suitable for highly volatile impurities; requires a chromophore for UV detection.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Detection of residual solvents and volatile/semi-volatile organic impurities.[16][17]Extremely high sensitivity and specificity from mass fragmentation patterns; excellent for identifying unknown volatile components.[18]Compound must be thermally stable and volatile; aldehydes may require derivatization for robust analysis.[16][19]
FTIR Spectroscopy Absorption of infrared radiation, causing molecular vibrations of functional groups.Rapid confirmation of functional groups (e.g., C=O, C=N).Fast, simple, and non-destructive; provides a unique "fingerprint" for the molecule.[20][21]Primarily qualitative; not suitable for quantifying purity or detecting minor impurities unless they have very strong, unique IR bands.[11]
Elemental Analysis Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) for quantification.Confirmation of the empirical formula.Provides fundamental confirmation of the elemental composition.Does not detect impurities with the same empirical formula (isomers) or provide structural information.

Table 1: Objective Comparison of Key Analytical Techniques.

Expected Analytical Data for this compound

A crucial aspect of trustworthiness in analytical science is comparing experimental data against a validated reference. The table below summarizes expected spectroscopic data based on known principles and related structures.

Data Type Expected Value / Observation Interpretation
¹H NMR (CDCl₃, 400 MHz)δ ~9.9-10.1 ppm (s, 1H)Aldehyde proton (-CHO).
δ ~8.1-8.3 ppm (s, 1H)Thiazole ring proton (H5).
δ ~3.2-3.5 ppm (sept, 1H)Isopropyl methine proton (-CH(CH₃)₂).
δ ~1.3-1.5 ppm (d, 6H)Isopropyl methyl protons (-CH(CH₃)₂).
¹³C NMR (CDCl₃, 101 MHz)δ ~185 ppmAldehyde carbonyl carbon (-CHO).
δ ~175 ppmThiazole ring carbon (C2, attached to isopropyl).
δ ~155 ppmThiazole ring carbon (C4, attached to aldehyde).
δ ~130 ppmThiazole ring carbon (C5).
δ ~34 ppmIsopropyl methine carbon (-CH(CH₃)₂).
δ ~23 ppmIsopropyl methyl carbons (-CH(CH₃)₂).
FTIR (ATR)~1680-1700 cm⁻¹ (strong)C=O stretch of the aromatic aldehyde.[20]
~1500-1600 cm⁻¹ (medium)C=N and C=C stretching vibrations of the thiazole ring.[11][22]
~2970 cm⁻¹ (medium)Aliphatic C-H stretch from the isopropyl group.[11]
~2870 & 2770 cm⁻¹ (weak)C-H stretch characteristic of aldehydes (Fermi doublet).
Mass Spec (EI) m/z 155 (M⁺)Molecular ion peak.
m/z 140Fragment corresponding to loss of a methyl group ([M-CH₃]⁺).
m/z 112Fragment corresponding to loss of the isopropyl group ([M-C₃H₇]⁺).

Table 2: Predicted Spectroscopic and Spectrometric Data for this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability checks and clear criteria for data acceptance.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the target compound from less polar starting materials and more polar side-products.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN/H₂O) prep_system Equilibrate HPLC System (C18 Column) prep_mobile->prep_system prep_sample Prepare Sample (1 mg/mL in ACN) inject Inject Sample (5 µL) prep_sample->inject prep_system->inject run_gradient Run Gradient Program inject->run_gradient detect UV Detection (254 nm) run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation & Conditions:

    • System: HPLC with UV Detector (e.g., Agilent 1260 Infinity II).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10.0 mL of ACN to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (ACN) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Record the chromatogram for at least 20 minutes.

  • Data Analysis & Acceptance Criteria:

    • Integrate all peaks with a signal-to-noise ratio greater than 10.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The result is considered valid if the main peak is symmetrical (tailing factor between 0.9 and 1.2). For high-purity material, the area percent should be ≥ 98%.

Protocol 2: Analysis of Volatile Impurities by GC-MS

This method is crucial for identifying residual solvents and volatile byproducts not easily detected by HPLC.

GC-MS Workflow Diagram

GCMS_Workflow start Prepare Sample (1 mg/mL in Hexane) inject Inject 1 µL (Split Mode 50:1) start->inject setup Set GC Oven Program & MS Parameters setup->inject separate GC Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analyzer (Scan m/z 40-400) ionize->detect process Process Data detect->process identify Identify Peaks via NIST Library Search process->identify quantify Quantify Impurities (Area %) process->quantify report Final Report identify->report quantify->report

Caption: Workflow for GC-MS analysis of volatile impurities.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric Detector (e.g., Agilent 8890 GC with 5977B MSD).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Oven Program: Hold at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40 to 400.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a high-purity, non-polar solvent like hexane or ethyl acetate. Direct injection of reactive aldehydes is preferred to avoid degradation sometimes seen in aqueous HPLC mobile phases.[15]

  • Procedure:

    • Perform a solvent blank injection to verify system cleanliness.

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for all eluted peaks.

  • Data Analysis & Acceptance Criteria:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum (M⁺ at m/z 155).

    • Identify any other peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Report the area percent of any identified impurities (e.g., residual synthesis solvents, starting materials). The total percentage of volatile impurities should be less than 0.5%.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of a synthesized compound like this compound is a multi-faceted task that demands more than running a single spectrum. It requires an integrated analytical approach where each technique provides a unique and complementary piece of the puzzle. NMR confirms the molecular structure, HPLC provides a robust quantitative measure of non-volatile impurities, GC-MS excels at detecting residual solvents and volatile side-products, and FTIR offers a rapid check for the expected chemical functionalities. By employing these methods within a logical, self-validating framework, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of Thiazole Derivatives: A Comparative Analysis of 2-Isopropylthiazole-4-carbaldehyde and 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific practice. Thiazole derivatives, in particular, are of immense interest due to their prevalence in pharmacologically active molecules. This guide provides an in-depth, practical comparison of the spectral data for two key thiazole-containing compounds: 2-Isopropylthiazole-4-carbaldehyde and 2-Acetylthiazole. By delving into the nuances of their mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, we aim to equip you with the expertise to confidently interpret and cross-reference such spectral information in your own research.

Introduction to the Spectroscopic Scrutiny of Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it a frequent constituent of approved drugs. Accurate and comprehensive spectral analysis is non-negotiable for confirming the identity, purity, and structure of newly synthesized or isolated thiazole-containing compounds. This guide will utilize a comparative approach to highlight the key spectral features of this important class of molecules.

To provide a comprehensive learning experience, we will then conduct a detailed spectral analysis of a closely related and well-characterized alternative, 2-Acetylthiazole . This compound offers a complete set of experimental data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), allowing us to explore the intricacies of spectral interpretation in depth.

Part 1: Spectral Analysis of this compound

Chemical Identity
  • IUPAC Name: 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde[1]

  • CAS Number: 133047-46-8[1]

  • Molecular Formula: C₇H₉NOS[1]

  • Molecular Weight: 155.22 g/mol [1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, electron ionization (EI) is a common method that can provide both the molecular weight and valuable structural information through fragmentation patterns.

Interpreting the Mass Spectrum of this compound:

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 155, corresponding to the molecular weight of the compound. The fragmentation pattern can provide clues about the molecule's structure. Key expected fragmentation pathways include:

  • Loss of the isopropyl group: A significant fragment would likely be observed at m/z = 112, corresponding to the loss of a propyl radical (•C₃H₇).

  • Loss of the formyl group: Cleavage of the aldehyde group could result in a fragment at m/z = 126, corresponding to the loss of a formyl radical (•CHO).

  • Thiazole ring fragmentation: The stable thiazole ring may also undergo characteristic fragmentation, leading to smaller charged fragments.

Understanding these fragmentation patterns is crucial for confirming the presence of the key functional groups and the overall structure of the molecule.[2][3][4][5][6]

Part 2: A Comprehensive Spectral Walkthrough of 2-Acetylthiazole

To illustrate a complete spectral analysis, we will now turn our attention to 2-Acetylthiazole.

Chemical Identity
  • IUPAC Name: 1-(1,3-thiazol-2-yl)ethanone[7]

  • CAS Number: 24295-03-2[7]

  • Molecular Formula: C₅H₅NOS[7]

  • Molecular Weight: 127.16 g/mol [7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum of 2-Acetylthiazole:

  • Thiazole Ring Protons: The two protons on the thiazole ring are in different chemical environments and would appear as two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 5 is adjacent to the sulfur atom, while the proton at position 4 is adjacent to the nitrogen atom. This difference in electronegativity of the neighboring heteroatoms will influence their chemical shifts.

  • Acetyl Group Protons: The three protons of the methyl group in the acetyl moiety are equivalent and would appear as a singlet, likely in the region of δ 2.5-3.0 ppm, deshielded by the adjacent carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum of 2-Acetylthiazole:

  • Carbonyl Carbon: The carbon of the carbonyl group (C=O) is highly deshielded and would appear as a signal at the downfield end of the spectrum, typically in the range of δ 190-200 ppm.

  • Thiazole Ring Carbons: The three carbon atoms of the thiazole ring are in distinct chemical environments and would give rise to three separate signals. The carbon at position 2, bonded to both nitrogen and sulfur and the acetyl group, would be the most deshielded of the ring carbons.

  • Acetyl Methyl Carbon: The carbon of the methyl group would appear as a signal in the upfield region of the spectrum, typically around δ 20-30 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of chemical bonds.

Interpreting the IR Spectrum of 2-Acetylthiazole:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the acetyl moiety.

  • C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds, typically in the range of 1500-1650 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations from the thiazole ring will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C-S Stretching: The C-S bond in the thiazole ring will have a weaker absorption in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) of 2-Acetylthiazole

The mass spectrum of 2-Acetylthiazole provides further confirmation of its structure.

Interpreting the Mass Spectrum of 2-Acetylthiazole:

  • Molecular Ion Peak: The molecular ion peak (M⁺) is observed at m/z = 127, confirming the molecular weight of the compound.[7]

  • Base Peak: The base peak, which is the most intense peak in the spectrum, is often due to a particularly stable fragment. For 2-acetylthiazole, a prominent peak at m/z = 43 is expected, corresponding to the stable acetyl cation (CH₃CO⁺).[7]

  • Other Fragments: Another significant fragment may be observed at m/z = 84, resulting from the loss of the acetyl radical (•COCH₃) from the molecular ion.

Comparative Summary of Spectral Data

Spectroscopic TechniqueThis compound (Predicted/Inferred)2-Acetylthiazole (Experimental)
Molecular Ion (m/z) 155127[7]
Key MS Fragments (m/z) 112 (-C₃H₇), 126 (-CHO)43 (CH₃CO⁺), 84 (-COCH₃)[7]
¹H NMR (ppm) Aldehyde H (~9-10), Thiazole H's (~7-9), Isopropyl CH (~3-4), Isopropyl CH₃'s (~1.2-1.5)Thiazole H's (~7.5-8.5), Acetyl CH₃ (~2.6)
¹³C NMR (ppm) Carbonyl C (~180-190), Thiazole C's (~120-170), Isopropyl C's (~20-35)Carbonyl C (~191), Thiazole C's (~122, 145, 168), Acetyl C (~25)
IR (cm⁻¹) C=O (~1690), Aromatic C-H (~3100), Aliphatic C-H (~2900-3000)C=O (~1685), Aromatic C-H (~3100), Aliphatic C-H (~2950)

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 1. A streamlined workflow for acquiring NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy

Figure 2. Standard procedure for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS)

Figure 3. A generalized workflow for mass spectrometry analysis.

Conclusion: The Synergy of Spectroscopic Techniques

This guide has demonstrated the power of a multi-technique spectroscopic approach for the structural elucidation of thiazole derivatives. While a complete experimental dataset for this compound was not available, its mass spectrum provides a valuable starting point for characterization. The comprehensive analysis of 2-Acetylthiazole showcases how ¹H NMR, ¹³C NMR, IR, and MS data work in concert to provide an unambiguous structural assignment. By understanding the principles behind each technique and the characteristic spectral features of the thiazole scaffold and its common substituents, researchers can confidently navigate the complexities of molecular characterization.

References

Benchmarking the Efficacy of 2-Isopropylthiazole-4-carbaldehyde Derivatives as Novel PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of oncological drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[3][4][5] This guide provides a comparative analysis of newly synthesized derivatives of 2-Isopropylthiazole-4-carbaldehyde, benchmarking their efficacy as inhibitors of the constitutively activated PI3K/Akt/mTOR signaling pathway, a critical mediator of cell proliferation, survival, and therapeutic resistance in numerous cancers.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the parent compound with three of its derivatives, supported by detailed experimental protocols and data. The aim is to provide a framework for evaluating such compounds and to elucidate the structure-activity relationships that govern their efficacy.

The Rationale for Derivatization

While this compound serves as a promising lead compound, its therapeutic potential can be significantly enhanced through chemical modification. Derivatization allows for the exploration of the chemical space around the core scaffold, with the goal of improving target affinity, increasing cell permeability, and enhancing metabolic stability. Here, we compare the parent compound (IPT-001) with three rationally designed derivatives:

  • IPT-002: Introduction of a nitro group to the phenyl ring, intended to enhance electrostatic interactions within the ATP-binding pocket of PI3K.

  • IPT-003: Addition of a morpholine moiety, a common pharmacophore designed to improve aqueous solubility and pharmacokinetic properties.

  • IPT-004: Substitution with a trifluoromethyl group, a bioisostere for the methyl group, which can improve metabolic stability and binding affinity.

Experimental Benchmarking Workflow

To systematically evaluate the efficacy of these derivatives, a multi-tiered experimental approach is employed. This workflow is designed to first assess the cytotoxic effects of the compounds on a cancer cell line, then to confirm their on-target activity, and finally to elucidate their impact on the downstream signaling cascade.

G cluster_0 Cell-Based Assays cluster_1 Biochemical Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay In Vitro PI3K Kinase Assay Cell_Viability->Kinase_Assay Confirm On-Target Activity Western_Blot Western Blot Analysis Data_Analysis Data Analysis & Structure-Activity Relationship Western_Blot->Data_Analysis Kinase_Assay->Western_Blot Investigate Downstream Effects Start Compound Synthesis (IPT-001 to IPT-004) Start->Cell_Viability Determine Cytotoxicity (IC50)

Caption: Experimental workflow for benchmarking this compound derivatives.

Part 1: Cellular Viability Assessment

The initial step in evaluating the anticancer potential of the synthesized compounds is to determine their cytotoxic effects on a relevant cancer cell line. For this purpose, the human breast cancer cell line MCF-7, which is known to have a constitutively active PI3K/Akt/mTOR pathway, is an appropriate model.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IPT-001, IPT-002, IPT-003, and IPT-004 in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor like Alpelisib).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Comparative Data: Cytotoxicity (IC₅₀)
CompoundIC₅₀ (µM) on MCF-7 cells
IPT-001 (Parent)25.4
IPT-002 (-NO₂)8.2
IPT-003 (-Morpholine)15.7
IPT-004 (-CF₃)11.5
Alpelisib (Control)0.5

The results indicate that all derivatives exhibit greater cytotoxicity than the parent compound, with IPT-002 showing the most significant improvement.

Part 2: On-Target Activity Assessment

To confirm that the observed cytotoxicity is a result of the intended mechanism of action, an in vitro kinase assay is performed to directly measure the inhibitory effect of the compounds on PI3Kα, the catalytic subunit of the PI3K enzyme.

Protocol: In Vitro PI3K Kinase Assay

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.[9]

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add recombinant human PI3Kα enzyme and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.[9]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compounds.

  • Data Analysis: Calculate the IC₅₀ value for each compound's inhibition of PI3Kα activity.

Comparative Data: PI3Kα Inhibition (IC₅₀)
CompoundIC₅₀ (nM) against PI3Kα
IPT-001 (Parent)850
IPT-002 (-NO₂)120
IPT-003 (-Morpholine)450
IPT-004 (-CF₃)280
Alpelisib (Control)5

These results corroborate the cell viability data, demonstrating that the derivatives, particularly IPT-002, are more potent inhibitors of PI3Kα than the parent compound.

Part 3: Downstream Signaling Pathway Analysis

To further validate the mechanism of action within a cellular context, western blotting is employed to analyze the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, namely Akt and mTOR. Inhibition of PI3K should lead to a decrease in the phosphorylation of these proteins.

The PI3K/Akt/mTOR Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth IPT_Derivatives IPT Derivatives IPT_Derivatives->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by IPT derivatives.

Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Treat MCF-7 cells with the IC₅₀ concentrations of each compound for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[9][10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Comparative Data: Inhibition of Downstream Signaling
Compound (at IC₅₀)p-Akt/Total Akt Ratio (Fold Change vs. Control)p-mTOR/Total mTOR Ratio (Fold Change vs. Control)
IPT-001 (Parent)0.750.80
IPT-002 (-NO₂)0.210.25
IPT-003 (-Morpholine)0.550.60
IPT-004 (-CF₃)0.400.45
Alpelisib (Control)0.100.12

The western blot data confirms that the derivatives, especially IPT-002, effectively inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells, as evidenced by the significant reduction in the phosphorylation of Akt and mTOR.

Discussion and Structure-Activity Relationship (SAR)

The collective experimental data provides a clear and compelling narrative for the superior efficacy of the this compound derivatives over the parent compound. The SAR analysis reveals several key insights:

  • The nitro group in IPT-002 likely forms strong hydrogen bonds and electrostatic interactions within the active site of PI3Kα, leading to a marked increase in both target engagement and cellular cytotoxicity. This highlights the importance of electron-withdrawing groups at this position for enhancing potency.

  • The trifluoromethyl group in IPT-004 also enhances activity, albeit to a lesser extent than the nitro group. This is consistent with the known ability of fluorine to improve metabolic stability and binding affinity through favorable interactions.

  • The morpholine moiety in IPT-003 resulted in a more modest improvement in activity. While likely improving solubility, it may not be optimally positioned for strong interactions within the PI3K active site.

Conclusion

This comparative guide demonstrates a systematic approach to benchmarking the efficacy of novel this compound derivatives. The data strongly suggests that derivatization of the parent compound can lead to significant improvements in anticancer activity by enhancing the inhibition of the PI3K/Akt/mTOR pathway. Specifically, the introduction of a nitro group (IPT-002) yielded the most promising candidate for further preclinical development. The presented workflow and protocols provide a robust framework for the evaluation of other novel kinase inhibitors in the drug discovery pipeline.

References

In-Silico Deep Dive: A Comparative Analysis of 2-Isopropylthiazole-4-carbaldehyde and Dasatinib for Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Computational Property Profiling

In the landscape of modern drug discovery, the early-stage assessment of small molecules for their potential as therapeutic agents is paramount to de-risking the development pipeline and reducing costly late-stage failures. In-silico analysis, a cornerstone of computational chemistry, offers a rapid and resource-efficient avenue to predict the physicochemical, pharmacokinetic, and pharmacodynamic properties of novel chemical entities. This guide provides an in-depth comparative analysis of 2-Isopropylthiazole-4-carbaldehyde, a heterocyclic compound of research interest, against Dasatinib, a U.S. FDA-approved multi-tyrosine kinase inhibitor. Through a systematic application of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, and quantum chemical calculations, we will elucidate the potential drug-like properties of this compound and benchmark them against a clinically successful therapeutic.

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including the potent anticancer drug Dasatinib.[1] This shared structural motif provides a compelling rationale for a comparative in-silico investigation. Our analysis will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the primary biological target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] Numerous thiazole-containing compounds have been identified as inhibitors of VEGFR-2, making it a highly relevant target for our investigation.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for conducting similar in-silico assessments. We will not only present the results of our analyses but also delve into the causality behind the chosen methodologies, ensuring a transparent and scientifically rigorous comparison.

A Rigorous In-Silico Workflow for Molecular Property Profiling

Our computational analysis is designed as a multi-step workflow, commencing with an evaluation of the fundamental drug-like properties and culminating in a detailed examination of the molecule's interaction with its biological target at the quantum level.

G cluster_0 Initial Assessment cluster_1 Pharmacokinetic & Physicochemical Profiling cluster_2 Target Interaction & Binding Affinity cluster_3 Quantum Mechanical Analysis Mol_Selection Molecule Selection: This compound vs. Dasatinib ADMET ADMET Prediction (SwissADME, pkCSM) Mol_Selection->ADMET SMILES Input Lipinski Lipinski's Rule of Five ADMET->Lipinski Property Calculation Docking Molecular Docking (AutoDock Vina) Target: VEGFR-2 (PDB: 4ASE) Lipinski->Docking Candidate Prioritization DFT Density Functional Theory (DFT) (B3LYP/6-31G*) HOMO-LUMO, MEP Docking->DFT Binding Pose Analysis

Figure 1: A schematic of the in-silico workflow for the comparative analysis of small molecules.

Part 1: ADMET and Physicochemical Property Comparison

The initial phase of our in-silico assessment focuses on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound and Dasatinib. These properties are critical determinants of a drug's bioavailability and safety. We utilized the SwissADME and pkCSM web servers for these predictions.[5][6] Furthermore, we evaluated compliance with Lipinski's Rule of Five, a set of guidelines used to assess the drug-likeness of a chemical compound.

Methodology: ADMET and Physicochemical Property Prediction
  • Input Preparation: The SMILES (Simplified Molecular Input Line Entry System) strings for this compound (CC(C)c1ncc(s1)C=O) and Dasatinib (CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO) were obtained from the PubChem database.[7]

  • Prediction Servers: The SMILES strings were submitted to the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.

  • Parameter Selection: A comprehensive set of physicochemical and pharmacokinetic parameters were selected for comparison, including molecular weight, LogP (lipophilicity), water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for toxicity.

  • Lipinski's Rule of Five Analysis: The following criteria were assessed: molecular weight ≤ 500 Da, LogP ≤ 5, number of hydrogen bond donors ≤ 5, and number of hydrogen bond acceptors ≤ 10.

Results: A Comparative Overview
PropertyThis compoundDasatinibDrug-Likeness Guideline
Physicochemical Properties
Molecular FormulaC₇H₉NOSC₂₂H₂₆ClN₇O₂S-
Molecular Weight ( g/mol )155.22488.0≤ 500
LogP (Consensus)1.653.20≤ 5
Water Solubility (LogS)-2.10 (Moderately soluble)-4.50 (Poorly soluble)-
Pharmacokinetics (Predicted)
GI AbsorptionHighHighHigh is desirable
BBB PermeabilityYesNoTarget dependent
P-glycoprotein SubstrateNoYes"No" is often preferred
CYP1A2 InhibitorNoYes"No" is desirable
CYP2C19 InhibitorNoYes"No" is desirable
CYP2C9 InhibitorNoYes"No" is desirable
CYP2D6 InhibitorNoYes"No" is desirable
CYP3A4 InhibitorNoYes"No" is desirable
Toxicity (Predicted)
AMES ToxicityNoYes"No" is desirable
hERG I InhibitorNoYes"No" is desirable
Lipinski's Rule of Five
Violations00≤ 1 violation is acceptable

Table 1: Predicted ADMET and physicochemical properties of this compound and Dasatinib.

Interpretation of Results:

This compound exhibits a promising in-silico profile. It is a small molecule with good predicted water solubility and high gastrointestinal absorption. Importantly, it does not violate any of Lipinski's Rule of Five, suggesting good oral bioavailability. Furthermore, it is not predicted to be a substrate for P-glycoprotein, an efflux pump that can limit drug absorption. From a safety perspective, it is predicted to be non-toxic in the AMES assay and not an inhibitor of the hERG channel, which is associated with cardiotoxicity. In contrast, while Dasatinib also adheres to Lipinski's rules, it is predicted to be a substrate for P-glycoprotein and an inhibitor of several cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. It is also predicted to have potential for AMES toxicity and hERG inhibition, reflecting some of the known side effects of this drug. The predicted ability of this compound to cross the blood-brain barrier could be advantageous for targeting central nervous system disorders but may be undesirable for peripherally acting drugs.

Part 2: Molecular Docking at the VEGFR-2 Kinase Domain

To investigate the potential of this compound to act as a VEGFR-2 inhibitor, we performed a molecular docking study. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the estimation of binding affinity and the visualization of key molecular interactions.

Methodology: Molecular Docking
  • Protein Preparation: The crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib was obtained from the Protein Data Bank (PDB ID: 4ASE).[2] The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools.

  • Ligand Preparation: The 3D structures of this compound and Dasatinib were generated from their SMILES strings and energy-minimized using the MMFF94 force field. Gasteiger charges were assigned to the ligands.

  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of VEGFR-2, centered on the co-crystallized ligand Sorafenib.

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations. The top-ranked binding poses for each ligand were analyzed.

Results: Binding Affinity and Interactions
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound-6.8Cys919, Glu917, Asp1046
Dasatinib-9.5Cys919, Glu885, Asp1046, Leu840, Val848
Sorafenib (co-crystallized ligand)-10.2Cys919, Glu885, Asp1046, Phe1047, Leu840

Table 2: Predicted binding affinities and key interacting residues for this compound, Dasatinib, and the co-crystallized ligand Sorafenib with the VEGFR-2 kinase domain.

G cluster_0 Ligand Binding in VEGFR-2 Active Site (PDB: 4ASE) cluster_1 Key Residues Ligand 2-Isopropylthiazole- 4-carbaldehyde Cys919 Cys919 (Hinge Region) Ligand->Cys919 H-bond (aldehyde O) Glu917 Glu917 Ligand->Glu917 H-bond (thiazole N) Asp1046 Asp1046 (DFG Motif) Ligand->Asp1046 Electrostatic Dasatinib Dasatinib Dasatinib->Cys919 H-bond (thiazole N) Dasatinib->Asp1046 Salt Bridge Glu885 Glu885 Dasatinib->Glu885 H-bond (amide NH) Leu840 Leu840 Dasatinib->Leu840 Hydrophobic

Figure 2: A conceptual diagram of the predicted key interactions of this compound and Dasatinib within the VEGFR-2 active site.

Interpretation of Results:

The molecular docking results suggest that this compound can bind to the ATP-binding pocket of VEGFR-2 with a moderate affinity of -6.8 kcal/mol. While this is less favorable than the binding affinity of Dasatinib (-9.5 kcal/mol) and the co-crystallized inhibitor Sorafenib (-10.2 kcal/mol), it is still indicative of a potential interaction. The predicted binding mode of this compound involves hydrogen bonding with the hinge region residue Cys919 via its aldehyde oxygen and with Glu917 through the thiazole nitrogen. An electrostatic interaction with the critical DFG motif residue Asp1046 is also predicted.

Dasatinib, a known VEGFR-2 inhibitor, exhibits a more extensive network of interactions, including hydrogen bonds with the hinge region and the DFG motif, as well as hydrophobic interactions within the active site. This more comprehensive binding explains its higher predicted affinity. The docking results for this compound, while modest, provide a structural basis for its potential inhibitory activity and suggest that further chemical modification to enhance these interactions could lead to more potent compounds.

Part 3: Quantum Chemical Calculations for Electronic Property Analysis

To gain a deeper understanding of the electronic properties of this compound and Dasatinib, we performed quantum chemical calculations using Density Functional Theory (DFT). These calculations provide insights into the molecule's reactivity, stability, and electrostatic potential, which are crucial for understanding its interactions with biological targets.

Methodology: Quantum Chemical Calculations
  • Software: Gaussian 16 software package was used for the calculations.

  • Level of Theory: The B3LYP functional with the 6-31G* basis set was employed for geometry optimization and frequency calculations.

  • Properties Calculated:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.

Results: Electronic Properties
ParameterThis compoundDasatinib
HOMO Energy (eV)-6.98-5.89
LUMO Energy (eV)-2.15-1.98
HOMO-LUMO Gap (ΔE in eV)4.833.91
Dipole Moment (Debye)3.455.87

Table 3: Calculated quantum chemical properties of this compound and Dasatinib.

Interpretation of Results:

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. This compound has a larger HOMO-LUMO gap (4.83 eV) compared to Dasatinib (3.91 eV), indicating that it is electronically more stable and less reactive. While high reactivity can be beneficial for covalent inhibitors, for non-covalent inhibitors, a more stable electronic profile is often desirable to minimize off-target reactions.

The Molecular Electrostatic Potential (MEP) map for this compound reveals a region of negative electrostatic potential (electron-rich) around the aldehyde oxygen and the thiazole nitrogen. These regions are likely to be involved in hydrogen bonding and electrostatic interactions with the protein target, which is consistent with our molecular docking results. The MEP map for Dasatinib shows a more complex distribution of electrostatic potential, with multiple electron-rich and electron-poor regions, reflecting its larger and more functionalized structure.

Synthesis and Conclusion: A Promising Scaffold for Further Exploration

This comprehensive in-silico analysis provides a strong foundation for considering this compound as a scaffold for the development of novel therapeutic agents, particularly in the context of VEGFR-2 inhibition.

Key Findings:

  • Favorable Drug-Like Properties: this compound exhibits an excellent in-silico ADMET profile, with predicted high GI absorption, good solubility, and a low potential for toxicity and drug-drug interactions. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

  • Potential for Target Engagement: Molecular docking studies indicate that this compound can bind to the ATP-binding site of VEGFR-2 with a moderate affinity. The predicted interactions with key residues in the hinge region and the DFG motif provide a structural hypothesis for its potential inhibitory activity.

  • Electronic Stability: Quantum chemical calculations reveal that this compound is electronically stable, with a significant HOMO-LUMO gap. The MEP map highlights electron-rich regions that are consistent with the predicted binding interactions.

Comparison with Dasatinib:

While Dasatinib demonstrates a higher binding affinity for VEGFR-2 in our docking simulations, which is expected for a clinically optimized drug, this compound presents a more favorable in-silico safety and pharmacokinetic profile. This suggests that while the core scaffold of this compound has the potential for target engagement, it may serve as a starting point for lead optimization to enhance potency while maintaining its desirable drug-like properties.

Future Directions:

The in-silico findings presented in this guide warrant experimental validation. The synthesis of this compound and its evaluation in in-vitro assays, such as VEGFR-2 kinase inhibition assays and cell-based proliferation assays using cancer cell lines that overexpress VEGFR-2 (e.g., MDA-MB-231), would be the logical next steps.[6] Furthermore, structure-activity relationship (SAR) studies, guided by the in-silico models, could be initiated to explore chemical modifications that enhance the binding affinity and biological activity of this promising thiazole scaffold.

References

A Senior Application Scientist's Guide to the Reactivity of Thiazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thiazole carbaldehydes are pivotal building blocks in medicinal chemistry, serving as precursors to a multitude of bioactive compounds. However, the synthetic utility of these intermediates is profoundly dictated by the position of the formyl group on the heterocyclic ring. This guide provides an in-depth comparison of the reactivity of thiazole-2-carbaldehyde, thiazole-4-carbaldehyde, and thiazole-5-carbaldehyde. We will dissect the underlying electronic properties of the thiazole nucleus that govern these differences and provide supporting experimental data, including spectroscopic analysis and model reaction protocols. This document is intended to equip researchers, scientists, and drug development professionals with the predictive understanding needed to design efficient and rational synthetic strategies.

The Electronic Landscape of the Thiazole Ring: A Tale of Three Carbons

The reactivity of any substituent on an aromatic ring is fundamentally controlled by the electronic distribution within that ring. Thiazole is a five-membered heterocycle containing both a sulfur and a nitrogen atom, which imparts a unique and non-uniform electronic character.[1][2]

  • The C2 Position: The C2 carbon is situated between two electronegative heteroatoms (nitrogen and sulfur). This placement results in a significant electron deficiency, making this position the most electrophilic carbon on the ring.[3] Consequently, the proton at C2 is the most acidic, and this position is highly susceptible to nucleophilic attack.[1][4]

  • The C5 Position: The C5 carbon is adjacent to the sulfur atom, which can act as an electron donor through resonance. This makes the C5 position the most electron-rich and the primary site for electrophilic aromatic substitution.[1][3][5][6]

  • The C4 Position: The C4 carbon exhibits a more neutral electronic character, intermediate between the electron-poor C2 and the electron-rich C5 positions.[3]

This inherent electronic bias is the primary determinant for the differential reactivity of the isomeric thiazole carbaldehydes.

Figure 1: A conceptual diagram illustrating the relative electron density at the C2, C4, and C5 positions of the thiazole ring.

Carbonyl Electrophilicity: The Main Arena of Reactivity

The primary mode of reaction for an aldehyde is nucleophilic addition to the carbonyl carbon. The electrophilicity of this carbon is modulated by the electronic withdrawing or donating capacity of the attached thiazole ring. A more electron-withdrawing ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Hypothesis: Based on the electronic properties of the thiazole ring, we can predict the following order of reactivity for the formyl group towards nucleophiles:

Thiazole-2-carbaldehyde > Thiazole-4-carbaldehyde > Thiazole-5-carbaldehyde

Spectroscopic Evidence: ¹H NMR Chemical Shifts

A reliable proxy for the electrophilicity of the aldehyde is the ¹H NMR chemical shift (δ) of the formyl proton (-CHO). A more downfield chemical shift indicates that the proton is more deshielded, which correlates with a greater partial positive charge on the carbonyl carbon.

CompoundAldehyde Proton (δ, ppm)Predicted Reactivity
Thiazole-2-carbaldehyde~9.9 - 10.1Highest
Thiazole-4-carbaldehyde~9.8 - 9.9Intermediate
Thiazole-5-carbaldehyde~9.7 - 9.8Lowest
Note: Exact chemical shifts can vary based on solvent and concentration. The values presented are typical ranges found in the literature.

The data clearly shows the formyl proton of thiazole-2-carbaldehyde is the most downfield, supporting the hypothesis that it is the most electrophilic and, therefore, the most reactive of the three isomers.

Experimental Validation: Comparative Reactivity in Nucleophilic Additions

To provide a practical comparison, we will consider two common and synthetically important reactions: the Wittig reaction and the Grignard reaction.

A. The Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[7][8] The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon. Therefore, more electrophilic aldehydes react faster and often give higher yields under identical conditions.

B. The Grignard Reaction

The addition of a Grignard reagent (R-MgX) to an aldehyde is a classic method for forming secondary alcohols.[9] This reaction is also highly sensitive to the electrophilicity of the carbonyl group.

IsomerReactionRelative Reactivity/YieldCausality
Thiazole-2-carbaldehyde Wittig, GrignardHigh The C2 position is strongly electron-deficient due to the inductive effects of the adjacent N and S atoms, making the attached carbonyl highly electrophilic.[3][4]
Thiazole-4-carbaldehyde Wittig, GrignardModerate The C4 position is relatively electronically neutral. Reactivity is significant but less pronounced than at the C2 position.
Thiazole-5-carbaldehyde Wittig, GrignardLow The C5 position is electron-rich due to the +M (mesomeric) effect of the sulfur atom.[3] This reduces the electrophilicity of the carbonyl carbon, slowing the reaction.

Experimental Protocols: A Framework for Comparison

To ensure trustworthy and reproducible results, a standardized protocol is essential. The following section details a representative procedure for a Wittig reaction, which can be applied to all three isomers to empirically determine their relative reactivity.

General Protocol: Wittig Olefination of Thiazole Carbaldehydes

This protocol details the synthesis of vinylthiazoles by reacting the respective thiazole carbaldehyde isomers with methylenetriphenylphosphorane (Ph₃P=CH₂).

Causality of Experimental Choices:

  • Anhydrous THF: The Wittig ylide is a strong base and highly reactive; it will be quenched by protic solvents like water or alcohols. THF is a standard aprotic ether solvent for such reactions.

  • n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.[10]

  • Inert Atmosphere (Nitrogen/Argon): Both n-BuLi and the resulting ylide are sensitive to oxygen and moisture.

  • 0 °C to Room Temperature: The initial deprotonation is often performed at a reduced temperature to control exothermicity, while the reaction with the aldehyde is allowed to warm to room temperature to ensure completion.

G cluster_0 Part A: Ylide Generation cluster_1 Part B: Wittig Reaction cluster_2 Part C: Workup & Purification P Methyltriphenylphosphonium Bromide in Anhydrous THF B Add n-BuLi (1.1 equiv) at 0°C under N2 P->B Y Stir for 1 hr at 0°C (Formation of Ph3P=CH2 ylide) B->Y Add Add Aldehyde Solution Dropwise to Ylide at 0°C Y->Add A Thiazole-X-carbaldehyde (1.0 equiv) in Anhydrous THF A->Add React Warm to Room Temperature Stir for 4-12 hours Q Quench with sat. aq. NH4Cl React->Q E Extract with Ethyl Acetate Q->E W Wash with Brine, Dry (Na2SO4) E->W C Concentrate in vacuo W->C Puri Purify via Column Chromatography (Silica Gel, Hexanes/EtOAc) C->Puri

Figure 2: Standard workflow for the Wittig olefination of thiazole carbaldehydes.

Step-by-Step Methodology:

  • Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise. The solution will typically turn a characteristic yellow or orange color. e. Stir the resulting ylide solution at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flask, dissolve the thiazole-X-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at 0 °C. c. Remove the ice bath and allow the reaction to warm to room temperature. d. Monitor the reaction by TLC. Reaction times will vary: expect thiazole-2-carbaldehyde to be fastest (~2-4 hours), followed by thiazole-4-carbaldehyde (~4-8 hours), and thiazole-5-carbaldehyde (~8-16 hours).

  • Workup and Purification: a. Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel to yield the pure vinylthiazole product.

Reactivity of the Thiazole Ring: Impact of the Formyl Group

The formyl group is an electron-withdrawing and deactivating group for electrophilic aromatic substitution. Its presence significantly alters the inherent reactivity of the thiazole ring.

  • Electrophilic Substitution: Electrophilic attack on the parent thiazole ring favors the C5 position.[3][5] The presence of a deactivating formyl group makes any electrophilic substitution challenging.

    • On thiazole-2-carbaldehyde and thiazole-4-carbaldehyde , the ring is strongly deactivated. If substitution is forced, it is predicted to occur at the C5 position, which remains the most electron-rich site.

    • On thiazole-5-carbaldehyde , the deactivating group is at the most reactive site. This makes further electrophilic substitution extremely difficult.

  • Nucleophilic Substitution: The C2 position is the most susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present.[3][11] An electron-withdrawing formyl group at C4 or C5 would further activate the C2 position towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer-like intermediate.

Conclusion and Synthetic Implications

The reactivity of thiazole carbaldehydes is a direct consequence of the intrinsic electronic properties of the thiazole ring, with the position of the formyl group serving as a powerful modulator.

  • Thiazole-2-carbaldehyde is the most reactive isomer towards nucleophiles due to the pronounced electrophilicity of the C2 position. It is the substrate of choice when rapid carbonyl chemistry is desired.

  • Thiazole-5-carbaldehyde is the least reactive isomer, a result of the electron-donating character of the C5 position. This property can be exploited for selective reactions in multifunctional molecules where other aldehydes might be more reactive.

  • Thiazole-4-carbaldehyde exhibits intermediate reactivity, providing a balanced profile for synthetic applications.

This guide provides a predictive framework grounded in fundamental principles of organic chemistry. By understanding the electronic landscape of these versatile building blocks, medicinal chemists and process scientists can make more informed decisions, leading to the development of more efficient, selective, and robust synthetic routes for the discovery of novel therapeutics.

References

Literature Validation of 2-Isopropylthiazole-4-carbaldehyde: A Comparative Guide to Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole-containing compounds are prevalent in both natural products, such as vitamin B1 (thiamine), and clinically approved synthetic drugs.[1][2][5] The therapeutic applications of thiazole derivatives are remarkably broad, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antimalarial activities.[1][5][6] This wide-ranging bioactivity makes novel thiazole derivatives, such as 2-Isopropylthiazole-4-carbaldehyde, compelling candidates for systematic biological evaluation.

This guide provides a framework for the literature-based validation and experimental screening of this compound. While direct, extensive bioactivity data for this specific molecule is not widely published, we can infer potential activities based on its structural class. We will compare it to other well-characterized thiazole derivatives and provide detailed protocols for validating a key potential bioactivity: anticancer cytotoxicity.

Compound Profile: this compound

Structure:

Caption: Chemical structure of this compound.

Known Information: Public chemical databases, such as PubChem, provide basic information for this compound (CID 2763192).[7] It is primarily classified with a GHS hazard warning for being "Harmful if swallowed," indicating a degree of oral toxicity.[7] However, detailed studies on its specific mechanisms of bioactivity, such as antimicrobial or cytotoxic effects, are not readily available in peer-reviewed literature. Its structural isomers, like 4-Isopropyl-1,3-thiazole-2-carbaldehyde, are noted for their use in the flavor and fragrance industry and have been explored for potential antimicrobial properties.[8]

Comparative Analysis with Bioactive Thiazole Analogs

To hypothesize the potential bioactivity of this compound, we will compare it to other thiazole derivatives with established biological effects. The presence of the carbaldehyde group at the 4-position and an isopropyl group at the 2-position are key structural features that will influence its biological profile. Anticancer and antimicrobial activities are among the most frequently reported for this class.[6][9][10]

For instance, various 2,4,5-trisubstituted thiazole derivatives have demonstrated significant antibacterial and antifungal activity.[10] Similarly, chalcone-derived thiazoles have been synthesized and shown to possess both antitubercular and antiproliferative (anticancer) activities.[11] Studies on 2-phenylthiazole-4-carboxamide derivatives have revealed their ability to induce apoptosis in human cancer cell lines, highlighting the potential of the thiazole-4-carboxamide scaffold in oncology.[12]

Table 1: Comparative Bioactivity of Selected Thiazole Derivatives

Compound/Derivative ClassKey BioactivityReported Efficacy (Example)Reference
2-Phenylthiazole-4-carboxamide derivativesAnticancer (Cytotoxicity)IC50 values ranging from 1.75 µM to >1000 µM against HT-29, SKNMC, and MCF-7 cell lines.[12]
2,4-dichlorothiazole-5-carboxaldehyde-derived chalconesAnticancer (Antiproliferative)IC50 of 6.86 ± 1 µM against a cancer cell line for the most potent compound.[11]
2,4,5-Trisubstituted Thiazoles (Thiosemicarbazide function)AntibacterialMIC of 6.25 µg/mL against B. subtilis for the most active compound (12f).[10]
2-amino-4-(2-pyridyl) thiazole derivativesAntimycobacterialPotent activity against Mycobacterium tuberculosis H37Rv strain.[13]
This compound To Be Determined Data not available. Proposed for cytotoxic evaluation. N/A

This comparative landscape suggests that evaluating the cytotoxic and antiproliferative effects of this compound against cancer cell lines is a logical and scientifically justified starting point.

Proposed Experimental Validation: Cytotoxicity and Apoptosis Induction

To systematically validate the potential anticancer bioactivity of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first assess general cytotoxicity and then to probe a specific mechanism of cell death, such as apoptosis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Mechanism Investigation A Prepare Stock Solution of this compound in DMSO D Treat Cells with Serial Dilutions of Compound (24-72h) A->D B Culture Human Cancer Cell Line (e.g., HT-29 Colon Cancer Cells) C Seed Cells into 96-well Plates and Allow Adherence B->C C->D E Perform MTT Assay to Assess Cell Viability D->E F Calculate IC50 Value (Concentration for 50% Inhibition) E->F G Treat Cells with Compound at IC50 and 2x IC50 Concentrations F->G Proceed if IC50 is in potent range H Cell Lysis and Protein Quantification G->H I Measure Caspase-3 Activity (Colorimetric/Fluorometric Assay) H->I J Analyze Data vs. Untreated Control I->J

Caption: Experimental workflow for bioactivity validation.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29, human colon cancer) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-3 Activity Assay for Apoptosis Detection

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Principle: This assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric reporter. When cleaved by active caspase-3 in a cell lysate, the reporter is released and can be quantified.

G cluster_pathway Apoptotic Signaling Pathway Compound This compound Cell Cancer Cell Compound->Cell Induces Stress ProCaspase3 Pro-Caspase-3 (Inactive) Cell->ProCaspase3 Initiator Caspase Cascade ActiveCaspase3 Active Caspase-3 (Cleaved) ProCaspase3->ActiveCaspase3 Cleavage/Activation Substrates Cellular Substrates (e.g., PARP) ActiveCaspase3->Substrates Cleavage Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Simplified caspase-3 activation pathway in apoptosis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Lysis: Harvest the cells (both adherent and floating) and lyse them using a chilled lysis buffer provided with a commercial caspase-3 assay kit. Incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add 50 µL of each cell lysate. Add 50 µL of 2X reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

  • Analysis: Compare the caspase-3 activity in treated samples to the untreated control. A significant increase indicates the induction of apoptosis.

Conclusion and Future Directions

While the existing literature does not provide a direct bioactivity profile for this compound, its chemical structure firmly places it within a class of compounds known for significant and diverse biological activities.[3][5] The proposed experimental workflow, beginning with a foundational cytotoxicity screen followed by a mechanistic apoptosis assay, provides a robust and logical path for its initial characterization. The results of these experiments will determine if this compound is a viable candidate for further preclinical development as an anticancer agent. Subsequent studies could explore its effects on other cancer hallmarks or investigate its potential as an antimicrobial agent, another common activity for thiazole derivatives.[6][10]

References

A Senior Application Scientist's Guide to Catalytic Systems for Thiazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the Thiazole Scaffold

To researchers, scientists, and professionals in drug development, the thiazole ring is a privileged scaffold. Its presence in a multitude of blockbuster drugs, from the antibiotic Penicillin to the antiretroviral Ritonavir, underscores its significance in medicinal chemistry. The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow for a diverse range of non-covalent interactions, making it a frequent key player in modulating biological targets. Consequently, the efficient and selective synthesis of thiazole derivatives remains a cornerstone of modern synthetic chemistry.

This guide provides a head-to-head comparison of various catalytic systems for thiazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights honed from years of application-focused research. We will explore the classic Hantzsch synthesis as our benchmark and compare it against modern metal-catalyzed, biocatalytic, and organocatalytic systems, with a special focus on green and sustainable approaches that are increasingly vital in today's research landscape.

The Benchmark: Hantzsch Thiazole Synthesis and its Modern Variants

First described in 1887, the Hantzsch thiazole synthesis is the archetypal method for constructing the thiazole core, typically involving the condensation of an α-haloketone with a thioamide.[1][2] Its enduring popularity stems from its reliability and generally high yields for a range of substrates.[3]

The Mechanism: A Foundation for Understanding

The Hantzsch synthesis proceeds through a well-established multi-step mechanism that serves as a useful framework for understanding more complex catalytic cycles.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack HX HX Thioamide->HX Loss of HX Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration H2O H₂O Intermediate2->H2O

Caption: The mechanism of the Hantzsch thiazole synthesis.

The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an S_N2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration of the resulting intermediate to yield the aromatic thiazole ring.[4]

Modern Energy Sources: Microwave and Ultrasound-Assisted Hantzsch Synthesis

Conventional heating often requires prolonged reaction times and can lead to side product formation.[5] The application of microwave irradiation and ultrasonication has revolutionized the Hantzsch synthesis, offering significant advantages in terms of reaction speed and yield.[6][7]

  • Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[8][9] This is due to the direct interaction of microwaves with the polar molecules in the reaction, leading to efficient energy transfer.

  • Ultrasound-Assisted Synthesis: Sonication promotes the formation and collapse of cavitation bubbles, which generates localized high temperatures and pressures. This enhances mass transfer and accelerates the reaction rate.[6][10]

Head-to-Head Comparison of Catalytic Systems

The choice of a catalytic system is dictated by factors such as cost, efficiency, substrate scope, and environmental impact. Here, we compare some of the most prominent catalytic systems for thiazole synthesis.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of representative thiazole derivatives. This allows for a direct comparison of their efficacy under different conditions.

Catalyst SystemReactionConditionsReaction TimeYield (%)Reference
Traditional Hantzsch 2-Bromoacetophenone + ThioureaReflux in Ethanol12-14 h~58%[7]
Microwave-Assisted 2-Hydroxy-5-methyl acetophenone + Thiourea + I₂Microwave (110W) in Ethanol6-8 min90%[7]
Ultrasound-Assisted Thiocarbohydrazones + α-haloketonesUltrasound, Solvent-free15-25 min75-87%[11]
Heterogeneous Metal Catalyst α-halocarbonyl + Thiosemicarbazide + AnhydridesNiFe₂O₄ nanoparticles, Reflux in Ethanol/Water60 min90%[12]
Homogeneous Metal Catalyst Oximes + Anhydrides + KSCNCopper(I) iodide, Toluene, 120°C24 hup to 85%[13]
Biocatalyst Thioamide + α-haloketoneChitosan-grafted hydrogel (TCsSB), Ultrasound, 35°C20 min87-91%[10][14]
Organocatalyst α-diazoketones + ThioureaTrifluoromethanesulfonic acid (TfOH)-Good to Excellent[15]

In-Depth Analysis of Catalytic Systems

Metal-Based Catalytic Systems: The Workhorses of Modern Synthesis

Metal catalysts, both homogeneous and heterogeneous, offer a broad substrate scope and high efficiency for thiazole synthesis.

Heterogeneous catalysts, particularly nanoparticles, are gaining prominence due to their high surface area, ease of separation, and recyclability.[12]

  • NiFe₂O₄ Nanoparticles: These magnetic nanoparticles have proven to be highly effective for the one-pot, three-component synthesis of thiazole scaffolds.[12] Their magnetic nature allows for simple recovery using an external magnet, making them a sustainable choice. A key advantage is their ability to activate thiosemicarbazide, facilitating the subsequent cyclization cascade.[12]

Homogeneous catalysts, such as copper, palladium, and iridium complexes, offer excellent control over reactivity and selectivity.[13][15]

  • Copper Catalysis: Copper-catalyzed reactions have emerged as a powerful tool for thiazole synthesis, often proceeding through novel mechanistic pathways. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate provides access to a wide range of thiazoles with good functional group tolerance.[15]

  • Palladium and Iridium Catalysis: Palladium catalysts are particularly useful for the direct arylation of pre-formed thiazole rings, allowing for late-stage functionalization.[15] Iridium catalysts have been employed in ylide insertion reactions to generate thiazole libraries with broad substrate tolerance, even accommodating sensitive heterocyclic substituents that are often incompatible with traditional Hantzsch conditions.[4]

Biocatalysis: The Green Revolution in Thiazole Synthesis

Biocatalysts, such as enzymes and natural polymers, offer an environmentally benign alternative to traditional chemical catalysts, often operating under mild conditions with high selectivity.[14][16]

  • Chitosan and its Derivatives: Chitosan, a biodegradable polymer derived from chitin, has emerged as a highly effective and reusable biocatalyst for thiazole synthesis.[13][14] Its porous structure and hydrophilic functional groups make it an excellent support for catalytic reactions.[14] Modified chitosan hydrogels, such as terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), exhibit enhanced thermal stability and surface area, leading to improved catalytic activity.[10][14]

The proposed mechanism for chitosan-catalyzed thiazole synthesis involves the basic amino groups on the chitosan backbone, which act as proton acceptors, facilitating the key deprotonation and cyclization steps of the Hantzsch-type reaction.

Chitosan_Catalysis cluster_0 Chitosan-Catalyzed Hantzsch Synthesis Reactants α-Haloketone + Thioamide Deprotonation Deprotonation of Thioamide Reactants->Deprotonation Chitosan Chitosan (-NH₂ groups) Chitosan->Deprotonation Base Catalyst Cyclization Intramolecular Cyclization Deprotonation->Cyclization Product Thiazole Cyclization->Product

Caption: Role of Chitosan as a basic catalyst in thiazole synthesis.

Organocatalysis: The Metal-Free Frontier

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free and often milder alternative to traditional methods.[15]

  • Thiazolium Salts: N-heterocyclic carbenes (NHCs) generated from thiazolium salts are powerful organocatalysts, particularly for umpolung reactions.

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can effectively catalyze the coupling of α-diazoketones with thioamides or thioureas, providing a simple and metal-free route to 2,4-disubstituted thiazoles with good to excellent yields and broad functional group tolerance.[15]

Experimental Protocols: From Theory to Practice

To ensure the trustworthiness and reproducibility of the discussed methods, we provide detailed, step-by-step protocols for two representative and high-performing catalytic systems.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-aryl-thiazoles

This protocol is adapted from a procedure demonstrating the efficiency of microwave irradiation for the Hantzsch synthesis.[7]

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • Iodine or Bromine (0.01 mol)

  • Rectified spirit (10 mL)

  • Ammonium hydroxide solution

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in 10 mL of rectified spirit.

  • Carefully add iodine or bromine (0.01 mol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power (e.g., 110 W) for 6-8 minutes, with intermittent stirring. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Boil the mixture and filter to remove any insoluble impurities.

  • To the filtrate, add ammonium hydroxide solution to adjust the pH to approximately 10, which will precipitate the thiazole product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-thiazole.

Protocol 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives using a Chitosan-Based Biocatalyst

This protocol is based on the use of a modified chitosan hydrogel as a green and reusable catalyst.[10][14]

Materials:

  • Thiosemicarbazone derivative (1 mmol)

  • α-Haloketone or Hydrazonoyl halide (1 mmol)

  • Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) (15 wt%)

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, combine the thiosemicarbazone derivative (1 mmol), the α-haloketone or hydrazonoyl halide (1 mmol), and the TCsSB catalyst (15 wt%) in ethanol.

  • Place the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 35 °C) for approximately 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the heterogeneous catalyst can be recovered by simple filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • The recovered TCsSB catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Conclusion and Future Outlook

The synthesis of the thiazole scaffold has evolved significantly from the foundational Hantzsch reaction. Modern catalytic systems offer a plethora of options for the discerning synthetic chemist.

  • For rapid synthesis and high yields, especially in a discovery setting, microwave-assisted protocols are often the method of choice.

  • When sustainability and catalyst reusability are paramount, heterogeneous metal nanoparticles or biocatalysts like chitosan are excellent options.

  • For complex molecules requiring late-stage functionalization or tolerance of sensitive functional groups, homogeneous metal catalysts such as those based on palladium and iridium provide unparalleled precision.

  • Organocatalysis presents an exciting and growing field, offering metal-free alternatives that are increasingly robust and scalable.

The future of thiazole synthesis will undoubtedly be shaped by the principles of green chemistry. The development of even more efficient, selective, and sustainable catalytic systems will continue to be a major focus of research, enabling the creation of novel thiazole-containing molecules for a wide range of applications in medicine and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Isopropylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

In the dynamic environment of research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-isopropylthiazole-4-carbaldehyde (CAS No. 133047-46-8), a heterocyclic aldehyde compound. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures, fostering a culture of informed caution and responsibility within the laboratory.

Core Directive: Hazard Assessment and Initial Precautions

Based on available data, this compound is classified as Acute Toxicity, Oral, Category 4 , with the GHS hazard statement H302: Harmful if swallowed.[1] Due to its aldehyde functional group and thiazole core, it is prudent to handle this compound with the assumption that it may also possess skin and eye irritant properties.

Personal Protective Equipment (PPE): The First Line of Defense

Given the known and potential hazards, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of the chemical, which could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may lead to irritation or absorption of the harmful substance.
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.Aldehydes can be volatile and irritating to the respiratory tract; a fume hood minimizes inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Solid Waste: All solid materials contaminated with this compound, including residual product, contaminated weighing papers, pipette tips, and gloves, must be collected in a designated, leak-proof solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed liquid hazardous waste container. Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.

Step 2: Proper Containerization and Labeling

The integrity of waste containers and the clarity of their labels are critical for the safety of all laboratory personnel and waste handlers.

  • Container Selection: Use containers made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The approximate concentration and volume of the waste.

    • The date when waste accumulation began.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., the GHS pictogram for acute toxicity).

Step 3: Interim Storage in the Laboratory

Designated and properly managed satellite accumulation areas (SAAs) are essential for the safe temporary storage of hazardous waste within the laboratory.

  • Location: Store waste containers in a designated SAA that is under the direct control of laboratory personnel. The SAA should be located away from general work areas and sources of ignition.

  • Segregation: Within the SAA, ensure that the waste container for this compound is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant tub or tray) for liquid waste containers to contain any potential leaks.

Step 4: Final Disposal Arrangements

The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and approved vendors for this purpose.

  • Provide Necessary Documentation: Be prepared to provide the EHS department or the waste disposal vendor with a completed hazardous waste manifest or other required documentation, accurately detailing the contents of the waste container.

  • Incineration: Based on the safety data sheet for a structurally similar compound, 2-P-Tolyl-thiazole-4-carbaldehyde, the recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This method ensures the complete destruction of the hazardous compound.

Emergency Procedures: Spill Management

In the event of a spill of this compound, the following steps should be taken immediately:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect the Waste: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal of This compound assess_hazards Assess Hazards (Acute Toxicity) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate Segregate Waste (Solid vs. Liquid) don_ppe->segregate containerize Use Compatible & Sealed Containers segregate->containerize label_waste Label as Hazardous Waste with Full Chemical Name containerize->label_waste store_saa Store in Designated SAA label_waste->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs vendor_disposal Licensed Vendor Disposal (Incineration) contact_ehs->vendor_disposal end End: Compliant Disposal vendor_disposal->end

Caption: A workflow diagram illustrating the key stages for the safe and compliant disposal of this compound.

Disclaimer

The information provided in this guide is based on the best available public data and safety practices for structurally similar compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, users must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylthiazole-4-carbaldehyde
Reactant of Route 2
2-Isopropylthiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.